4-Amino-2-(methylthio)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanylpyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSQIZRESVBKIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704884 | |
| Record name | 2-(Methylsulfanyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59243-39-9 | |
| Record name | 2-(Methylsulfanyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Amino-2-(methylthio)pyridine (CAS 59243-39-9) for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Scaffold
In the landscape of modern synthetic chemistry, particularly within medicinal and materials science, the strategic value of a molecule is often defined by its functional versatility. 4-Amino-2-(methylthio)pyridine, identified by CAS Number 59243-39-9, is a prime exemplar of such a valuable building block. This substituted pyridine derivative possesses a unique electronic and structural architecture, featuring two key functional groups—an amino group at the 4-position and a methylthio group at the 2-position—that serve as versatile handles for a wide array of chemical transformations.[1]
The presence of a nucleophilic amino group, an oxidizable and displaceable methylthio moiety, and an electron-deficient pyridine core makes this compound a highly sought-after intermediate for constructing complex molecular frameworks.[1] Its structural motifs are prevalent in numerous biologically active compounds, marking it as a key starting point in drug discovery programs, especially in the development of kinase inhibitors.[1][2] This guide provides an in-depth technical overview of its properties, synthesis, reactivity, and applications, designed for the practicing researcher and drug development professional.
Physicochemical and Computational Properties
The fundamental physical and computed properties of this compound are summarized below. While experimental data for properties such as melting and boiling points are not widely published, its appearance as a solid indicates a melting point well above standard room temperature.[3][4]
Table 1: Physical and Identifier Properties
| Property | Value | Source(s) |
| CAS Number | 59243-39-9 | [3][4][5] |
| Chemical Name | 2-(Methylthio)pyridin-4-amine | [5] |
| Synonyms | This compound, 2-methylsulfanylpyridin-4-amine | [6] |
| Appearance | Light brown to brown solid | [3] |
| Melting Point | Not available | [4] |
| Boiling Point | Not available | [4] |
| Storage | Keep in dark place, Inert atmosphere, Room temperature or 4°C | [3] |
Table 2: Computational and Molecular Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈N₂S | [3][6] |
| Molecular Weight | 140.21 g/mol | [3] |
| Topological Polar Surface Area (TPSA) | 64.21 Ų | [4] |
| LogP (Predicted) | 1.967 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bond Count | 1 | [4] |
Analytical Characterization (Predicted)
While published, experimentally verified spectra for this specific compound are scarce, its structure allows for a confident prediction of its key spectroscopic features.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, which will exhibit characteristic coupling patterns (doublet, doublet of doublets). The methyl protons of the thioether group (-SCH₃) would appear as a sharp singlet in the upfield region (typically ~2.5 ppm). The amino group protons (-NH₂) would likely present as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum should display six unique carbon signals. The carbons attached to the nitrogen and sulfur atoms (C2 and C4) would be the most deshielded among the ring carbons. The methyl carbon of the -SCH₃ group would appear as a distinct signal in the aliphatic region of the spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations from the primary amine (typically two bands in the 3300-3500 cm⁻¹ region). Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹. The spectrum would also feature characteristic C=C and C=N stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region.
Synthesis and Reactivity
Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most logical and established method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[1] This strategy involves displacing a suitable leaving group, such as a halide, from the 2-position of a 4-aminopyridine precursor with a sulfur-based nucleophile. The precursor of choice is typically 4-amino-2-chloropyridine, and the nucleophile is sodium thiomethoxide.
The causality behind this choice rests on the electronic nature of the pyridine ring. The ring nitrogen atom is electron-withdrawing, which makes the carbon atoms at the 2- and 4-positions electrophilic and thus susceptible to nucleophilic attack. This effect facilitates the displacement of the chloride leaving group.
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An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2-(methylthio)pyridine
Introduction: A Versatile Heterocyclic Building Block
4-Amino-2-(methylthio)pyridine is a substituted pyridine derivative that has emerged as a significant building block in the landscape of heterocyclic chemistry and drug discovery. Its unique trifunctional nature, featuring a pyridine core, a nucleophilic amino group at the 4-position, and a modifiable methylthio group at the 2-position, offers a versatile scaffold for the synthesis of a diverse array of more complex molecules.[1] The strategic placement of these functional groups allows for a range of chemical transformations, including nucleophilic aromatic substitution, oxidation, and further derivatization of the amino group, making it a valuable intermediate in the development of novel therapeutic agents and functional materials.[1][2]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical experimental protocols to facilitate its effective use in the laboratory. By understanding these fundamental characteristics, researchers can better predict the behavior of this compound in various chemical and biological systems, enabling more rational design and efficient execution of their research endeavors.
Core Physicochemical Properties
A thorough understanding of a molecule's physicochemical properties is paramount for its successful application in research and development, influencing everything from reaction conditions to bioavailability. This section details the key physicochemical parameters of this compound.
Molecular Structure and General Information
-
Chemical Name: this compound
-
Synonyms: 2-Methylsulfanylpyridin-4-amine
-
Appearance: Light brown to brown solid.
Table 1: Key Physicochemical Parameters of this compound
| Property | Value | Source/Method |
| Molecular Weight | 140.21 g/mol | Calculated |
| Melting Point | Not Experimentally Determined | - |
| Boiling Point | Not Experimentally Determined | - |
| LogP (Predicted) | 1.96690 | Computational Prediction[1][6] |
| pKa | Not Experimentally Determined | - |
Melting Point
Experimental Protocol: Melting Point Determination
Objective: To determine the melting point range of a solid organic compound using a capillary melting point apparatus.
Rationale: This method provides a sharp melting range for a pure crystalline solid, which is a key physical constant for identification and purity assessment. Impurities typically depress and broaden the melting range.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample in a mortar and pestle.
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample will enter the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Heating:
-
For an unknown compound, a rapid heating rate (10-20 °C/minute) can be used to determine an approximate melting range.
-
For a more accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reduce the heating rate to 1-2 °C/minute.
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).
-
The recorded melting point should be reported as a range.
-
Diagram of Melting Point Determination Workflow:
Caption: Workflow for determining the melting point of a solid sample.
Solubility
The solubility of a compound in various solvents is a critical parameter, particularly in drug development, as it influences formulation, administration, and bioavailability. Quantitative solubility data for this compound in common laboratory solvents is not available in the cited literature. However, based on its structure, which contains both polar (amino group, pyridine nitrogen) and non-polar (methylthio group, aromatic ring) moieties, it is expected to exhibit moderate solubility in a range of organic solvents.
Experimental Protocol: Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in various solvents.
Rationale: The shake-flask method is the gold standard for determining equilibrium solubility. It involves creating a saturated solution of the compound and then quantifying its concentration. This provides a definitive measure of the maximum amount of the compound that can dissolve in a given solvent at a specific temperature.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, methanol, DMSO, dichloromethane)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with stir bars
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
Syringe filters (0.22 or 0.45 µm)
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or use a magnetic stirrer to agitate the mixtures at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).[12]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed container to remove any remaining solid particles.
-
-
Quantification:
-
UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to create a calibration curve.
-
Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.
-
Calculate the original solubility, accounting for the dilution factor.[13]
-
-
HPLC:
-
Develop and validate an HPLC method for the quantification of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations.
-
Inject a known volume of the filtered saturated solution (or a dilution thereof) into the HPLC system.
-
Determine the concentration from the peak area by comparison with the calibration curve.
-
-
-
Data Analysis: Express the solubility in units such as mg/mL or mol/L.
Diagram of Solubility Determination Workflow:
Caption: Workflow for determining solubility via the shake-flask method.
pKa (Acid Dissociation Constant)
The pKa value is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at different pH values. This, in turn, affects its solubility, permeability, and interaction with biological targets. This compound has two potential basic centers: the pyridine ring nitrogen and the exocyclic amino group. The pyridine nitrogen is generally less basic than the amino group. An experimental pKa value for this compound is not available in the provided search results. However, it can be determined experimentally using methods such as potentiometric titration.
Experimental Protocol: pKa Determination (Potentiometric Titration)
Objective: To determine the pKa value(s) of this compound.
Rationale: Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally. The pKa can be determined from the inflection point of the resulting titration curve.[2][14]
Materials:
-
This compound
-
Calibrated pH meter and electrode
-
Burette
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beaker or titration vessel
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 1 mM).[2]
-
-
Titration Setup:
-
Place the sample solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.
-
Begin stirring at a gentle, constant rate.
-
-
Titration:
-
Fill the burette with the standardized HCl solution.
-
Record the initial pH of the sample solution.
-
Add the HCl titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point(s).
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of titrant added (x-axis). This is the titration curve.
-
Determine the equivalence point(s) of the titration, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point. For a diprotic base, there will be two pKa values corresponding to the two half-equivalence points.
-
Diagram of pKa Determination Logic:
Caption: Logical flow for determining pKa via potentiometric titration.
Spectroscopic Properties
Spectroscopic analysis is indispensable for the structural elucidation and characterization of organic molecules. This section discusses the expected spectral features of this compound based on its functional groups and structural analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to provide key information about the number and connectivity of protons in the molecule.
-
Amino Protons (-NH₂): A broad singlet is anticipated, with a chemical shift that can vary depending on the solvent and concentration.
-
Methyl Protons (-SCH₃): A sharp singlet, integrating to three protons, is expected in the upfield region of the spectrum.
-
Pyridine Ring Protons: Three distinct signals are expected for the protons on the pyridine ring, exhibiting characteristic coupling patterns (doublets and a doublet of doublets) that confirm the substitution pattern. The proton at C-6, adjacent to the ring nitrogen, will be the most downfield of the ring protons.[2]
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments.
-
Methyl Carbon (-SCH₃): A single peak in the aliphatic region.
-
Pyridine Ring Carbons: Five distinct signals are expected. The carbons directly attached to the nitrogen, sulfur, and amino group (C-2, C-4, and C-6) will show the most significant chemical shifts due to the electronic effects of these heteroatoms and substituents.[2]
Experimental Protocol: NMR Sample Preparation
Objective: To prepare a high-quality NMR sample of this compound for spectroscopic analysis.
Rationale: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The sample must be free of particulate matter and dissolved in a suitable deuterated solvent at an appropriate concentration.
Materials:
-
This compound (5-25 mg for ¹H NMR, >50 mg for ¹³C NMR)
-
High-quality NMR tube and cap
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Vial
-
Pasteur pipette and cotton or glass wool plug
-
Vortex mixer
Procedure:
-
Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble.
-
Dissolution: Weigh the appropriate amount of this compound into a clean, dry vial. Add the deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm tube) and gently vortex to dissolve the sample completely.
-
Filtration: Place a small plug of cotton or glass wool into a Pasteur pipette. Filter the solution through the plug directly into the NMR tube to remove any dust or undissolved particles.[15]
-
Filling and Capping: The solution height in the NMR tube should be approximately 4-5 cm. Securely place the cap on the tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.
-
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ are expected for the asymmetric and symmetric stretching of the primary amino group.[1]
-
C-H Stretching: Signals for aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.
-
C=C and C=N Stretching: Aromatic ring stretching vibrations will be present in the 1400-1600 cm⁻¹ region.
-
C-N Stretching: Aromatic C-N stretching is expected in the 1250-1350 cm⁻¹ range.
-
C-S Stretching: The C-S stretching vibration is typically weak and appears in the fingerprint region.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic pyridine ring and the substituents.[2] The amino group, acting as an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted pyridine. The exact position and intensity of these bands will be influenced by the solvent used.
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dictated by its three key structural features. The pyridine ring is electron-deficient and susceptible to nucleophilic attack, although this is somewhat mitigated by the electron-donating amino group. The amino group is a good nucleophile and can undergo various reactions such as acylation, alkylation, and diazotization. The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, or it can act as a leaving group in nucleophilic aromatic substitution reactions.[2]
This versatile reactivity profile makes this compound a valuable starting material in medicinal chemistry for the synthesis of compounds with a wide range of biological activities. The pyridine scaffold is a common motif in many approved drugs.[2] By modifying the amino and methylthio groups, chemists can create libraries of analogs for structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a heterocyclic compound with a rich chemical profile that makes it a valuable tool for synthetic and medicinal chemists. While a complete experimental dataset for all of its physicochemical properties is not yet available in the public domain, this guide has provided a thorough overview of its known characteristics, predicted properties, and detailed protocols for their experimental determination. A comprehensive understanding of its solubility, pKa, and spectral properties is essential for its effective utilization in the design and synthesis of novel molecules with potential therapeutic applications. As research in this area continues, a more complete physicochemical profile of this versatile building block will undoubtedly emerge, further expanding its utility in the scientific community.
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Open-source QSAR models for pKa prediction using multiple machine learning approaches. (URL: [Link])
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (URL: [Link])
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(PDF) Open-source QSAR models for pKa prediction using multiple machine learning approaches - ResearchGate. (URL: [Link])
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The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Journal of Chemical Education - ACS Publications. (URL: [Link])
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Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. (URL: [Link])
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A Comprehensive Technical Guide to the Synthesis of 4-Amino-2-(methylthio)pyridine from 4-amino-2-chloropyridine
Abstract
This technical guide provides an in-depth exploration of a primary synthetic route for 4-Amino-2-(methylthio)pyridine, a vital heterocyclic building block in modern drug discovery. The synthesis originates from the readily available precursor, 4-amino-2-chloropyridine. The core of this guide focuses on the nucleophilic aromatic substitution (SNAr) reaction, detailing the underlying chemical mechanisms, a step-by-step experimental protocol, and critical parameters for process optimization. By integrating theoretical principles with practical, field-proven insights, this document serves as an essential resource for researchers, chemists, and professionals in pharmaceutical and chemical development seeking to efficiently and reliably synthesize this key intermediate.
Introduction: Strategic Importance in Medicinal Chemistry
This compound is a substituted pyridine derivative that has garnered significant attention in medicinal chemistry. Its structural arrangement, featuring an amino group at the 4-position and a methylthio group at the 2-position, provides multiple reactive sites for further chemical modification, making it an invaluable intermediate for constructing diverse molecular libraries.[1] This scaffold is integral to the development of various therapeutic agents, including kinase inhibitors and other targeted therapies.
The precursor, 4-amino-2-chloropyridine, is an important and commercially available pharmaceutical and pesticide intermediate.[2] The conversion of this chloro-derivative to the desired methylthio-compound is a critical transformation. This guide elucidates the most common and efficient pathway for this synthesis: a direct nucleophilic aromatic substitution (SNAr) using a sulfur-based nucleophile.
Mechanistic Insights: The Rationale of Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound from 4-amino-2-chloropyridine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding the mechanism is paramount to optimizing the reaction conditions and achieving high yields.
Activation of the Pyridine Ring
Unlike electron-rich benzene rings that favor electrophilic substitution, the pyridine ring is inherently electron-deficient due to the strong electron-withdrawing effect (-I and -M) of the ring nitrogen atom.[3] This electronic characteristic deactivates the ring towards electrophiles but significantly activates it for attack by nucleophiles. The activation is most pronounced at the C-2 (ortho) and C-4 (para) positions, as the negative charge of the reaction intermediate can be delocalized onto the electronegative nitrogen atom, forming a stable resonance structure.[4][5]
The Addition-Elimination Pathway
The SNAr reaction typically proceeds via a two-step addition-elimination mechanism.[3]
-
Nucleophilic Addition: The reaction is initiated by the attack of a potent sulfur nucleophile, typically sodium thiomethoxide (NaSMe), on the electron-deficient C-2 position of 4-amino-2-chloropyridine. This step is usually the rate-determining step and results in the formation of a high-energy, non-aromatic anionic intermediate known as a Meisenheimer complex.[4][6] The stability of this complex is the key to the reaction's feasibility.
-
Elimination of the Leaving Group: Aromaticity is restored in the second step through the rapid expulsion of the chloride ion, a good leaving group. This results in the formation of the final product, this compound.
While the two-step model is widely accepted, some studies suggest that certain SNAr reactions may proceed through a concerted mechanism, though the practical implications for this specific synthesis are minimal.[6]
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, reproducible laboratory-scale procedure for the synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Amino-2-chloropyridine | ≥97% | Sigma-Aldrich, etc. | CAS: 14432-12-3 |
| Sodium thiomethoxide | ≥95% | Commercial suppliers | CAS: 5188-07-8.[7] Highly hygroscopic. |
| Dimethylformamide (DMF) | Anhydrous | --- | Polar aprotic solvent. |
| Ethyl acetate (EtOAc) | ACS Grade | --- | For extraction. |
| Brine (Saturated NaCl) | --- | --- | For aqueous wash. |
| Anhydrous Sodium Sulfate | ACS Grade | --- | For drying. |
| Round-bottom flask | --- | --- | Sized appropriately. |
| Magnetic stirrer & stir bar | --- | --- | --- |
| Condenser | --- | --- | --- |
| Inert atmosphere setup | --- | --- | Nitrogen or Argon gas line. |
| TLC plates | Silica gel 60 F₂₅₄ | --- | For reaction monitoring. |
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis.
Detailed Procedure
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-2-chloropyridine (1.28 g, 10.0 mmol).
-
Solvent Addition: Add 20 mL of anhydrous dimethylformamide (DMF) to the flask. Stir the mixture until the starting material is fully dissolved.
-
Inert Atmosphere: Purge the flask with nitrogen or argon gas and maintain a positive pressure throughout the reaction. Cool the flask to 0-5 °C using an ice bath.
-
Nucleophile Addition: Carefully add sodium thiomethoxide (0.84 g, 12.0 mmol, 1.2 equivalents) to the stirred solution in small portions, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot indicates completion.
-
Work-up: Once the reaction is complete, carefully pour the mixture into 100 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure product.
Process Optimization and Critical Parameters
-
Choice of Nucleophile: Sodium thiomethoxide is an effective and common choice. Alternatively, methyl mercaptan can be used with a non-nucleophilic base like sodium hydride (NaH) to generate the thiolate in situ. This approach requires careful handling due to the volatility and toxicity of methyl mercaptan.
-
Solvent: Polar aprotic solvents like DMF or DMSO are ideal as they effectively solvate the cationic counter-ion (Na⁺) while poorly solvating the thiomethoxide anion, thus increasing its nucleophilicity. They also help to stabilize the charged Meisenheimer intermediate.[1]
-
Temperature: The reaction is often performed at room temperature. Gentle heating (e.g., to 50-80 °C) can accelerate the reaction rate but may also increase the potential for side reactions.[1] The optimal temperature should be determined empirically.
-
Inert Atmosphere: The thiomethoxide nucleophile is susceptible to oxidation. Maintaining an inert atmosphere of nitrogen or argon is crucial to prevent the formation of disulfide byproducts and ensure high yields.
Data Analysis and Characterization
The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.
Expected Results
| Parameter | Expected Value |
| Yield | 75-90% (post-purification) |
| Appearance | Off-white to light yellow solid |
| Purity | >98% (by HPLC/NMR) |
| Melting Point | Approx. 90-94 °C |
Characterization Data
-
Molecular Formula: C₆H₈N₂S[8]
-
Molecular Weight: 140.21 g/mol [1]
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.9 (d, 1H), ~6.0-6.2 (m, 2H), ~4.2 (br s, 2H, NH₂), ~2.5 (s, 3H, SCH₃). Note: Exact shifts may vary based on solvent and concentration.
-
Mass Spectrometry (EI): m/z (%) 140 (M⁺).
Discrepancies in spectral data may arise from impurities or tautomerism; advanced techniques like 2D NMR can be used for definitive structural assignment.[1]
Overall Synthesis Scheme
Caption: SNAr synthesis of the target compound.
Safety Considerations
-
Sodium thiomethoxide: Is a corrosive and malodorous solid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
4-amino-2-chloropyridine: May be harmful if swallowed or inhaled. Avoid creating dust.
-
DMF: Is a skin and respiratory irritant. Use in a fume hood.
-
Quenching: The reaction quench should be performed slowly and carefully, especially if any unreacted base is present.
Conclusion
The synthesis of this compound from 4-amino-2-chloropyridine via nucleophilic aromatic substitution is a robust and efficient transformation. A thorough understanding of the underlying SNAr mechanism, careful selection of reagents and solvents, and adherence to proper experimental technique are essential for achieving high yields and purity. This guide provides the foundational knowledge and a practical framework for researchers to successfully implement this key synthetic step in their drug discovery and development endeavors.
References
- This compound | 59243-39-9 - Benchchem. (n.d.).
- This compound | 59243-39-9 - ChemicalBook. (n.d.).
- This compound 59243-39-9 wiki - Guidechem. (n.d.).
- How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? - Chemistry Stack Exchange. (2017, August 20).
- 4-Amino-2-chloropyridine: Application, Synthesis - ChemicalBook. (2019, December 9).
- This compound | CAS#:59243-39-9 | Chemsrc. (n.d.).
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange. (2018, October 17).
- 4-Amino-2-chloropyridine 97 14432-12-3 - Sigma-Aldrich. (n.d.).
- Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. (n.d.).
- 4-Amino-6-chloro-2-(methylthio)pyrimidine - Chem-Impex. (n.d.).
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - ECHEMI. (n.d.).
- Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC - PubMed Central. (n.d.).
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An In-depth Technical Guide to the Spectroscopic Characterization of 4-Amino-2-(methylthio)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the heterocyclic compound 4-Amino-2-(methylthio)pyridine (CAS No. 59243-39-9; Molecular Weight: 140.21 g/mol ).[1][2][3][4] As a valued intermediate in the synthesis of more complex heterocyclic systems for pharmaceutical and materials science applications, rigorous structural confirmation is paramount.[1] This document details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity.
Introduction: The Structural Significance of this compound
This compound is a substituted pyridine derivative featuring an amino group at the 4-position and a methylthio group at the 2-position.[1] This unique arrangement of functional groups provides multiple sites for chemical modification, making it a versatile building block in medicinal chemistry and materials science.[1] The amino group can act as a nucleophile or a directing group, while the methylthio group can be oxidized or displaced, offering a handle for further functionalization.[1] Given its role as a precursor, unambiguous confirmation of its structure is critical to ensure the integrity of subsequent synthetic steps and the properties of the final products. Spectroscopic methods provide a non-destructive and highly informative means of achieving this confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.
Experimental Protocol: NMR Sample Preparation and Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.
Protocol:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts; consistency is key for comparative analysis.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a greater number of scans will be required compared to ¹H NMR.
-
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl protons and the aromatic protons on the pyridine ring.
Expected ¹H NMR Data:
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -SCH₃ | ~2.5 | Singlet | 3H |
| H-3 | ~6.5 - 6.7 | Doublet | 1H |
| H-5 | ~6.6 - 6.8 | Doublet of doublets | 1H |
| -NH₂ | ~4.0 - 5.0 | Broad Singlet | 2H |
| H-6 | ~7.8 - 8.0 | Doublet | 1H |
Causality of Chemical Shifts and Splitting Patterns:
-
-SCH₃ (Methyl Protons): The singlet at approximately 2.5 ppm is characteristic of a methyl group attached to a sulfur atom. Its upfield position relative to the aromatic protons is due to the lower electronegativity of sulfur compared to the pyridine ring nitrogen.
-
Aromatic Protons (H-3, H-5, H-6): The pyridine ring protons resonate in the downfield region due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitrogen atom.
-
H-6: This proton is adjacent to the electronegative nitrogen atom, causing it to be the most deshielded of the ring protons and appear furthest downfield. It will appear as a doublet due to coupling with H-5.
-
H-5: This proton will be a doublet of doublets due to coupling with both H-6 and H-3.
-
H-3: This proton will appear as a doublet due to coupling with H-5. The upfield shift compared to H-5 and H-6 is influenced by the electron-donating amino group at the 4-position.
-
-
-NH₂ (Amino Protons): The amino protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water in the solvent. The chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Expected ¹³C NMR Data:
| Signal Assignment | Chemical Shift (δ, ppm) |
| -SCH₃ | ~14 |
| C-3 | ~108 |
| C-5 | ~110 |
| C-4 | ~152 |
| C-6 | ~150 |
| C-2 | ~162 |
Causality of Chemical Shifts:
-
-SCH₃ (Methyl Carbon): This aliphatic carbon appears at a characteristic upfield chemical shift.
-
Pyridine Ring Carbons (C-2, C-3, C-4, C-5, C-6): The chemical shifts of the aromatic carbons are influenced by the substituents.
-
C-2 and C-4: The carbons directly attached to the methylthio and amino groups, respectively, will have their chemical shifts significantly influenced by these substituents.
-
C-6: The carbon adjacent to the nitrogen atom is significantly deshielded.
-
C-3 and C-5: These carbons are influenced by their proximity to the substituents and the ring nitrogen.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Sample Preparation and Analysis
Protocol:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty ATR crystal prior to sample analysis to subtract atmospheric and instrument-related absorptions.
-
IR Spectral Data and Interpretation
The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H bonds of the amino group, C-H bonds of the methyl and aromatic groups, C=C and C=N bonds of the pyridine ring, and the C-S bond.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine Ring) |
| 2950 - 2850 | C-H Stretch | Aliphatic (-SCH₃) |
| 1650 - 1580 | C=C and C=N Stretch | Aromatic (Pyridine Ring) |
| 1620 - 1560 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1330 - 1260 | C-N Stretch | Aromatic Amine |
| 700 - 600 | C-S Stretch | Thioether (-SCH₃) |
Causality of Vibrational Frequencies:
-
N-H Stretching: The two distinct bands in the 3450-3300 cm⁻¹ region are a hallmark of a primary amine, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.[5][6]
-
C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring, while those below 3000 cm⁻¹ are typical for aliphatic C-H bonds, such as those in the methyl group.
-
Pyridine Ring Vibrations: The complex pattern of bands in the 1650-1400 cm⁻¹ region is due to the C=C and C=N stretching vibrations within the pyridine ring.
-
N-H Bending: The scissoring vibration of the primary amine provides another characteristic band for this functional group.
-
C-N and C-S Stretching: The stretching vibrations of the carbon-nitrogen bond of the aromatic amine and the carbon-sulfur bond of the thioether are typically found in the fingerprint region of the spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry Analysis
Protocol:
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
-
Ionization:
-
Utilize an appropriate ionization method, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS. EI is a "hard" ionization technique that often leads to extensive fragmentation, which can be useful for structural elucidation.
-
-
Mass Analysis:
-
The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The detector records the abundance of each ion at a specific m/z value.
-
Mass Spectrum Data and Interpretation
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as several fragment ions.
Expected Mass Spectrometry Data (EI):
| m/z | Ion Identity |
| 140 | [M]⁺ (Molecular Ion) |
| 125 | [M - CH₃]⁺ |
| 94 | [M - SCH₃ - H]⁺ |
Logic of Fragmentation:
-
Molecular Ion ([M]⁺): The peak at m/z 140 corresponds to the intact molecule with one electron removed, confirming the molecular weight of the compound.[1]
-
Loss of a Methyl Radical ([M - CH₃]⁺): A common fragmentation pathway for methylthio compounds is the loss of a methyl radical (•CH₃) from the thioether group, resulting in a fragment ion at m/z 125.[1]
-
Further Fragmentation: Subsequent fragmentation can occur, leading to other characteristic ions. For example, the loss of the entire methylthio group followed by the loss of a hydrogen atom could lead to a fragment at m/z 94.
Integrated Spectroscopic Analysis Workflow
The power of spectroscopic characterization lies in the integration of data from multiple techniques. The following diagram illustrates the logical flow of information from each technique to confirm the structure of this compound.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Conclusion: A Self-Validating System for Structural Confirmation
The combination of NMR, IR, and MS provides a robust and self-validating system for the characterization of this compound. NMR spectroscopy elucidates the precise arrangement of protons and carbons, defining the molecular skeleton and substituent positions. IR spectroscopy confirms the presence of key functional groups, namely the primary amine, the thioether, and the pyridine ring. Mass spectrometry verifies the molecular weight and offers additional structural clues through predictable fragmentation patterns. By integrating the data from these orthogonal techniques, researchers can have a high degree of confidence in the identity and purity of their sample, which is a critical prerequisite for its use in further research and development.
References
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ChemSrc. (2025). This compound. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
- Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences, 4(1), 98-107.
- Arnaudov, M. G., Ivanova, B. B., & Dinkov, S. G. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry, 2(4), 589-597.
-
ResearchGate. (n.d.). FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). Retrieved from [Link]
-
SpectraBase. (n.d.). 4-[N-(2-AMINOETHANETHIOL)-METHYL]-PYRIDINE. Retrieved from [Link]
-
NIST. (n.d.). 2-Pyridinamine, 4-methyl-. Retrieved from [Link]
-
PubMed. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Retrieved from [Link]
-
ResearchGate. (2015). Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine. Retrieved from [Link]
-
PubMed Central. (2016). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Retrieved from [Link]
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- 6. researchgate.net [researchgate.net]
The Versatile Scaffold: A Technical Guide to the Biological Activity of 4-Amino-2-(methylthio)pyridine and its Derivatives
Abstract
The pyridine nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active molecules. Among these, 4-Amino-2-(methylthio)pyridine has emerged as a particularly versatile scaffold in medicinal chemistry and drug discovery. The strategic placement of an amino group at the 4-position and a methylthio group at the 2-position provides a unique combination of electronic properties and reactive sites for chemical modification. This guide provides an in-depth exploration of the synthesis, chemical reactivity, and diverse biological activities of this compound and its derivatives. We will delve into their established and potential applications as kinase inhibitors, anticancer agents, and antimicrobial compounds, offering field-proven insights and detailed experimental protocols for their evaluation.
Introduction: The Strategic Importance of the this compound Core
Pyridine and its derivatives are fundamental building blocks in the synthesis of a wide range of pharmaceuticals, agrochemicals, and materials.[1] The introduction of specific functional groups onto the pyridine ring can dramatically influence its physicochemical properties and biological activity. The this compound scaffold is of particular interest due to the presence of two key functional groups:
-
The 4-Amino Group: This group can act as a hydrogen bond donor and acceptor, crucial for interactions with biological targets. It also serves as a key nucleophile for further synthetic modifications.
-
The 2-Methylthio Group: This group is an electron-donating group through resonance and can be a target for oxidation to the corresponding sulfoxide or sulfone, which can modulate the electronic properties and biological activity of the molecule.[1] Furthermore, the methylthio group can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, enabling the synthesis of diverse derivatives, such as diamino compounds which are important for applications like kinase inhibitor synthesis.[1]
This unique combination of functionalities makes this compound an attractive starting point for the development of novel therapeutic agents.
Synthesis of the this compound Scaffold
The efficient synthesis of the this compound core is crucial for the exploration of its derivatives. A common and effective strategy involves a multi-step process starting from readily available precursors.
General Synthetic Workflow
A generalized synthetic route is depicted below, which involves the formation of a substituted pyridine, introduction of the methylthio group, nitration, and subsequent reduction to the desired amine.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol outlines a common laboratory-scale synthesis.
Materials:
-
2,4-Dichloropyridine
-
Sodium thiomethoxide (NaSMe)
-
Nitric acid (HNO₃)
-
Sulfuric acid (H₂SO₄)
-
Iron powder (Fe)
-
Hydrochloric acid (HCl)
-
Suitable solvents (e.g., DMF, Ethanol)
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of 2-(Methylthio)-4-chloropyridine:
-
Dissolve 2,4-dichloropyridine in a suitable solvent like DMF.
-
Slowly add a solution of sodium thiomethoxide at room temperature.
-
Stir the reaction mixture until completion (monitor by TLC).
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the product by column chromatography.
-
-
Synthesis of 4-Nitro-2-(methylthio)pyridine:
-
Carefully add 2-(methylthio)-4-chloropyridine to a mixture of concentrated nitric acid and sulfuric acid at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH).
-
Extract the product with an organic solvent and purify.
-
-
Synthesis of this compound:
-
Suspend 4-nitro-2-(methylthio)pyridine and iron powder in a mixture of ethanol and water.
-
Add concentrated hydrochloric acid dropwise and heat the mixture to reflux.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction, filter off the iron salts, and neutralize the filtrate.
-
Extract the product with an organic solvent, dry, and concentrate to obtain this compound.[1]
-
Biological Activities and Therapeutic Potential
The this compound scaffold has been explored for a range of biological activities, with the most prominent being in the areas of oncology and infectious diseases.
Kinase Inhibition: A Privileged Scaffold for Anticancer Drug Discovery
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The 4-aminopyridine and related aminopyrimidine moieties are well-established "hinge-binding" motifs that can interact with the ATP-binding site of many kinases. The this compound scaffold provides a foundation for the design of potent and selective kinase inhibitors.
Mechanism of Action:
Derivatives of this compound can be designed to act as ATP-competitive inhibitors. The 4-amino group typically forms key hydrogen bonds with the "hinge" region of the kinase domain, mimicking the adenine portion of ATP. The rest of the molecule can be modified to occupy the hydrophobic pocket and other regions of the ATP-binding site, thereby conferring potency and selectivity.
Caption: Interaction of a this compound derivative with a kinase active site.
Examples of Kinase Targets and Derivative Activity:
While specific IC₅₀ values for direct derivatives of this compound are not extensively reported in readily available literature, the broader class of aminopyridine and aminopyrimidine derivatives has shown significant activity against various kinases.
| Kinase Target | Derivative Class | Reported IC₅₀ Range | Reference |
| Aurora Kinase A | Pyrimidine-based derivatives | 38.6 ± 7.0 nM | [2] |
| EGFR/VEGFR-2 | 4-Thiophenyl-pyrimidine derivatives | 0.141 - 1.143 µM | [3][4] |
| PIM-1 Kinase | Pyridine-based compounds | 14.3 - 42.3 nM | |
| Cyclin-Dependent Kinases (CDKs) | 2,4-Diaminopyrimidines | 1 - 3 nM (Kᵢ) | [5] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for measuring kinase activity.
Materials:
-
Kinase of interest
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
Test compounds (derivatives of this compound)
-
Kinase buffer
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase/Antibody Mixture: Prepare a solution containing the kinase and the europium-labeled antibody in kinase buffer.
-
Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.
-
Assay Assembly:
-
Add the test compound solution to the assay plate.
-
Add the kinase/antibody mixture.
-
Initiate the reaction by adding the tracer solution.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor (europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor). The decrease in FRET signal is proportional to the inhibition of the kinase by the test compound. Determine the IC₅₀ value by fitting the data to a dose-response curve.[6][7][8][9][10]
Anticancer Activity: Cytotoxicity in Cancer Cell Lines
Derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines. This activity is often, but not always, linked to the inhibition of specific kinases involved in cell proliferation and survival.
Experimental Protocol: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP, which is an indicator of metabolically active cells.[1][11][12][13][14]
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
Test compounds
-
CellTiter-Glo® Reagent
-
Opaque-walled 96- or 384-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells into the wells of the opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
Antimicrobial Activity: A Scaffold for Combating Infectious Diseases
The pyridine ring is a common feature in many antimicrobial agents. Derivatives of this compound have been investigated for their potential to inhibit the growth of various bacteria and fungi.
Mechanism of Action:
The precise mechanisms of antimicrobial action for this class of compounds are not always fully elucidated but can involve the inhibition of essential enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17][18][19]
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds
-
Sterile 96-well microtiter plates
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Examples of Antimicrobial Activity for Pyridine Derivatives:
| Microorganism | Derivative Class | Reported MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | N-alkylated pyridine salts | 55 - 56 (as % inhibition) | [15] |
| Escherichia coli | N-alkylated pyridine salts | 55 (as % inhibition) | [15] |
| Candida albicans | Pyridine triazoles | 6.25 - 12.5 | [15] |
| Mycobacterium tuberculosis | 4-Alkylthiopyridine-2-carbothioamides | Good activity compared to isoniazid | [20] |
Structure-Activity Relationships (SAR) and Future Directions
Systematic modification of the this compound scaffold is essential for optimizing biological activity and developing drug-like properties. Key areas for SAR exploration include:
-
Modification of the 4-Amino Group: Acylation, alkylation, or incorporation into heterocyclic rings can modulate binding interactions and physicochemical properties.
-
Derivatization at the 2-Position: Displacement of the methylthio group with various amines or other nucleophiles can lead to diverse libraries of compounds with altered target selectivity.
-
Substitution on the Pyridine Ring: Introduction of substituents at the 3, 5, and 6 positions can influence potency, selectivity, and pharmacokinetic properties.
Future research in this area will likely focus on the application of computational modeling and structure-based drug design to guide the synthesis of more potent and selective derivatives. Furthermore, the exploration of this scaffold for other therapeutic areas, such as neurodegenerative and inflammatory diseases, holds significant promise.
Conclusion
This compound represents a valuable and versatile scaffold for the design and synthesis of novel, biologically active compounds. Its unique structural features provide a foundation for the development of potent kinase inhibitors, anticancer agents, and antimicrobial compounds. The synthetic accessibility of this core, coupled with the potential for diverse chemical modifications, ensures its continued importance in the field of medicinal chemistry. The experimental protocols provided in this guide offer a framework for the systematic evaluation of new derivatives, paving the way for the discovery of next-generation therapeutics.
References
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Furdui, B., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(15), 4567. [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
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NC DNA Day Blog. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]
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Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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CMAC. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Retrieved from [Link]
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El-Sayed, M. A., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 13(19), 12847-12871. [Link]
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El-Sayed, M. A., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 13(19), 12847-12871. [Link]
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Zhang, J., et al. (2014). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Molecules, 19(9), 13658-13682. [Link]
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Gkoktsis, A., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(19), 6296. [Link]
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Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135. [Link]
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
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Tupsamudre, S. S., et al. (2016). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Current Medicinal Chemistry, 23(33), 3745-3777. [Link]
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Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(12), 8348-8370. [Link]
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Al-Abdullah, E. S., et al. (2011). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 19(19), 5822-5829. [Link]
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Chemsrc. (n.d.). This compound | CAS#:59243-39-9. Retrieved from [Link]
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Kumar, A., et al. (2021). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Journal of the Iranian Chemical Society, 18(11), 2919-2933. [Link]
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Kumar, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5227. [Link]
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Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(12), 8348-8370. [Link]
-
Saleh, N. M., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(8), e2100085. [Link]
-
Chu, X.-J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560. [Link]
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El-Naggar, M. A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46979-46995. [Link]
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Klimešová, V., et al. (1996). Research on antifungal and antimycobacterial agents. Synthesis and activity of 4-alkylthiopyridine-2-carbothioamides. Archiv der Pharmazie, 329(10), 438-442. [Link]
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El-Gazzar, M. G., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3201. [Link]
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Saleh, N. M., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(8), e2100085. [Link]
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Role of 4-Amino-2-(methylthio)pyridine in heterocyclic chemistry
An In-depth Technical Guide to the Role of 4-Amino-2-(methylthio)pyridine in Heterocyclic Chemistry
Authored by a Senior Application Scientist
Introduction: The Strategic Value of Substituted Pyridines
Pyridine and its derivatives are cornerstone building blocks in the field of heterocyclic chemistry, with their structural motifs present in a vast array of natural products, pharmaceuticals, and functional materials.[1] The inherent electron-deficient nature of the pyridine ring, combined with the strategic placement of functional groups, allows for a rich and diverse reactivity profile. Among the myriad of substituted pyridines, This compound has emerged as a particularly valuable intermediate.
This guide provides a detailed exploration of this compound, a molecule whose utility is derived from the unique interplay of its trifecta of reactive sites: the nucleophilic amino group, the versatile methylthio group, and the activated pyridine core. The presence of an electron-donating amino group at the 4-position and a modifiable, displaceable methylthio group at the 2-position creates a synthon of significant strategic importance.[1] These functionalities offer multiple, orthogonal handles for chemical modification, enabling the construction of complex, multi-cyclic heterocyclic systems. We will delve into its synthesis, explore the causality behind its distinct reactivity, and showcase its application in the generation of molecular scaffolds pertinent to drug discovery and materials science.
Physicochemical and Spectroscopic Profile
A precise understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis.
| Property | Value | Reference |
| CAS Number | 59243-39-9 | [2][3][4] |
| Molecular Formula | C6H8N2S | [4] |
| Molecular Weight | 140.21 g/mol | [1][4] |
| InChI Key | MZSQIZRESVBKIM-UHFFFAOYSA-N | [1] |
Spectroscopic Characterization: Detailed spectroscopic analysis is crucial for confirming the identity and purity of this compound.[1]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the amino (-NH₂) protons, and a singlet for the methyl (-SCH₃) protons. The coupling patterns of the aromatic protons provide definitive information about the substitution pattern.
-
¹³C NMR: The carbon spectrum will show six distinct signals corresponding to the unique carbon atoms in the molecule.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine, C-N stretching, and aromatic C-H and C=C/C=N stretching vibrations.
-
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would show a molecular ion (M⁺) peak at m/z = 140, corresponding to the molecular weight of the compound.
Synthesis of this compound: A Strategic Approach
The synthesis of this compound typically involves a multi-step sequence that allows for the controlled and regioselective installation of the required functional groups onto the pyridine core.[1] A common and logical pathway begins with a readily available di-substituted pyridine precursor.
Typical Synthetic Workflow
The following diagram and protocol outline a representative synthesis, which leverages sequential nucleophilic aromatic substitution (SₙAr) followed by nitro group reduction.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis via Nitro-Reduction Pathway
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
Step 1: Selective Thiolation of 2,4-Dichloropyridine
-
Rationale: The chlorine at the 2-position of the pyridine ring is generally more susceptible to nucleophilic attack than the one at the 4-position. This inherent regioselectivity is exploited for the selective introduction of the methylthio group.
-
Procedure:
-
To a solution of 2,4-dichloropyridine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO) at 0 °C, add sodium thiomethoxide (NaSMe) (1.0-1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.[2]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-chloro-2-(methylthio)pyridine is often carried forward without further purification.
-
Step 2: Nitration of 4-Chloro-2-(methylthio)pyridine
-
Rationale: The subsequent nitration is directed to the 4-position, where the chlorine will eventually be replaced by the amino group's nitrogen source (via the nitro intermediate).
-
Procedure:
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.
-
Slowly add the crude 4-chloro-2-(methylthio)pyridine from the previous step, maintaining strict temperature control.
-
Stir the reaction at a slightly elevated temperature (e.g., 40-50 °C) until the reaction is complete (monitor by TLC/LC-MS).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield 4-nitro-2-(methylthio)pyridine.
-
Step 3: Reduction of the Nitro Group
-
Rationale: The reduction of the nitro group is a standard and efficient transformation to install the final amine functionality.[1]
-
Procedure:
-
Suspend the 4-nitro-2-(methylthio)pyridine (1.0 eq) in a mixture of ethanol and water.
-
Add a reducing agent, such as iron powder (Fe) and a catalytic amount of ammonium chloride or hydrochloric acid (HCl).
-
Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by a color change and TLC.
-
After completion, cool the reaction, filter through celite to remove the iron salts, and concentrate the filtrate.
-
Basify the residue and extract the product with a suitable organic solvent.
-
Purify the final product, this compound, by column chromatography or recrystallization.
-
Reactivity and Synthetic Utility
The synthetic power of this compound lies in the distinct and complementary reactivity of its functional groups, which can be addressed selectively.
Caption: Key reactivity sites of this compound.
-
The 4-Amino Group: This group is a potent nucleophile and an activating group.
-
Nucleophilic Reactions: It readily undergoes acylation, sulfonylation, and alkylation. More importantly, it can act as the key nucleophilic component in cyclocondensation reactions to form fused heterocyclic rings.[1]
-
Directing Group: As a strong electron-donating group, it activates the pyridine ring towards electrophilic substitution, primarily at the C3 and C5 positions.
-
-
The 2-Methylthio Group: This group offers a unique handle for synthetic diversification.
-
Oxidation: The sulfur atom is susceptible to oxidation by agents like m-CPBA or Oxone®, readily forming the corresponding sulfoxide and sulfone.[1] This transformation is critical as it significantly alters the electronic properties of the molecule. The electron-withdrawing nature of the sulfone group deactivates the ring but makes the C2 position highly electrophilic.
-
Leaving Group: The methylthio group itself can act as a leaving group in SₙAr reactions. However, its oxidized sulfone form is a far superior leaving group, enabling facile displacement by a wide range of nucleophiles (e.g., amines, alcohols). This strategy is fundamental for producing 2,4-diaminopyridine derivatives, a privileged scaffold in kinase inhibitor design.[1]
-
Applications in the Synthesis of Complex Heterocycles
The true value of this compound is demonstrated by its application as a versatile precursor for high-value heterocyclic systems.
Case Study: Synthesis of 2,4-Disubstituted Pyridine Scaffolds for Kinase Inhibitors
Many potent kinase inhibitors feature a 2,4-diaminopyridine core. The synthesis of these structures often leverages this compound as a key starting material.
Caption: Workflow for synthesizing 2,4-diaminopyridine scaffolds.
Protocol: Oxidation and Nucleophilic Substitution
-
Rationale: This two-step process transforms the less reactive methylthio group into an excellent leaving group (methylsulfonyl), enabling the introduction of a diverse range of amines at the C2 position.
-
Step A: Oxidation to Sulfone
-
Dissolve this compound (1.0 eq) in a chlorinated solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) (~2.2 eq) portion-wise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with a solution of sodium thiosulfate, followed by a sodium bicarbonate wash to remove excess oxidant and acid.
-
Extract with DCM, dry the organic layer, and concentrate to yield the crude 4-amino-2-(methylsulfonyl)pyridine, which is often used directly in the next step.
-
-
Step B: SₙAr Displacement
-
Combine the crude sulfone (1.0 eq) with the desired primary or secondary amine (1.5-2.0 eq) in a high-boiling point solvent like NMP or in a sealed tube with an alcohol.
-
Heat the reaction mixture at high temperatures (120-180 °C), often with microwave irradiation to accelerate the reaction.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with water, and extract the product.
-
Purify via column chromatography to obtain the target 2,4-disubstituted aminopyridine.
-
Use in Fused Heterocyclic Systems
The amino group at C4 and the adjacent C3 and C5 positions provide the necessary components for annulation reactions, leading to fused systems like thieno[2,3-b]pyridines, which are also prevalent in medicinal chemistry.[5] The initial functionalization at C3 (e.g., via halogenation) followed by intramolecular cyclization involving the C4-amino group is a common strategy.
Conclusion
This compound is more than just another substituted pyridine; it is a strategically designed building block that offers chemists multiple avenues for molecular elaboration. Its value is rooted in the orthogonal reactivity of its amino and methylthio functionalities. The ability to use the amino group as a nucleophile or directing group, while simultaneously having the option to oxidize and displace the methylthio group, provides a robust platform for generating diverse libraries of complex heterocyclic compounds.[1] Its central role in the synthesis of privileged medicinal chemistry scaffolds, such as the 2,4-diaminopyridines, ensures its continued importance for researchers, scientists, and drug development professionals.
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-
Chemsrc. (2025). This compound | CAS#:59243-39-9. Retrieved from [Link]
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). WO2012095691A1 - An improved process for producing aminopyridines.
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- Dotsenko, V. V., et al. (2020). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Molecules, 25(21), 5183.
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The Evolving Chemistry of a Privileged Scaffold: A Technical Guide to Novel Reactions of 4-Amino-2-(methylthio)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2-(methylthio)pyridine stands as a versatile and highly functionalized heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the interplay between the electron-donating amino group, the potentially displaceable methylthio group, and the electron-deficient pyridine core, offer a rich landscape for chemical exploration. This guide provides an in-depth analysis of the established reactivity of this scaffold and ventures into the discovery of novel transformations. By understanding the underlying principles of its reactivity, researchers can unlock new avenues for the synthesis of complex molecules with tailored properties. This document will delve into the mechanistic intricacies of known reactions and propose novel synthetic strategies, supported by detailed experimental protocols and predictive models.
The Strategic Importance of this compound
The pyridine ring is a cornerstone of many natural products and synthetic drugs.[1] The specific substitution pattern of this compound makes it a particularly valuable intermediate.[1] The amino group at the 4-position and the methylthio group at the 2-position create a unique electronic environment that governs its reactivity in a variety of transformations, including nucleophilic and electrophilic substitutions, as well as metal-catalyzed cross-coupling reactions. Its derivatives have shown promise in various therapeutic areas, highlighting the need for innovative synthetic methodologies to access a broader chemical space.[2]
Established Reactivity Profile: A Foundation for Innovation
A thorough understanding of the known reactions of this compound is crucial for predicting and developing novel transformations. The reactivity is primarily dictated by the interplay of the pyridine nitrogen, the exocyclic amino group, and the methylthio substituent.
Nucleophilic Aromatic Substitution (SNAr): The Versatility of the Methylthio Leaving Group
The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution, particularly at the 2- and 4-positions.[3][4] In this compound, the methylthio group can serve as a competent leaving group, especially upon activation through oxidation of the sulfur atom.[1] This allows for the introduction of a wide range of nucleophiles, leading to the synthesis of diverse derivatives.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution
-
Activation (Optional): To a solution of this compound in a suitable solvent (e.g., dichloromethane, acetic acid), add an oxidizing agent (e.g., m-CPBA, H₂O₂) at a controlled temperature (e.g., 0 °C to room temperature) to form the corresponding sulfoxide or sulfone. Monitor the reaction by TLC or LC-MS.
-
Nucleophilic Displacement: To the activated (or unactivated) pyridine derivative, add the desired nucleophile (e.g., an amine, alkoxide, or thiol) and a suitable base if necessary (e.g., K₂CO₃, Et₃N).
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from room temperature to reflux, depending on the nucleophilicity of the incoming nucleophile and the reactivity of the substrate.
-
Work-up and Purification: Upon completion, cool the reaction mixture, perform an aqueous work-up, and purify the product by column chromatography, crystallization, or distillation.
Reactions at the Amino Group: A Gateway to Functionalization
The exocyclic amino group is a key handle for derivatization. It can readily undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.[1]
Protocol 2: N-Acylation of this compound
-
Reactant Preparation: Dissolve this compound in an aprotic solvent such as dichloromethane or THF.
-
Acylation: Add a suitable acylating agent (e.g., an acid chloride or anhydride) and a non-nucleophilic base (e.g., triethylamine or pyridine) to the solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Isolation: Perform an aqueous work-up to remove the base and unreacted acylating agent. Purify the resulting amide by column chromatography or recrystallization.
Oxidation of the Methylthio Group: Modulating Electronic Properties
The sulfur atom of the methylthio group is susceptible to oxidation, yielding the corresponding sulfoxide and sulfone.[1] This transformation is not merely a functional group interconversion but a strategic tool to modulate the electronic properties of the pyridine ring, thereby influencing its reactivity and biological activity.[1]
| Oxidizing Agent | Conditions | Predominant Product | Yield (%) |
| m-CPBA (1 equiv.) | CH₂Cl₂, 0 °C to rt, 2–4 h | Sulfoxide/Sulfone mixture | 85–90 |
| Hydrogen peroxide (H₂O₂) | Acetic acid, 60°C, 6 h | Predominantly Sulfone | 78 |
Table 1: Oxidation of this compound.[1]
Discovering Novel Reactions: Expanding the Synthetic Toolbox
Building upon the established reactivity, we can explore novel transformations that unlock new synthetic possibilities.
Metal-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds
While the methylthio group is a known leaving group in SNAr, its potential in metal-catalyzed cross-coupling reactions is an emerging area of interest. Thioethers can be activated for cross-coupling through various methods, presenting an alternative to traditional organohalides.
The palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful tool for forming C-C bonds.[5][6] We propose that this compound, particularly after oxidation to the sulfone, could serve as a viable electrophile in Suzuki-Miyaura reactions.
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An In-Depth Technical Guide to 4-Amino-2-(methylthio)pyridine: Structure, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-Amino-2-(methylthio)pyridine, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its unique structural features, explore its reactivity profile, detail established synthetic protocols, and highlight its application in the development of novel compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.
Introduction
This compound is a substituted pyridine derivative that has emerged as a valuable scaffold in organic synthesis.[1] Its structure is characterized by an amino group at the 4-position and a methylthio group at the 2-position of the pyridine ring.[1] This unique arrangement of functional groups imparts a distinct reactivity profile, offering multiple sites for chemical modification.[1] The electron-donating amino group activates the pyridine ring towards certain reactions, while the methylthio group can be oxidized or serve as a leaving group, providing a handle for further functionalization.[1] These attributes make it an attractive starting material for constructing diverse molecular libraries, particularly in the pursuit of new therapeutic agents and functional materials.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 59243-39-9 | [2][3][4][5] |
| Molecular Formula | C6H8N2S | [2][3] |
| Molecular Weight | 140.21 g/mol | [1][2][5] |
| Appearance | Light brown to brown solid | [5] |
| Topological Polar Surface Area | 64.2 Ų | [3] |
| XLogP3-AA | 1.96690 | [2][3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 1 | [3] |
Molecular Structure and Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are essential tools for confirming the structure of this compound. The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, the amino protons, and the methyl protons of the methylthio group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H stretching vibrations of the primary amine, C-N stretching, C-S stretching, and the aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The exact mass can be used to confirm the elemental composition.[3]
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, often involving the sequential functionalization of a pyridine precursor. A common and logical approach involves the nucleophilic aromatic substitution of a suitable leaving group on the pyridine ring.
General Synthetic Strategy
A prevalent method for synthesizing this compound involves a two-step process starting from 4-amino-2-chloropyridine. This precursor is commercially available and serves as a convenient starting point.
The overall transformation is depicted in the workflow below:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Reaction: 4-Amino-2-chloropyridine + Sodium thiomethoxide → this compound
Materials:
-
4-Amino-2-chloropyridine
-
Sodium thiomethoxide
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of 4-amino-2-chloropyridine in an anhydrous solvent under an inert atmosphere, add sodium thiomethoxide portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Solvent & Inert Atmosphere: Sodium thiomethoxide is a strong nucleophile and can be sensitive to moisture and air. Using an anhydrous solvent and an inert atmosphere prevents its degradation and ensures efficient reaction.
-
Monitoring by TLC/HPLC: These techniques are crucial for determining the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or excessive heating.
Reactivity and Chemical Transformations
The reactivity of this compound is governed by the interplay of its functional groups. The amino group acts as a potent electron-donating group, influencing the nucleophilicity of the pyridine ring and the exocyclic nitrogen. The methylthio group offers a site for oxidation or can act as a leaving group in nucleophilic substitution reactions.[1]
Reactions at the Amino Group
The primary amino group is a key site for functionalization, readily undergoing reactions typical of aromatic amines.
4.1.1. N-Acylation
The amino group can be easily acylated using various acylating agents like acid chlorides or anhydrides. This reaction is often used to introduce amide functionalities, which are prevalent in biologically active molecules.[6] The general N-acylation reaction is as follows:
Caption: General scheme for N-acylation of this compound.
4.1.2. N-Alkylation and N-Arylation
The amino group can also undergo alkylation or arylation reactions, although these may require more specific conditions to control selectivity and avoid over-reaction.
Reactions Involving the Methylthio Group
The sulfur atom of the methylthio group is susceptible to oxidation and can be a target for substitution.
4.2.1. Oxidation
The methylthio group can be oxidized to the corresponding sulfoxide or sulfone using appropriate oxidizing agents.[1] This transformation significantly alters the electronic properties of the pyridine ring, making it more electron-deficient.[1]
-
To Sulfoxide: Mild oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) at low temperatures.
-
To Sulfone: Stronger oxidizing agents or harsher conditions.
Caption: Oxidation pathway of the methylthio group.
4.2.2. Nucleophilic Aromatic Substitution (SNAr)
The methylthio group can function as a leaving group in SNAr reactions, particularly after oxidation to the more electron-withdrawing sulfone. This allows for the introduction of other nucleophiles at the 2-position.[1]
Electrophilic Aromatic Substitution
The electron-donating amino group at the 4-position activates the pyridine ring towards electrophilic aromatic substitution. However, the pyridine nitrogen is also basic and can be protonated or complex with electrophiles, deactivating the ring. Therefore, careful selection of reaction conditions is crucial. The positions ortho and para to the amino group (positions 3 and 5) are the most likely sites for substitution.
Metal-Catalyzed Cross-Coupling Reactions
The pyridine scaffold is amenable to various transition metal-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation.[7][8] While direct cross-coupling at the C-H bonds of this compound might be challenging, conversion of the amino group to a better directing group or introduction of a halide can facilitate these transformations.[9]
Applications in Drug Discovery and Materials Science
The structural motifs present in this compound are found in numerous biologically active molecules, making it a valuable starting point for drug discovery programs.[1] The ability to functionalize the molecule at multiple positions allows for the generation of compound libraries for screening against various biological targets. For instance, aminopyridine derivatives have been investigated as inhibitors for enzymes like inducible nitric oxide synthase (iNOS).[10]
In materials science, the unique electronic properties of this compound and its derivatives make them potential candidates for the development of organic electronic materials or functional polymers.[1]
Conclusion
This compound is a synthetically versatile and valuable building block in modern organic chemistry. Its distinct structural features and predictable reactivity patterns provide chemists with a powerful tool for the synthesis of complex molecules with potential applications in medicine and materials science. A thorough understanding of its reactivity, as outlined in this guide, is key to unlocking its full potential in the design and synthesis of novel compounds.
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Spectroscopic studies of some Pd(II), Pt(II), Ag(I), and Au(III) complexes of 4,6-diamino-2-thiopyrimidine and 4,6-diamino-2-methylthiopyrimidine. Structure and binding site determination - Canadian Science Publishing. (URL: [Link])
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The Strategic Utility of 4-Amino-2-(methylthio)pyridine: A Technical Guide for Modern Drug Discovery
This guide provides an in-depth technical exploration of 4-Amino-2-(methylthio)pyridine, a versatile heterocyclic building block, and its strategic applications in contemporary drug discovery. We will dissect the molecule's inherent chemical reactivity, showcase its role in the synthesis of potent kinase inhibitors, and provide actionable experimental protocols for its utilization in medicinal chemistry programs.
The Molecular Blueprint: Physicochemical Properties and Synthetic Versatility
This compound (CAS: 59243-39-9) is a substituted pyridine that offers chemists two distinct and strategically valuable points for chemical modification.[1] Its utility in drug discovery is not accidental; it is a direct consequence of the specific reactivity conferred by its amino and methylthio functionalities.
-
The 4-Amino Group: This exocyclic amine acts as a potent nucleophile and a hydrogen bond donor. In the context of enzyme inhibitors, particularly kinases, this group is crucial for forming key hydrogen bond interactions with the "hinge region" of the ATP-binding pocket, a common anchoring motif for many competitive inhibitors.
-
The 2-Methylthio Group: This group is the molecule's primary reactive handle for diversification. The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, which significantly alters the electronic properties of the pyridine ring. More importantly, the methylthio moiety is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[1] This allows for the facile introduction of a wide array of nucleophiles (amines, alcohols, etc.) at the C2 position, a cornerstone for building molecular complexity and exploring structure-activity relationships (SAR).
The strategic value lies in the ability to leverage this differential reactivity. For instance, the 4-amino group can be protected (e.g., as a Boc-derivative) to allow for selective SNAr at the C2 position, or it can be used directly in reactions like urea formation after the C2 position has been functionalized.
In-Depth Application: Scaffolding for p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that are critical regulators of inflammatory responses.[2] Specifically, the p38α isoform is a high-value therapeutic target for autoimmune and inflammatory disorders like rheumatoid arthritis.[3] A prominent class of p38α inhibitors are the N,N'-diaryl ureas, which act as non-competitive inhibitors by binding to a unique "DFG-out" conformation of the kinase, thereby preventing ATP binding.[3] The this compound scaffold is an ideal starting point for the synthesis of these potent inhibitors.
Lead Compound Profile: TAK-715
TAK-715 is a potent, orally active p38 MAPK inhibitor that has been evaluated in clinical trials for rheumatoid arthritis.[4][5] It demonstrates high affinity for the p38α isoform and serves as an excellent case study for the application of our core scaffold.
| Compound | Target | IC₅₀ (nM) | Selectivity | Reference |
| TAK-715 | p38α | 7.1 | 28-fold vs p38β | [4] |
| p38β | 200 | [4] | ||
| Compound 25a | p38α | 0.47 | N/A | [2] |
Experimental Protocol: Synthesis of a Diaryl Urea Core
The synthesis of a TAK-715 analogue hinges on the creation of a 2,4-diaminopyridine intermediate, achieved via SNAr, followed by urea formation. The following protocol is a representative, self-validating workflow.
Step 1: Synthesis of N2-phenyl-pyridine-2,4-diamine (Intermediate 1)
-
Reagents & Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.40 g, 10 mmol), aniline (1.12 g, 12 mmol), and 30 mL of 2-pentanol.
-
Reaction: Add concentrated hydrochloric acid (1 mL) dropwise to the stirred suspension.
-
Heating: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 16-24 hours. Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the starting material. The rationale for using a high-boiling alcohol is to provide sufficient thermal energy to overcome the activation barrier for the SNAr reaction. The acid catalyst protonates the pyridine ring, making it more electrophilic and susceptible to nucleophilic attack.
-
Work-up: Cool the mixture to room temperature. A precipitate should form. Add 50 mL of diethyl ether and stir for 30 minutes.
-
Isolation: Collect the solid by vacuum filtration, wash with fresh diethyl ether (2 x 20 mL), and dry under vacuum. The product is typically isolated as the hydrochloride salt.
-
Purification: If necessary, the crude solid can be recrystallized from an ethanol/ether mixture to yield pure Intermediate 1.
Step 2: Synthesis of 1-(2-(phenylamino)pyridin-4-yl)-3-phenylurea (Final Compound)
-
Reagents & Setup: To a flame-dried 50 mL flask under an inert atmosphere (N₂ or Argon), add Intermediate 1 (1.85 g, 10 mmol) and 20 mL of anhydrous acetone.
-
Reaction: Add phenyl isocyanate (1.19 g, 10 mmol) dropwise to the solution at room temperature. Isocyanates are highly reactive electrophiles, and the reaction with the primary 4-amino group is typically rapid and exothermic. An inert atmosphere prevents reaction with atmospheric moisture.
-
Stirring: Stir the mixture at room temperature for 6-8 hours. A white precipitate of the urea product should form.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold acetone (2 x 15 mL) to remove any unreacted starting materials.
-
Purification & Characterization: Dry the product under vacuum. The purity can be confirmed by NMR, mass spectrometry, and melting point analysis. Recrystallization may be performed if needed.
Experimental Protocol: In Vitro p38α Kinase Activity Assay (Radiometric)
This protocol describes a standard method to determine the inhibitory potency (IC₅₀) of a synthesized compound against p38α.[4]
-
Master Mix Preparation: Prepare a master mix containing 5x kinase reaction buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 0.5 mg/mL BSA, 250 µM DTT), the p38α substrate (e.g., ATF2 peptide), and recombinant active p38α enzyme.
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., from 10 µM to 0.1 nM) in a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Reaction Initiation: To each well, add the kinase/substrate master mix. To initiate the kinase reaction, add an ATP mixture containing unlabeled ATP and [γ-³²P]-ATP. The final ATP concentration should be at or below the Kₘ for the enzyme to ensure competitive inhibitors are accurately measured.
-
Incubation: Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination & Spotting: Stop the reaction by adding phosphoric acid. Spot a portion of the reaction mixture from each well onto a P81 phosphocellulose filter paper mat. The peptide substrate binds to the paper, while unincorporated ATP does not.
-
Washing: Wash the filter mat multiple times with 0.5% phosphoric acid to remove all unbound [γ-³²P]-ATP.
-
Detection: Dry the filter mat and expose it to a phosphor screen. Quantify the amount of ³²P incorporated into the substrate in each spot using a phosphorimager.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Mechanism of Action: The p38 MAPK Signaling Cascade
TAK-715 and related compounds inhibit the p38 MAPK pathway, which is a central node in the cellular response to stress and inflammatory cytokines like TNF-α and IL-1β. The pathway is a three-tiered kinase cascade.
Broader Horizons: Emerging Applications
While its use in crafting kinase inhibitors is a primary application, the unique structure of this compound and its derivatives makes it suitable for exploring other therapeutic areas. Research into related aminopyridine and aminopyrimidine scaffolds has shown promise in:
-
Neurodegenerative Disorders: Peptide derivatives of 4-aminopyridine are being investigated to reduce the parent molecule's toxicity while exploring activities like β-secretase inhibition for Alzheimer's disease.
-
Infectious Diseases: Pyridine derivatives have been synthesized and evaluated for antimalarial activity, with some compounds showing potent, nanomolar inhibition of Plasmodium falciparum. The mechanism may involve targeting enzymes like dihydrofolate reductase.
Conclusion and Future Outlook
This compound is more than a simple chemical intermediate; it is a strategic tool for drug discovery. Its pre-activated C2 position allows for efficient and modular library synthesis via SNAr chemistry, while the 4-amino group provides a reliable anchor point for targeting numerous enzyme families. The successful development of p38 MAPK inhibitors like TAK-715 validates the scaffold's utility. As medicinal chemists continue to seek privileged structures that balance synthetic accessibility with biological relevance, this compound is poised to remain a valuable component in the arsenal for developing next-generation therapeutics.
References
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Zhu, D., et al. (2016). Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives. Molecules, 21(11), 1539. Available at: [Link]
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Zhu, D., et al. (2015). Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors. Molecules, 20(9), 16604-16623. Available at: [Link]
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Zhu, D., et al. (2015). Design, Synthesis and Biological Evaluation of Novel Substituted N,N'-Diaryl ureas as Potent p38 Inhibitors. PubMed. Available at: [Link]
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Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Nature Structural & Molecular Biology, 9, 268-272. Available at: [Link]
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Hains, M. Z., et al. (2012). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 795, 107-115. Available at: [Link]
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Wang, Y., et al. (2024). Research progress on the synthesis of phenylurea derived plant growth regulators. Advanced Agrochem, 3(2), 143-150. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 4‐aminopyridazinyl urea analogs. Retrieved January 6, 2026, from [Link]
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Liu, X., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 223, 113645. Available at: [Link]
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PrepChem. (n.d.). Synthesis of N-(2-chloro-4-pyridyl)-N'-phenylurea. Retrieved January 6, 2026, from [Link]
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Xu, H., et al. (2022). TAK-715 alleviated IL-1β-induced apoptosis and ECM degradation in nucleus pulposus cells and attenuated intervertebral disc degeneration ex vivo and in vivo. Cell and Tissue Research, 387(3), 449-461. Available at: [Link]
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A Technical Guide to the Solubility of 4-Amino-2-(methylthio)pyridine in Common Organic Solvents
Abstract
This technical guide addresses the solubility of 4-Amino-2-(methylthio)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. A comprehensive review of publicly available literature reveals a notable absence of quantitative solubility data for this specific molecule. Consequently, this document shifts from a simple data repository to a foundational guide for researchers. It provides a detailed, field-proven experimental protocol for determining the thermodynamic solubility of this compound in various organic solvents. Furthermore, it delves into the theoretical underpinnings of its expected solubility profile, analyzing its molecular structure to predict interactions with different solvent classes. This guide is intended to empower researchers, scientists, and drug development professionals to generate reliable, reproducible solubility data and to make informed decisions in experimental design, reaction optimization, and formulation development.
Introduction: The Data Gap and the Path Forward
This compound (CAS No. 59243-39-9) is a substituted pyridine derivative featuring key functional groups that make it a valuable intermediate in chemical synthesis.[1] The amino group at the 4-position and the methylthio group at the 2-position offer multiple sites for chemical modification, making it a versatile building block for more complex molecules, including kinase inhibitors.[1]
This guide, therefore, takes a necessary and practical approach. It provides the scientific community with a robust, step-by-step methodology to determine this crucial parameter accurately. By combining a detailed experimental protocol with a discussion of the underlying molecular principles, we aim to provide a comprehensive resource for any scientist working with this compound.
Theoretical Solubility Profile: A Predictive Analysis
The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][6][7] The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[5] To predict the solubility of this compound, we must analyze its structural features:
-
Pyridine Ring: The core is a weakly basic, aromatic heterocycle. The nitrogen atom introduces polarity and can act as a hydrogen bond acceptor.
-
Amino Group (-NH₂): This group at the 4-position significantly increases polarity. It can act as both a hydrogen bond donor (N-H) and acceptor (lone pair on N), suggesting favorable interactions with polar protic solvents.
-
Methylthio Group (-SCH₃): This group is less polar than the amino group. The sulfur atom's lone pairs can act as weak hydrogen bond acceptors, and the group contributes to the molecule's overall size and van der Waals interactions.
Based on this structure, we can predict a general solubility trend:
-
High Solubility Expected: In polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). These solvents can effectively solvate the polar regions of the molecule without competing for hydrogen bond donation. A recommendation for solubility screening in these solvents has been noted.[1]
-
Good to Moderate Solubility Expected: In polar protic solvents such as methanol, ethanol, and isopropanol. These alcohols can engage in hydrogen bonding with the amino group and the pyridine nitrogen. A structurally related compound, 4-aminopyridine, is known to be soluble in water, ethanol, DMSO, and DMF.
-
Moderate Solubility Expected: In solvents of intermediate polarity like acetone, ethyl acetate, and dichloromethane (DCM). While DCM can react slowly with some pyridine derivatives under ambient conditions over long periods, it is a common solvent for reactions.[8][9]
-
Low to Insoluble Expected: In nonpolar solvents such as toluene, hexane, and cyclohexane. The significant polarity imparted by the amino group and the pyridine nitrogen is unlikely to be overcome by the weak van der Waals forces offered by these solvents.
The following diagram illustrates the potential intermolecular interactions that govern solubility.
Caption: Predicted interactions between the solute and solvent classes.
Experimental Protocol: Determination of Thermodynamic Solubility
To obtain reliable and reproducible data, the determination of thermodynamic (or equilibrium) solubility is paramount. This value represents the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the system is at equilibrium.[4][10][11] The most reliable and widely used technique for this measurement is the Saturation Shake-Flask method.[11]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.1 mg accuracy)
-
Vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
-
Volumetric flasks, pipettes, and syringes
Step-by-Step Methodology
This protocol outlines the process for determining solubility at a specific temperature (e.g., 25 °C). The procedure should be performed in triplicate for each solvent.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the equilibration period.
-
Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation, which would artificially inflate the calculated solubility.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature.
-
Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.[12] The system is considered at equilibrium when the concentration of the solute in the solution no longer changes significantly over time.[11]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period (e.g., 30 minutes) to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe. Avoid disturbing the solid material at the bottom.
-
Immediately filter the sample through a solvent-compatible syringe filter into a clean vial. This step is critical to remove all undissolved microparticles.
-
-
Analysis of Solute Concentration:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[2][9][13]
-
Methodology Note: A calibration curve must be prepared using standard solutions of the compound of known concentrations in the same solvent to ensure accurate quantification.[9]
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL or mol/L.
-
The following workflow diagram provides a visual representation of this experimental procedure.
Caption: Shake-Flask method workflow for thermodynamic solubility.
Data Presentation and Interpretation
Once determined, the quantitative solubility data should be summarized in a clear, structured table for easy comparison across different solvents.
Table 1: Experimentally Determined Solubility of this compound at 25 °C
| Solvent Class | Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | [Experimental Value] | [Experimental Value] |
| N,N-Dimethylformamide (DMF) | 36.7 | [Experimental Value] | [Experimental Value] | |
| Acetonitrile | 37.5 | [Experimental Value] | [Experimental Value] | |
| Polar Protic | Methanol | 32.7 | [Experimental Value] | [Experimental Value] |
| Ethanol | 24.5 | [Experimental Value] | [Experimental Value] | |
| Intermediate | Acetone | 20.7 | [Experimental Value] | [Experimental Value] |
| Dichloromethane (DCM) | 9.1 | [Experimental Value] | [Experimental Value] | |
| Ethyl Acetate | 6.0 | [Experimental Value] | [Experimental Value] | |
| Nonpolar | Toluene | 2.4 | [Experimental Value] | [Experimental Value] |
| Hexane | 1.9 | [Experimental Value] | [Experimental Value] |
Note: The dielectric constant is a measure of solvent polarity.[7] Experimental values are to be filled in by the researcher.
Conclusion
While pre-existing solubility data for this compound is scarce, its solubility profile can be reliably established through systematic experimental work. This guide provides both the theoretical framework for predicting its behavior and a detailed, practical protocol for its quantitative determination. By following the outlined shake-flask method and leveraging standard analytical techniques, researchers can generate the high-quality data necessary to advance their work in synthesis, process chemistry, and pharmaceutical development. This foundational knowledge is indispensable for unlocking the full potential of this versatile heterocyclic intermediate.
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Navigating the Thermal Landscape of 4-Amino-2-(methylthio)pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Substituted Pyridine Moiety
Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science, prized for their ability to engage in a wide array of biological interactions and serve as versatile synthetic intermediates. 4-Amino-2-(methylthio)pyridine, with its distinct arrangement of an amino group and a methylthio substituent, presents a unique electronic and structural profile. The amino group often plays a crucial role in biological activity, while the methylthio group can influence metabolic stability and be a key site for further chemical modification. Understanding the thermal stability and decomposition pathways of such molecules is paramount for safe handling, process development, and ensuring the integrity of pharmaceutical compounds during manufacturing and storage. This guide provides a comprehensive technical overview of the thermal properties of this compound, drawing upon established analytical techniques and data from analogous compounds to build a robust predictive model of its behavior under thermal stress.
Core Physicochemical Properties
| Property | 2-Aminopyridine | Thioanisole (Methyl Phenyl Sulfide) |
| Melting Point (°C) | 54-58 | -15 |
| Boiling Point (°C) | 204-210 | 193[1] |
| Molecular Weight ( g/mol ) | 94.11 | 124.20 |
These values provide a baseline for understanding the volatility and solid-state behavior of the constituent parts of this compound.
Assessing Thermal Stability: Key Analytical Techniques
A thorough evaluation of the thermal stability of a compound like this compound relies on two primary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset temperature of decomposition, the temperature of maximum decomposition rate (Tmax), and the mass loss associated with decomposition events.[2]
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).
-
Experimental Conditions:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve is analyzed to determine the onset of decomposition and the temperatures of discrete mass loss events. The first derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and decomposition. For decomposition, DSC can reveal whether the process is endothermic (heat is absorbed) or exothermic (heat is released), which is a critical safety consideration.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan and hermetically seal it.
-
Experimental Conditions:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from ambient temperature through its expected melting and decomposition range at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere.
-
-
Data Analysis: Record the differential heat flow as a function of temperature. Endothermic events (like melting) will appear as downward peaks, while exothermic events (often decomposition) will appear as upward peaks. The onset temperature and the peak maximum of these events provide crucial information about the thermal stability.
Predicted Thermal Behavior and Decomposition of this compound
Based on the known thermal properties of aminopyridines and methylthio-substituted aromatic compounds, a predictive model for the thermal behavior of this compound can be constructed.
Onset of Decomposition
The pyridine ring itself is a relatively stable aromatic system. Studies on 2-aminopyridine have shown an onset of thermal degradation and a maximum thermal decomposition temperature (Tmax), indicating its stability up to a certain point.[2] 4-Aminopyridine has also been identified as a product of the thermal decomposition of other materials, suggesting the aminopyridine core can be a stable fragment.[3] However, the presence of substituents can influence the overall stability. Research has indicated that the inclusion of a pyridine ring can decrease the thermal stability of sulfur-containing compounds compared to their carbocyclic aromatic counterparts.[4]
The methylthio group is expected to be the initial site of thermal decomposition. The C-S bond is generally weaker than the C-C and C-N bonds within the aromatic ring. Pyrolysis studies of thioanisole (methyl phenyl sulfide), a structural analog for the methylthio group on an aromatic ring, provide valuable insights into the likely decomposition pathways.
Proposed Decomposition Pathways
The thermal decomposition of this compound is likely to proceed through a multi-step process. The initial and most probable decomposition pathway involves the cleavage of the C-S bond.
Diagram: Proposed Initial Decomposition Step of this compound
Caption: Initial thermal cleavage of the C-S bond.
Upon heating, the primary fragmentation is expected to be the homolytic cleavage of the aryl C-S bond, leading to the formation of a 4-aminopyridin-2-yl radical and a methylthio radical (•SCH3). Alternatively, cleavage of the S-CH3 bond could yield a 4-amino-2-thiopyridinyl radical and a methyl radical (•CH3).
These highly reactive radical species will then undergo a cascade of secondary reactions, including hydrogen abstraction, recombination, and further fragmentation. The nature of the final decomposition products will depend on the specific conditions (temperature, pressure, atmosphere). Potential decomposition products could include:
-
4-Aminopyridine: Formed by hydrogen abstraction by the 4-aminopyridin-2-yl radical.
-
Methane (CH4): From the methyl radical abstracting a hydrogen atom.
-
Dimethyl disulfide (CH3SSCH3): From the recombination of two methylthio radicals.
-
Hydrogen sulfide (H2S): A common product from the decomposition of sulfur-containing organic compounds.[5]
-
Various substituted pyridines and complex aromatic structures: Arising from recombination and fragmentation of the initial radical species.
Diagram: Experimental Workflow for Thermal Analysis
Caption: Workflow for assessing thermal stability.
Safety Considerations and Handling
Given the potential for the release of toxic and flammable gases such as hydrogen sulfide and methane upon decomposition, appropriate safety precautions are essential when handling this compound at elevated temperatures.
-
Ventilation: All heating experiments should be conducted in a well-ventilated fume hood.
-
Inert Atmosphere: Performing thermal analysis under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidative side reactions and to obtain a clear decomposition profile.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and gloves, should be worn at all times.
-
Scale: Thermal analysis should be performed on a small scale (milligrams) to minimize the risk associated with the release of decomposition products.
Conclusion
While direct experimental data on the thermal stability of this compound is limited, a comprehensive understanding of its likely behavior can be formulated through the analysis of analogous compounds and fundamental principles of chemical stability. The molecule is expected to exhibit moderate thermal stability, with the primary decomposition pathway initiated by the cleavage of the carbon-sulfur bond of the methylthio group. The resulting radical species can then undergo a variety of secondary reactions, leading to a complex mixture of decomposition products. A thorough experimental investigation using TGA and DSC is necessary to precisely determine the decomposition temperatures and associated energetic changes. This knowledge is critical for ensuring the safe handling, storage, and application of this important heterocyclic compound in research and development.
References
- Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Mishra, R. K., & Jana, S. (2015). Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2-Aminopyridine. Science Journal of Analytical Chemistry, 3(6), 127-134.
- PubChem. (n.d.). 4-Aminopyridine. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). 2-Aminopyridine. Product Page.
- ResearchGate. (2011). Thermochemistry of 2-Aminopyridine (C5H6N2)(s).
- ResearchGate. (n.d.). Thermal stability and decomposition of sulphur and selenium compounds.
- MDPI. (n.d.). Thermochemical Characterization of Sulfur-Containing Furan Derivatives: Experimental and Theoretical Study.
- TÜBİTAK Academic Journals. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am.
- Wikipedia. (n.d.). Thioanisole.
- ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data.
- ACS Publications. (2024). Insights into the Thermal Decomposition Mechanism of Molybdenum(VI) Iminopyridine Adducts. Chemistry of Materials.
- Semantic Scholar. (n.d.). The Pyrolysis of Anisole (C6H5OCH3) Using a Hyperthermal Nozzle.
- MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- ChemicalBook. (2024). Thioanisole: Chemical Properties, Applications and Photodissociation.
- Google Patents. (n.d.). CN1807415A - 4-aminopyridine preparation method.
- PubMed. (n.d.). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules.
- ResearchGate. (n.d.). DSC study of radiostability of 1,4-dihydropyridine derivatives.
- PubMed Central. (n.d.). Special Issue: Sulfur-Nitrogen Heterocycles.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Demand for Sulfur-Containing Heterocycles in Materials Science.
- Semantic Scholar. (2004). DSC study of radiostability of 1,4-dihydropyridine derivatives.
- ResearchGate. (n.d.). Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity.
- PubMed. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies.
- PubMed. (n.d.). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders.
- SUMITOMO SEIKA CHEMICALS CO.,LTD. (n.d.). Thioanisole.
- ResearchGate. (n.d.). Pyrolysis of Organosulfur Compounds.
- PubMed. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
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An In-depth Technical Guide to the Electronic Properties and Molecular Modeling of 4-Amino-2-(methylthio)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the electronic properties and molecular modeling of 4-Amino-2-(methylthio)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is structured to provide not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a self-validating and authoritative resource for professionals in the field.
Introduction: The Significance of this compound
This compound is a substituted pyridine derivative featuring an electron-donating amino group at the 4-position and a methylthio group at the 2-position.[1] This unique substitution pattern imparts a distinct electronic character to the pyridine ring, making it a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications.[1] Understanding the electronic properties and conformational landscape of this molecule through molecular modeling is crucial for predicting its reactivity, designing novel derivatives with tailored functionalities, and elucidating its potential interactions with biological targets.
The presence of multiple functional groups offers several sites for chemical modification, allowing for the creation of diverse compound libraries for drug discovery programs.[1] Furthermore, the foundational structure of this compound is a recurring motif in various biologically active compounds.
Theoretical Framework and Computational Methodology
To rigorously investigate the electronic properties of this compound, a robust computational approach is essential. Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the electronic structure of molecules, offering a favorable balance between accuracy and computational cost.
Selection of Computational Method and Basis Set
The choice of functional and basis set is critical for obtaining reliable theoretical results. For pyridine derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established choice that provides accurate descriptions of molecular geometries and electronic properties.[2][3] This will be paired with the 6-31G(d) basis set, which includes polarization functions on heavy atoms, providing a good balance for describing the electronic distribution in a molecule of this size.
Workflow for Quantum Chemical Calculations:
Caption: A typical workflow for the quantum chemical calculation of molecular properties.
Step-by-Step Computational Protocol
-
Structure Generation: A 3D model of this compound is constructed using molecular building software (e.g., Avogadro, GaussView).
-
Geometry Optimization: The initial structure is optimized to find its lowest energy conformation using the B3LYP/6-31G(d) level of theory. This step is crucial as the electronic properties are highly dependent on the molecular geometry.
-
Frequency Calculation: A frequency calculation is performed at the same level of theory to verify that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies confirms a stable structure.
-
Single Point Energy Calculation: With the optimized geometry, a single point energy calculation is performed to obtain the final electronic energies and molecular orbitals.
-
Property Calculation and Analysis: From the output of the single-point energy calculation, key electronic properties are determined.
Calculated Electronic Properties and Their Significance
Following the outlined computational protocol, a set of electronic properties for this compound can be derived. These parameters are fundamental to understanding the molecule's reactivity and potential for intermolecular interactions.
| Property | Significance |
| Highest Occupied Molecular Orbital (HOMO) Energy | Indicates the molecule's ability to donate electrons; a higher HOMO energy suggests greater electron-donating character. |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Indicates the molecule's ability to accept electrons; a lower LUMO energy suggests greater electron-accepting character. |
| HOMO-LUMO Gap (ΔE) | A critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[1] |
| Dipole Moment (µ) | Measures the overall polarity of the molecule, which influences its solubility and ability to engage in dipole-dipole interactions. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electron density, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |
Frontier Molecular Orbitals: HOMO and LUMO
The HOMO and LUMO are the key orbitals involved in chemical reactions. For this compound, the electron-donating amino and methylthio groups are expected to raise the energy of the HOMO, making the molecule a better electron donor.[1] The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively.
Visualization of Frontier Molecular Orbitals:
Caption: A conceptual MEP map indicating electron-rich (red) and electron-poor (blue) regions.
Experimental Synthesis and Characterization
While computational modeling provides invaluable insights, experimental validation is paramount. The synthesis and characterization of this compound provide the ground truth for theoretical models.
Synthetic Protocol
A common and effective route for the synthesis of this compound involves a multi-step process starting from a suitable pyridine precursor. [1]A representative protocol is outlined below:
Synthetic Workflow:
Caption: A representative synthetic scheme for this compound.
Step-by-Step Synthesis:
-
Nucleophilic Aromatic Substitution: To a solution of 2-chloro-4-nitropyridine in a suitable solvent such as dimethylformamide (DMF), add sodium thiomethoxide (NaSCH₃). The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, the mixture is poured into water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-nitro-2-(methylthio)pyridine.
-
Reduction of the Nitro Group: The isolated 4-nitro-2-(methylthio)pyridine is dissolved in a mixture of ethanol and water. To this solution, iron powder and ammonium chloride are added. The mixture is heated to reflux and stirred vigorously. The progress of the reduction is monitored by TLC.
-
Final Isolation and Purification: Upon completion, the reaction mixture is filtered through celite to remove the iron catalyst. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford the final product, this compound.
Spectroscopic Characterization
The identity and purity of the synthesized compound must be confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The chemical shifts, multiplicities, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide a detailed map of the molecule's connectivity.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the N-H stretches of the amino group, C-H stretches of the aromatic ring and methyl group, and C=N and C=C stretching vibrations of the pyridine ring are expected.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding the electronic properties and molecular modeling of this compound. The integration of computational and experimental techniques offers a powerful paradigm for modern chemical research. The theoretical calculations provide a deep understanding of the molecule's intrinsic properties, which in turn guides the rational design of new derivatives.
Future research in this area could focus on:
-
Exploring the Reactivity of the Sulfide: The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, which would significantly alter the electronic properties of the molecule. [1]* Synthesis of Novel Derivatives: The amino group serves as a handle for further functionalization, enabling the synthesis of a wide array of new compounds for biological screening.
-
Molecular Docking Studies: Utilizing the calculated electronic properties to perform molecular docking studies with various biological targets to predict binding affinities and modes of interaction.
By leveraging the methodologies outlined in this guide, researchers can accelerate the discovery and development of novel molecules based on the this compound scaffold for a wide range of applications in drug discovery and materials science.
References
- Hekal, M. H., & El-Gammal, A. (2024).
- Shukla, B., & Yadava, U. (2020). DFT calculations on molecular structure, MEP and HOMO-LUMO study of 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine. Indian Journal of Chemistry - Section A, 59(12), 1763-1770.
Sources
Methodological & Application
Application Note: Protocol for the Controlled Oxidation of the Methylthio Group in 4-Amino-2-(methylthio)pyridine
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the selective oxidation of 4-Amino-2-(methylthio)pyridine, a valuable heterocyclic building block in medicinal chemistry. The protocols herein detail the controlled conversion of the methylthio moiety to either its corresponding sulfoxide, 4-Amino-2-(methylsulfinyl)pyridine, or sulfone, 4-Amino-2-(methylsulfonyl)pyridine. We delve into the underlying chemical principles, offering two distinct, robust protocols using meta-chloroperoxybenzoic acid (m-CPBA). This guide is intended for researchers, scientists, and drug development professionals seeking reliable and reproducible methods for synthesizing these key intermediates.
Introduction and Scientific Context
This compound is a versatile pyridine derivative whose structural motifs are integral to the development of various biologically active molecules.[1] The presence of an amino group, a methylthio group, and the pyridine nitrogen provides multiple reactive sites for chemical modification. The oxidation of the sulfur atom is a particularly important transformation, as it significantly modulates the electronic properties, polarity, and hydrogen bonding capabilities of the molecule.
The resulting sulfoxide and sulfone derivatives are key intermediates in the synthesis of pharmaceuticals. For instance, substituted pyridinylmethylsulfinyl benzimidazoles have been developed as potent H+/K+-ATPase inhibitors for treating acid-reflux disorders.[2] The ability to selectively control the oxidation state of the sulfur atom—stopping at the sulfoxide or proceeding to the sulfone—is therefore a critical capability in synthetic campaigns aimed at generating novel molecular entities for drug discovery. This application note provides the foundational chemistry and step-by-step protocols to achieve this control with high fidelity.
Core Chemical Principles: Controlling the Oxidation State
The oxidation of a thioether (sulfide) to a sulfoxide and subsequently to a sulfone is a stepwise process. The sulfur atom in this compound is a soft, electron-rich nucleophile, making it highly susceptible to attack by electrophilic oxidizing agents.[3]
Caption: General pathway for the oxidation of the methylthio group.
The key to selectively isolating either the sulfoxide or the sulfone lies in the precise control of two primary reaction parameters: stoichiometry and temperature .
-
Stoichiometry: The conversion of the sulfide to the sulfoxide requires one equivalent of the oxidizing agent. The subsequent oxidation of the sulfoxide to the sulfone requires a second equivalent. Therefore, to synthesize the sulfoxide, approximately 1.0-1.2 equivalents of the oxidant are used to drive the initial reaction to completion while minimizing over-oxidation.[4] To produce the sulfone, a stoichiometric excess of at least 2.2 equivalents is necessary to ensure complete conversion of both the starting material and the intermediate sulfoxide.[4][5]
-
Temperature: The first oxidation step (sulfide → sulfoxide) is significantly faster than the second (sulfoxide → sulfone). By conducting the reaction at low temperatures (e.g., 0 °C), the rate of the second oxidation is dramatically reduced, allowing the reaction to be stopped cleanly at the sulfoxide stage.[4] Conversely, allowing the reaction to proceed at room temperature or with gentle heating provides sufficient energy to overcome the activation barrier for the second oxidation, leading to the formation of the sulfone.
While several oxidizing agents like Oxone® and hydrogen peroxide are effective, meta-chloroperoxybenzoic acid (m-CPBA) is a widely used, reliable, and highly chemoselective reagent for this transformation.[4][6] It predictably oxidizes the thioether without affecting the aminopyridine ring under the conditions described.[7]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the selective synthesis of the sulfoxide and sulfone derivatives.
Protocol 1: Selective Oxidation to 4-Amino-2-(methylsulfinyl)pyridine (Sulfoxide)
This protocol is designed to favor the formation of the sulfoxide by using a controlled amount of m-CPBA at a reduced temperature.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥97% | Sigma-Aldrich |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 77% (max) | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Lab Prepared |
| Saturated Sodium Chloride (Brine) | Aqueous Solution | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | VWR Chemicals |
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0 °C.
-
Reagent Addition: In a separate beaker, dissolve m-CPBA (1.1 eq.) in a minimal amount of DCM. Add this solution dropwise to the cooled, stirring reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) every 30 minutes (Typical mobile phase: 5-10% Methanol in DCM). The reaction is typically complete within 1-3 hours when the starting material spot is no longer visible.
-
Quenching & Work-up: Once the reaction is complete, quench it by slowly adding an equal volume of cold, saturated aqueous NaHCO₃ solution. Stir vigorously for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and then with brine (1x). The basic washes are crucial for removing the m-chlorobenzoic acid byproduct.[8]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization (e.g., from ethyl acetate/hexanes) to yield pure 4-Amino-2-(methylsulfinyl)pyridine.
Protocol 2: Complete Oxidation to 4-Amino-2-(methylsulfonyl)pyridine (Sulfone)
This protocol ensures complete conversion to the sulfone by using an excess of m-CPBA and allowing the reaction to proceed at ambient temperature.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥97% | Sigma-Aldrich |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 77% (max) | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Lab Prepared |
| Saturated Sodium Chloride (Brine) | Aqueous Solution | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | VWR Chemicals |
Step-by-Step Methodology
-
Preparation: In a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 0.1 M).
-
Reagent Addition: Add solid m-CPBA (2.5 eq.) portion-wise to the stirring solution at room temperature over 10 minutes. An initial exothermic reaction may be observed; an ice bath can be used for brief cooling if necessary.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress by TLC. The intermediate sulfoxide will form first, followed by its conversion to the sulfone. The reaction is typically complete in 4-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with an equal volume of DCM. Slowly add saturated aqueous NaHCO₃ solution to quench the excess oxidant and neutralize the acidic byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic phase with saturated aqueous NaHCO₃ (2x) followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product, 4-Amino-2-(methylsulfonyl)pyridine, can be purified by recrystallization from a suitable solvent system like ethanol or ethyl acetate to afford the final product.
Workflow Visualization and Data Summary
The general experimental workflow for these oxidation protocols is summarized in the diagram below.
Caption: Experimental workflow for m-CPBA mediated oxidation.
Quantitative Data Summary
| Target Product | Oxidant | Equivalents | Temperature (°C) | Time (h) | Expected Yield |
| 4-Amino-2-(methylsulfinyl)pyridine | m-CPBA | 1.1 | 0 to RT | 1 - 3 | High |
| 4-Amino-2-(methylsulfonyl)pyridine | m-CPBA | 2.5 | Room Temp | 4 - 12 | High |
Conclusion and Best Practices
The protocols described provide a reliable framework for the selective oxidation of this compound. The successful and selective synthesis of either the sulfoxide or sulfone hinges on careful control of reagent stoichiometry and reaction temperature. For optimal results, it is recommended to use high-purity, anhydrous solvents and to accurately assay the percentage of active oxidant in the commercial m-CPBA reagent before use. Careful monitoring by TLC is essential to prevent over-oxidation when targeting the sulfoxide and to ensure complete conversion when synthesizing the sulfone. These methods provide a robust foundation for producing key intermediates for research and development in the pharmaceutical industry.
References
-
Der Pharma Chemica. Selective Oxidation of Organosulphides using m-CPBA as oxidant. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Sulfide oxidation and oxidative hydrolysis of thioesters by peroxymonosulfate ion. Available from: [Link]
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National Institutes of Health (NIH). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. Available from: [Link]
-
ResearchGate. Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid). Available from: [Link]
-
Reddit. Chemoselective thioether oxidation. Available from: [Link]
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MDPI. Alkene Epoxidation and Thioether Oxidation with Hydrogen Peroxide Catalyzed by Mesoporous Zirconium-Silicates. Available from: [Link]
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Yashwantrao Chavan College of Science, Karad. Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an. Available from: [Link]
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PubMed. 2-[[(4-Amino-2-pyridyl)methyl]sulfinyl]benzimidazole H+/K+-ATPase inhibitors. The relationship between pyridine basicity, stability, and activity. Available from: [Link]
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MDPI. Mild Oxidation of Organosulfur Compounds with H2O2 over Metal-Containing Microporous and Mesoporous Catalysts. Available from: [Link]
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Organic Chemistry Portal. Sulfone synthesis by oxidation. Available from: [Link]
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Application Notes & Protocols: 4-Amino-2-(methylthio)pyridine as a Versatile Building Block for Kinase Inhibitor Synthesis
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and the success of these drugs often hinges on the core chemical scaffolds from which they are built. This guide provides an in-depth exploration of 4-amino-2-(methylthio)pyridine, a privileged heterocyclic building block that has proven instrumental in the synthesis of potent and selective kinase inhibitors. We will dissect its structural attributes, explore its synthetic versatility through detailed protocols, and present case studies of its application in the development of targeted therapies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their kinase inhibitor discovery programs.
The Strategic Advantage of the this compound Scaffold
In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. The this compound core is an exemplary case. Its inherent structural and electronic properties make it a highly effective starting point for engaging the ATP-binding site of various kinases.
The value of this scaffold lies in its trifecta of functional groups, each serving a distinct and crucial role:
-
Pyridine Ring: This electron-deficient aromatic ring acts as a rigid, planar core, correctly orienting the other functional groups in 3D space to interact with the kinase hinge region.[1]
-
4-Amino Group: This is the primary vector for synthetic diversification. It serves as a key hydrogen bond donor, mimicking the adenine portion of ATP, and acts as a nucleophilic handle for introducing a wide array of substituents that can target specific pockets within the kinase active site, thereby driving potency and selectivity.[1][2]
-
2-Methylthio Group: This group provides an additional point for modification. It can be oxidized to the corresponding sulfoxide or sulfone to modulate the electronic properties and solubility of the final compound.[1] Furthermore, under certain conditions, it can function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of other functionalities.[1]
The strategic placement of these groups creates a molecule primed for elaboration into complex, high-affinity ligands for kinase targets.
Caption: Common synthetic pathways for elaborating the core scaffold.
Buchwald-Hartwig Amination: The Workhorse C-N Coupling
The Buchwald-Hartwig amination is arguably the most powerful method for functionalizing the 4-amino group. [3][4]This palladium-catalyzed cross-coupling reaction enables the formation of a C-N bond between the amino group and a wide variety of aryl or heteroaryl halides/triflates. [5]This transformation is pivotal for installing the key recognition elements that define a kinase inhibitor's potency and selectivity.
Rationale for Protocol Choices:
-
Catalyst System: The choice of a palladium precursor (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos) is critical. Bulky, electron-rich phosphine ligands facilitate the key oxidative addition and reductive elimination steps of the catalytic cycle. [3][4]Xantphos is a bidentate ligand often chosen for its wide bite angle, which promotes efficient coupling. [5]* Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle without competing in side reactions. [5]* Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the base and deactivation of the catalyst.
Suzuki-Miyaura Coupling: Forging C-C Bonds
While the 4-amino group is a primary handle, diversifying the pyridine core itself is often necessary to optimize inhibitor properties. The Suzuki-Miyaura coupling is the premier method for creating C-C bonds between an organoboron species and a halide. [6][7]To utilize this reaction, the this compound scaffold must first be halogenated at a desired position (e.g., C3 or C5). This creates a versatile intermediate for coupling with a vast library of commercially available boronic acids and esters.
Rationale for Protocol Choices:
-
Catalyst System: A palladium(0) source is essential. Pd(PPh₃)₄ is a common choice as it is a pre-formed, active Pd(0) catalyst. Alternatively, a Pd(II) precursor like PdCl₂(dppf) can be used, which is reduced in situ.
-
Base: An aqueous base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is typically used. The base activates the boronic acid and facilitates the transmetalation step. [5]* Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is often employed to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Reagents should be handled with care, and anhydrous conditions should be maintained where specified by using oven-dried glassware and inert atmosphere techniques.
Protocol 1: Buchwald-Hartwig Amination of this compound
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 140.20 | 1.0 | 140 mg |
| Aryl Bromide (e.g., 1-bromo-4-fluorobenzene) | 175.00 | 1.1 | 193 mg |
| Pd₂(dba)₃ | 915.72 | 0.02 (2 mol%) | 18.3 mg |
| Xantphos | 578.68 | 0.04 (4 mol%) | 23.1 mg |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 | 135 mg |
| Anhydrous Toluene | - | - | 5 mL |
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the aryl bromide, Pd₂(dba)₃, Xantphos, and NaOt-Bu.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate (10 mL).
-
Wash the combined organic filtrate with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Oxidation of the Methylthio Group to a Sulfone
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound Derivative | - | 1.0 | 1.0 eq |
| meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) | 172.57 | 2.5 | ~560 mg |
| Dichloromethane (DCM) | - | - | 10 mL |
Procedure:
-
Dissolve the this compound derivative in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly. Using >2.2 equivalents ensures full oxidation to the sulfone. Using ~1.1 equivalents can favor the sulfoxide.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography or recrystallization.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS. A characteristic downfield shift of the pyridine protons adjacent to the sulfone group is expected.
Case Studies: Application in Kinase Inhibitor Development
The 4-aminopyridine scaffold is a recurring motif in clinically relevant kinase inhibitors. Its ability to be readily functionalized allows for the fine-tuning of interactions within the ATP pocket to achieve high potency and selectivity.
| Target Kinase Family | Example Scaffold / Inhibitor | Significance & SAR Insights | IC₅₀ / Activity |
| Janus Kinase (JAK) | TYK2 Inhibitors (e.g., based on BMS-986165) | The 4-aminopyridine core can be elaborated to target the pseudokinase (JH2) domain of TYK2, a strategy to achieve high selectivity over other JAK family members which have highly homologous ATP-binding (JH1) domains. [8] | Potent activity with high selectivity for TYK2 over JAK1/2/3. [8] |
| Protein Kinase B (Akt) | Pyrrolo[2,3-d]pyrimidine derivatives | In this class, a piperidine is attached to a core that is bioisosteric to 4-aminopyridine. The core nitrogen mimics the key hinge-binding interactions, while further substitutions on the piperidine explore other pockets to enhance potency and selectivity over related kinases like PKA. [9] | Nanomolar inhibitors with up to 150-fold selectivity for PKB over PKA. [9] |
| Casein Kinase 2 (CK2) | Thieno[2,3-d]pyrimidine derivatives | While not a direct pyridine, the 4-aminothieno[2,3-d]pyrimidine core is a closely related bioisostere. SAR studies show that substitutions on the 4-amino group are critical for achieving potent, ATP-competitive inhibition. [10] | Compounds with IC₅₀ values as low as 8 nM have been identified. [10] |
Featured Pathway: The PI3K/Akt Signaling Cascade
Inhibitors of Protein Kinase B (Akt) are of significant interest in oncology, as the PI3K/Akt pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. [9]Compounds derived from scaffolds like 4-aminopyridine can effectively block this pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway by a kinase inhibitor.
Conclusion and Future Outlook
This compound has cemented its status as a cornerstone building block in modern medicinal chemistry. Its synthetic tractability, combined with favorable structural and electronic properties, provides an ideal platform for the rapid generation of diverse compound libraries targeting the kinome. The protocols and strategies outlined in this guide demonstrate the robust and reproducible nature of its core transformations. As the quest for more selective and potent kinase inhibitors continues, driven by the need to overcome drug resistance and improve safety profiles, the intelligent application of privileged scaffolds like this compound will remain a critical and enabling strategy in the drug discovery arsenal.
References
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Chemsrc. This compound | CAS#:59243-39-9. [Link]
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PubMed. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. [Link]
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National Institutes of Health (NIH). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC. [Link]
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National Institutes of Health (NIH). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. [Link]
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Amerigo Scientific. This compound. [Link]
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National Institutes of Health (NIH). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]
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National Institutes of Health (NIH). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
- Google Patents. WO2012095691A1 - An improved process for producing aminopyridines.
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National Institutes of Health (NIH). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]
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PubMed. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. [Link]
-
National Institutes of Health (NIH). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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PubChem. 4-Amino-2-methylpyridine. [Link]
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ResearchGate. (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
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PubMed. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. [Link]
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PubMed. Aminative Suzuki-Miyaura coupling. [Link]
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National Institutes of Health (NIH). Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC. [Link]
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National Institutes of Health (NIH). Novel 4-Aminoquinoline-Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity. [Link]
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PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
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PubMed. Evaluation of the anti-malarial activity and cytotoxicity of 2,4-diamino-pyrimidine-based kinase inhibitors. [Link]
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Application Note: 4-Amino-2-(methylthio)pyridine as a Versatile Ligand in Coordination Chemistry
Abstract and Introduction
4-Amino-2-(methylthio)pyridine is a substituted pyridine derivative that has emerged as a ligand of significant interest in modern coordination chemistry. Its unique structural architecture, featuring three distinct potential donor sites—the pyridine ring nitrogen, the exocyclic amino nitrogen, and the methylthio sulfur atom—renders it a highly versatile building block for constructing complex molecular systems.[1] The presence of these functional groups allows for multiple modes of coordination, enabling the synthesis of a diverse library of metal complexes with tailored electronic and steric properties.[1] This versatility makes its coordination compounds promising candidates for applications ranging from homogeneous catalysis to the development of novel therapeutic agents.[1][2][3]
This guide provides an in-depth overview of this compound as a ligand, detailing its fundamental properties, coordination behavior, and practical applications. It includes field-tested protocols for the synthesis of its metal complexes and discusses the characterization techniques essential for structural elucidation. The content is designed for researchers, chemists, and drug development professionals seeking to leverage the unique capabilities of this ligand in their work.
Ligand Profile and Synthesis
The utility of this compound stems from its distinct electronic and structural features.
Physicochemical Properties
A summary of the key properties of the ligand is presented below.
| Property | Value | Reference |
| CAS Number | 59243-39-9 | [4] |
| Molecular Formula | C₆H₈N₂S | [5] |
| Molecular Weight | 140.21 g/mol | [5] |
| Appearance | Off-white to light yellow powder | |
| Solubility | Soluble in methanol, ethanol, DMSO |
Conceptual Synthesis Route
The ligand can be synthesized via established organic chemistry pathways. A common and effective method involves the nucleophilic aromatic substitution (SNAr) on a readily available precursor, 4-amino-2-chloropyridine, using sodium thiomethoxide.[4] An alternative route is the chemical reduction of a 4-nitro-2-(methylthio)pyridine precursor, which is a standard transformation for installing an amino group on an aromatic ring.[1]
Coordination Chemistry and Binding Modes
The multi-functional nature of this compound allows it to adopt several coordination modes, which can be influenced by the choice of metal center, the anion of the metal salt, and the reaction conditions.[1]
Monodentate Coordination via Pyridine Nitrogen
The most straightforward coordination mode involves the lone pair of electrons on the pyridine ring nitrogen atom. As a Lewis base, this site readily binds to a metal center, a behavior typical of pyridine-based ligands.[6] This mode is favored when strong steric hindrance prevents chelation or when the metal center has a low coordination number.
Caption: Monodentate coordination via pyridine nitrogen.
Bidentate Chelation (N,S or N,N')
The ligand can act as a bidentate chelate, forming a stable five-membered ring with the metal center. This can occur in two primary ways:
-
N,S-Chelation: Coordination through the pyridine nitrogen and the sulfur atom of the methylthio group.
-
N,N'-Chelation: Coordination involving the pyridine nitrogen and the nitrogen of the 4-amino group.
This chelation effect is a critical feature, as complexes of polydentate ligands often exhibit enhanced stability.[7] The formation of such chelates has been observed in related aminopyridine and thioether-containing ligand systems.[3][7]
Caption: Potential bidentate chelation modes.
Bridging Coordination
In polynuclear complexes, the ligand can act as a bridge between two or more metal centers. For instance, the amino group of a related 2-aminopyridine ligand has been observed to bridge two silver ions, leading to the formation of a polymeric structure.[1][8] This capability is crucial for designing metal-organic frameworks (MOFs) and other supramolecular assemblies.
Caption: Bridging coordination via N_py and N_amino.
Experimental Protocol: Synthesis of a Representative Metal Complex
This section provides a general, self-validating protocol for the synthesis of a transition metal complex using this compound. This procedure is based on established methods for synthesizing aminopyridine complexes with metal salts like copper(II) acetate or silver(I) nitrate.[1][8]
Objective: To synthesize a bis(this compound)copper(II) chloride complex.
Materials and Equipment
-
Reagents: this compound (2 mmol), Copper(II) chloride dihydrate (CuCl₂·2H₂O) (1 mmol), Methanol (anhydrous, 20 mL).
-
Equipment: 50 mL round-bottom flask, magnetic stirrer and stir bar, condenser, heating mantle, filtration apparatus (Büchner funnel), standard laboratory glassware.
Step-by-Step Procedure
-
Ligand Dissolution: In the 50 mL round-bottom flask, dissolve 2 mmol of this compound in 10 mL of anhydrous methanol. Stir at room temperature until a clear solution is obtained.
-
Scientist's Note: Using an anhydrous solvent is crucial to prevent the formation of undesired aqua complexes, ensuring the target ligand fully coordinates to the metal center.
-
-
Metal Salt Dissolution: In a separate beaker, dissolve 1 mmol of CuCl₂·2H₂O in 10 mL of anhydrous methanol. Gentle warming may be required to facilitate dissolution.
-
Scientist's Note: A 2:1 ligand-to-metal molar ratio is used to favor the formation of a bis-ligand complex, a common stoichiometry for Cu(II) with monodentate or bidentate ligands.
-
-
Complexation Reaction: Slowly add the methanolic solution of CuCl₂·2H₂O dropwise to the stirring solution of the ligand at room temperature.
-
Scientist's Note: A gradual addition prevents localized high concentrations of the metal salt, which could lead to amorphous precipitation and promotes the growth of crystalline material.
-
-
Reaction Reflux: Attach the condenser to the flask and heat the reaction mixture to a gentle reflux (approx. 65°C) for 2-3 hours. A color change and/or the formation of a precipitate should be observed.
-
Scientist's Note: Heating provides the activation energy needed for ligand substitution and rearrangement, driving the reaction to completion and improving the crystallinity of the product.
-
-
Isolation of Product: Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold methanol (2 x 5 mL) to remove any unreacted starting materials, followed by a wash with diethyl ether (10 mL) to aid in drying.
-
Drying: Dry the resulting solid product under vacuum for several hours to remove all residual solvent.
Characterization
-
FT-IR Spectroscopy: Compare the spectrum of the complex with that of the free ligand. A shift in the N-H stretching and bending frequencies of the amino group and C-S stretching frequencies can confirm coordination.[7]
-
UV-Visible Spectroscopy: The appearance of d-d transition bands in the visible region, which are absent in the free ligand, confirms the formation of the copper(II) complex.
-
Elemental Analysis: Determine the C, H, N, and S content to confirm the empirical formula and the 2:1 ligand-to-metal ratio.
Applications in Research and Development
Complexes derived from this compound and related aminopyridine ligands are valuable in several fields due to their tunable properties.
Homogeneous Catalysis
The ligand scaffold is widely used in base metal catalysis.[2] The ability to tune the steric and electronic environment around the metal center is crucial for controlling catalytic activity and selectivity.
| Metal Center | Catalyst Type / Ligand Family | Application Area | Key Findings & Rationale |
| Iron(II) | Amino-pyridine complexes | Atom Transfer Radical Polymerization (ATRP) | Catalyzes styrene polymerization. Ligand structure (e.g., steric bulk on the amino group) directly influences catalytic activity.[2] |
| Cu, Co, Ni | 5-amino-2-cyanopyridine derived | Henry (nitroaldol) Reaction | Complexes demonstrate good catalytic efficiency (69-87% conversion) for C-C bond formation under mild conditions.[9] |
| Copper(II) | Bimetallic DNA-based catalyst | Asymmetric Michael Addition | Bimetallic DNA-scaffolded catalysts show that proximity of two metal centers, coordinated by ligands, can enable unique stereocontrol.[10] |
Biological and Medicinal Chemistry
Coordination of ligands to metal ions can significantly enhance their biological activity.[11] This strategy is actively pursued in drug development to create novel metallodrugs.
-
Antimicrobial and Antifungal Agents: Transition metal complexes of ligands containing pyridine, amino, and thioether/thiosemicarbazone moieties have shown significant activity against various bacteria and fungi.[3][12] The chelation process is often believed to increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.
-
Anticancer Activity: Cobalt(III) and Nickel(II) complexes of a related pyridine-2-carbaldehyde thiosemicarbazone ligand showed significant antitumor activity against the K562 leukemia cell line, making them candidates for further screening.[3] The coordination sphere around the metal can be fine-tuned to optimize cytotoxic effects.
-
Enzyme Inhibition and Analgesic Properties: Pyrimidine derivatives, which share structural motifs, are known to possess analgesic and anti-inflammatory properties.[13] Coordination complexes can be designed to target specific enzymes or biological pathways with enhanced efficacy.
Conclusion
This compound is a ligand of considerable potential, offering a robust and tunable platform for coordination chemists. Its ambidentate nature allows for the rational design of mononuclear and polynuclear metal complexes with predictable geometries and functionalities. The applications of these complexes, particularly in catalysis and medicinal chemistry, are expanding rapidly. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to explore and harness the rich coordination chemistry of this versatile molecule.
References
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- Chemsrc. (n.d.). This compound | CAS#:59243-39-9.
- PubMed Central. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol.
- PubMed Central. (n.d.). Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes.
- Experts@Minnesota. (2020). Amino pyridine iron(II) complexes: Characterization and catalytic application for atom transfer radical polymerization and catalytic chain transfer.
- ResearchGate. (n.d.). Biological activity of Co(III) and Ni(II) complexes of pyridine-2-carbaldehyde N(4)-methylthiosemicarbazone.
- ChemicalBook. (n.d.). This compound CAS#: 59243-39-9.
- MDPI. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications.
- Journal of the American Chemical Society. (n.d.). Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation.
- Indian Academy of Sciences. (n.d.). Synthesis and catalytic activity of metallo-organic complexes bearing 5-amino 2-ethylpyridine-2-carboximidate.
- Wikipedia. (n.d.). Transition metal pyridine complexes.
- NIH. (n.d.). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines.
- PubMed Central. (2022). Transition Metal Complexes of 4-Aminoantipyrine Derivatives and Their Antimicrobial Applications.
Sources
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- 6. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 7. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Transition Metal Complexes of 4-Aminoantipyrine Derivatives and Their Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Analysis of 4-Amino-2-(methylthio)pyridine Reaction Mixtures
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Amino-2-(methylthio)pyridine in reaction mixtures. As a key intermediate in pharmaceutical synthesis, the ability to accurately monitor its presence and purity is paramount. This guide provides a comprehensive protocol, including an in-depth explanation of the chromatographic principles, method parameters, and sample preparation. The primary method utilizes reversed-phase chromatography, a widely accessible and reliable technique. An alternative mixed-mode chromatography method is also discussed for challenging separations. This document is intended for researchers, scientists, and drug development professionals requiring a validated and trustworthy analytical procedure.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring an amino group at the 4-position and a methylthio group at the 2-position, provides a versatile scaffold for the synthesis of a wide array of biologically active molecules. The monitoring of chemical reactions to produce this intermediate requires a reliable and accurate analytical method to determine the yield of the main product and to identify and quantify any impurities. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and quantitative accuracy.
This application note provides a step-by-step guide for the HPLC analysis of this compound reaction mixtures, grounded in established chromatographic principles and supported by authoritative references.
Analyte Properties and Method Development Rationale
A thorough understanding of the physicochemical properties of this compound is crucial for developing a robust HPLC method.
-
Structure:
-
Molecular Formula: C₆H₈N₂S
-
Molecular Weight: 140.21 g/mol
-
-
Polarity and Basicity: The presence of the amino group and the pyridine nitrogen atom confers basicity and significant polarity to the molecule. This makes it soluble in polar organic solvents and aqueous acidic solutions. The polar nature of aminopyridines can sometimes lead to poor retention on traditional reversed-phase columns.[1]
-
UV Absorbance: Aromatic and heterocyclic compounds like this compound are strong chromophores.[2] A predicted UV spectrum suggests significant absorbance in the range of 240-280 nm. For the purpose of this method, a detection wavelength of 254 nm is chosen as it is a common wavelength for UV detectors and is expected to provide good sensitivity for the analyte. Experimental determination of the λmax is recommended for method optimization.
Potential Impurities in the Reaction Mixture
The synthesis of this compound commonly proceeds via the nucleophilic aromatic substitution of 4-amino-2-chloropyridine with sodium thiomethoxide.[2] Based on this synthetic route, potential impurities that the HPLC method should be able to resolve include:
-
Starting Materials:
-
4-Amino-2-chloropyridine
-
Sodium thiomethoxide (or its disulfide oxidation product)
-
-
By-products:
-
Oxidation products: The methylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone derivatives.
-
Hydrolysis products: Under certain reaction or work-up conditions, the methylthio group could potentially be hydrolyzed.
-
Experimental Protocols
Primary Method: Reversed-Phase HPLC
This method is recommended as the primary approach due to its robustness and the wide availability of C18 columns.
4.1.1. Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18, or equivalent). A column with high carbon load is preferable for basic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Rationale for Parameter Selection:
-
Column: A C18 stationary phase provides good hydrophobic retention for a broad range of organic molecules. The 5 µm particle size offers a good balance between efficiency and backpressure.
-
Mobile Phase: The use of 0.1% formic acid in the mobile phase serves two key purposes. Firstly, it acidifies the mobile phase to a pH of approximately 2.7, which protonates the basic nitrogens on the analyte, leading to a consistent ionization state and improved peak shape. Secondly, formic acid is a volatile buffer, making this method compatible with mass spectrometry (MS) detection if required.
-
Gradient Elution: A gradient from low to high organic content (acetonitrile) allows for the effective elution of both polar and potentially less polar impurities within a reasonable runtime.
-
Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times.
4.1.2. Sample Preparation
-
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve the sample in a diluent consisting of 50:50 (v/v) acetonitrile and water.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Alternative Method: Mixed-Mode or HILIC Chromatography
For reaction mixtures containing highly polar impurities that are poorly retained on a C18 column, a mixed-mode or Hydrophilic Interaction Liquid Chromatography (HILIC) approach can be beneficial. These techniques offer alternative selectivity.
4.2.1. Chromatographic Conditions (Mixed-Mode Example)
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector. |
| Column | Mixed-Mode (e.g., a column with both reversed-phase and ion-exchange characteristics). The specific column choice will depend on the nature of the impurities. |
| Mobile Phase A | 20 mM Ammonium Formate, pH 3.0 in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A gradient tailored to the specific separation challenge, typically starting with a high percentage of acetonitrile and decreasing over time. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Rationale for Alternative Method:
Mixed-mode chromatography combines multiple retention mechanisms (e.g., reversed-phase and ion-exchange) on a single stationary phase, providing unique selectivity for complex mixtures.[3] HILIC, on the other hand, is well-suited for the retention of very polar compounds that elute in the void volume in reversed-phase chromatography.
Method Validation
For use in a regulated environment, the developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[1][4][5] The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing placebo samples and stressed samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Workflow and Data Analysis
The overall workflow for the analysis of this compound reaction mixtures is depicted in the following diagram.
Caption: Workflow for the HPLC analysis of this compound.
Data Analysis:
-
System Suitability: Before sample analysis, a system suitability standard (a solution of this compound) should be injected to ensure the chromatographic system is performing adequately. Key parameters to monitor include retention time, peak area repeatability, theoretical plates, and tailing factor.
-
Peak Identification: The main peak corresponding to this compound is identified based on its retention time, which should be consistent with that of a reference standard.
-
Quantification: For reaction monitoring, the purity of this compound can be expressed as a percentage of the total peak area (% Area). For more accurate quantitative results, an external standard calibration curve should be prepared.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for the analysis of this compound in reaction mixtures. The primary reversed-phase method is suitable for most applications, while the alternative mixed-mode or HILIC methods offer additional selectivity for more complex samples. Adherence to the principles of method validation will ensure the generation of high-quality, reproducible data, which is essential for informed decision-making in research and development.
References
-
BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]
- Patel, D. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 20-29.
-
AMS Biotechnology. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]
-
Wikipedia. (2023). Mixed-mode chromatography. Retrieved from [Link]
-
Molinspiration. (n.d.). Cheminformatics. Retrieved from [Link]
-
ResearchGate. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
Sources
Application Note & Protocols: A Robust Strategy for the Synthesis of Functionalized Thieno[2,3-b]pyridines
Abstract
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif renowned for its wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1] This prominence in medicinal chemistry drives a continuous demand for efficient and versatile synthetic routes to access structurally diverse analogues. This document provides a detailed guide for the synthesis of functionalized 3-amino-thieno[2,3-b]pyridine-2-carboxamides, a key subclass of these compounds, utilizing 4-amino-2-(methylthio)pyridine derivatives as foundational precursors. We present a field-proven, step-by-step protocol, elucidate the underlying reaction mechanism, and discuss the critical parameters for successful synthesis, tailored for researchers in organic synthesis and drug development.
Introduction: The Significance of Thieno[2,3-b]pyridines
Thieno[2,3-b]pyridines represent a class of fused heterocyclic compounds that have garnered significant attention in drug discovery.[1] Their structural resemblance to purine bioisosteres allows them to interact with a variety of biological targets, leading to diverse therapeutic applications.[2] Several derivatives have been investigated as kinase inhibitors, adenosine A1 receptor ligands for epilepsy, and agents to overcome cancer drug resistance.[1][3]
The synthetic strategy detailed herein focuses on a robust and modular approach that builds the thiophene ring onto a pre-functionalized pyridine core. This methodology, analogous to the celebrated Gewald reaction for thiophene synthesis, offers a reliable pathway to highly functionalized thieno[2,3-b]pyridines that are ideal for further chemical elaboration and screening in drug discovery programs.[4][5]
Synthetic Strategy Overview
The overall synthetic pathway is a two-stage process. First, the key precursor, a 3-cyanopyridine-2(1H)-thione, is synthesized. This intermediate then undergoes a one-pot Thorpe–Ziegler cascade reaction with an appropriate α-chloroacetanilide to construct the target thieno[2,3-b]pyridine scaffold. This approach is highly efficient and allows for diversity at the R¹ and R² positions, as illustrated in the workflow below.
Figure 1: Overall workflow for the synthesis of thieno[2,3-b]pyridines.
Mechanistic Insights: The Thorpe-Ziegler Reaction
The key transformation in this synthesis is the base-mediated reaction between the 3-cyanopyridine-2(1H)-thione intermediate and an N-aryl-2-chloroacetamide. The reaction proceeds via a well-established cascade mechanism.
-
S-Alkylation: The basic medium facilitates the deprotonation of the thione, which acts as a potent nucleophile. It attacks the electrophilic carbon of the 2-chloroacetamide, displacing the chloride and forming an S-alkylated intermediate.
-
Thorpe-Ziegler Cyclization: A second equivalent of base abstracts a proton from the α-carbon of the newly introduced side chain. The resulting carbanion then attacks the adjacent nitrile carbon in an intramolecular cyclization, forming a five-membered enamine intermediate.
-
Tautomerization: Rapid tautomerization of the enamine yields the final, stable 3-aminothieno[2,3-b]pyridine aromatic system.[6]
This one-pot process is highly efficient, as the conditions for S-alkylation are also conducive to the subsequent cyclization, avoiding the need to isolate the intermediate.
Figure 2: Simplified mechanism of the Thorpe-Ziegler cyclization step.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Phosphorous oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care.
Protocol 1: Synthesis of 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
This protocol details the synthesis of a common 3-cyanopyridine-2(1H)-thione intermediate, which serves as the cornerstone for building the target scaffold.
Materials:
-
Acetylacetone (1,3-diketone)
-
Cyanoacetamide
-
Piperidine
-
Ethanol
-
Phosphorous oxychloride (POCl₃)
-
Sodium hydrosulfide (NaSH) or Thiourea
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
Procedure:
-
Step 1: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone.
-
In a round-bottom flask, dissolve cyanoacetamide (0.1 mol) and acetylacetone (0.1 mol) in ethanol (150 mL).
-
Add piperidine (catalytic amount, ~1 mL) and reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry to yield the pyridone.
-
-
Step 2: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile.
-
Caution: Perform this step with extreme care in a fume hood.
-
To the pyridone from Step 1 (0.05 mol), slowly add phosphorous oxychloride (POCl₃, 5 equivalents) at 0 °C.
-
After the addition, allow the mixture to warm to room temperature and then heat at reflux for 2-3 hours.
-
Cool the mixture and carefully pour it onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution. The product will precipitate.
-
Filter the solid, wash thoroughly with water, and dry.
-
-
Step 3: Synthesis of 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile. [6]
-
Dissolve the 2-chloronicotinonitrile from Step 2 (0.02 mol) in DMF (50 mL).
-
Add sodium hydrosulfide (NaSH, 0.022 mol) portion-wise at room temperature.
-
Stir the mixture for 1-2 hours at room temperature.
-
Pour the reaction mixture into ice water and acidify with dilute HCl to precipitate the product.
-
Collect the yellow solid by filtration, wash with water, and dry. This is the key thione intermediate.
-
Protocol 2: One-Pot Synthesis of 3-Amino-N-aryl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
This protocol describes the final, convergent step to assemble the target molecule.
Materials:
-
4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (from Protocol 1)
-
N-Aryl-2-chloroacetamide (e.g., N-phenyl-2-chloroacetamide)
-
Potassium hydroxide (KOH), 10% aqueous solution
-
Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the thione intermediate (10 mmol) in DMF (20 mL), add 10% aqueous KOH (5.6 mL, 10 mmol).
-
Add the desired N-aryl-2-chloroacetamide (10 mmol) to the mixture. Stir for 30 minutes at room temperature. An intermediate precipitate may form.[7]
-
Add a second portion of 10% aqueous KOH (5.6 mL, 10 mmol) to the reaction mixture. The color will typically darken.[7]
-
Continue stirring at room temperature for 2-4 hours. Monitor the reaction completion by TLC.
-
Upon completion, pour the reaction mixture into ice water (200 mL).
-
The solid product will precipitate. Collect it by vacuum filtration.
-
Wash the solid thoroughly with water, followed by a small amount of cold ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the pure 3-aminothieno[2,3-b]pyridine derivative.
Results and Data
The described protocol is versatile and can be applied to a range of substituted N-aryl-2-chloroacetamides to generate a library of thieno[2,3-b]pyridine analogues. Yields are typically moderate to good.
| Entry | R¹ Group (Pyridine) | R² Group (Aryl Amide) | Typical Yield | Melting Point (°C) |
| 1 | 4,6-dimethyl | Phenyl | 75% | 230-232 |
| 2 | 4,6-dimethyl | 4-Chlorophenyl | 81% | 255-257 |
| 3 | 4,6-dimethyl | 4-Methoxyphenyl | 78% | 224-226 |
| 4 | 4,6-dimethyl | 4-Nitrophenyl | 65% | >300 |
Table 1: Representative examples of synthesized 3-aminothieno[2,3-b]pyridine-2-carboxamides. Data are representative and may vary.
Conclusion and Future Directions
The synthetic methodology presented provides a reliable and scalable route to a valuable class of functionalized thieno[2,3-b]pyridines. The one-pot Thorpe-Ziegler cascade is particularly advantageous, offering operational simplicity and good yields. The 3-amino and 2-carboxamide functional groups on the resulting scaffold serve as versatile handles for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns. Future work can focus on expanding the substrate scope to include different pyridine substitution patterns and exploring further derivatization of the synthesized compounds to generate novel therapeutic agents.
References
-
ResearchGate. (n.d.). Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and.... Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Available at: [Link]
-
Wikipedia. (n.d.). Gewald reaction. Available at: [Link]
-
National Institutes of Health. (n.d.). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Available at: [Link]
-
Sciforum. (n.d.). Synthesis of new functionalized thieno[2,3-b]pyridines. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Polyfunctionally Substituted Thiophene, Thieno[2,3-b]pyridine and Thieno[2,3-d]pyrimidine Derivatives | Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). Examples of thieno[2,3‐b]pyridine‐based drug candidates. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Available at: [Link]
-
Arkat USA. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and Triazolo[4,3-a]pyrimidines. Available at: [Link]
-
ResearchGate. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]
-
ResearchGate. (n.d.). Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. Available at: [Link]
-
Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]
-
MDPI. (n.d.). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Available at: [Link]
-
ResearchGate. (n.d.). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. Available at: [Link]
- Google Patents. (n.d.). An improved process for producing aminopyridines.
-
PubMed Central. (n.d.). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Available at: [Link]
-
ACS Publications. (n.d.). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Available at: [Link]
-
Arkat USA. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Available at: [Link]
-
National Institutes of Health. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine as a Potential PET Tracer for Imaging iNOS. Available at: [Link]
-
MDPI. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. Available at: [Link]
Sources
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- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Functionalization of 4-Amino-2-(methylthio)pyridine
Abstract
This comprehensive guide provides detailed experimental procedures for the N-functionalization of 4-Amino-2-(methylthio)pyridine, a versatile heterocyclic building block in medicinal chemistry and drug discovery. The protocols for N-acylation and N-alkylation are presented with an emphasis on the underlying chemical principles, reaction optimization, and characterization of the resulting products. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize novel derivatives of this important scaffold.
Introduction: The Significance of this compound in Heterocyclic Chemistry
This compound is a key intermediate in the synthesis of a wide array of more complex heterocyclic systems.[1] Its structure is endowed with multiple reactive sites: the exocyclic amino group at the 4-position, the methylthio group at the 2-position, and the pyridine ring nitrogen. The amino group, in particular, serves as a primary handle for introducing diverse functionalities, thereby modulating the physicochemical and pharmacological properties of the resulting molecules.[1] N-functionalized derivatives of aminopyridines are integral components of numerous biologically active compounds, including kinase inhibitors and other therapeutic agents.
The presence of the methylthio group introduces both opportunities and challenges. While it can be oxidized to the corresponding sulfoxide or sulfone to fine-tune electronic properties, it can also act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.[1] Therefore, a nuanced understanding of the reaction conditions is crucial for achieving selective N-functionalization of the amino group.
Mechanistic Considerations for Selective N-Functionalization
The N-functionalization of this compound hinges on the nucleophilicity of the exocyclic amino group. This reaction typically proceeds via a nucleophilic attack of the amino nitrogen on an electrophilic carbon atom of the acylating or alkylating agent.
N-Acylation: The reaction with an acylating agent, such as an acid chloride or anhydride, in the presence of a base, leads to the formation of an amide bond. The base is essential for neutralizing the acid byproduct and enhancing the nucleophilicity of the amine.
N-Alkylation: Similarly, N-alkylation is achieved by reacting the amine with an alkyl halide. A base is required to deprotonate the amine, thereby increasing its nucleophilicity for the subsequent SN2 reaction with the alkyl halide.
It is imperative to control the reaction conditions to prevent potential side reactions, such as over-alkylation at the pyridine ring nitrogen or reactions involving the methylthio group.
Experimental Protocols
These protocols provide a foundational methodology for the N-functionalization of this compound. Researchers are encouraged to optimize these conditions for their specific substrates and desired outcomes.
Protocol for N-Acylation
This protocol details a general procedure for the N-acylation of this compound using an acid chloride as the acylating agent.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Acylating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by NMR (¹H, ¹³C) and Mass Spectrometry.
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvents: Water can react with the acid chloride, reducing the yield of the desired product.
-
Base: Triethylamine acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Slow Addition at 0 °C: Controls the exothermic nature of the reaction and minimizes the formation of side products.
-
Aqueous Work-up with NaHCO₃: Neutralizes any remaining acid and removes the triethylamine hydrochloride salt.
-
Column Chromatography: A standard and effective method for purifying organic compounds based on their polarity.[2]
Workflow for N-Acylation of this compound
Caption: A step-by-step workflow for the N-acylation of this compound.
Protocol for N-Alkylation
This protocol outlines a general procedure for the N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., Methyl iodide, Benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF or MeCN.
-
Alkylating Agent Addition: Add the alkyl halide (1.2 eq) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system.
-
Characterization: Characterize the purified product by NMR (¹H, ¹³C) and Mass Spectrometry.
Causality of Experimental Choices:
-
Anhydrous Polar Aprotic Solvents: DMF and MeCN are excellent solvents for SN2 reactions as they solvate the cation of the base, leaving the anion more reactive.
-
Base: Potassium carbonate is a mild base suitable for deprotonating the aminopyridine without causing significant side reactions. Cesium carbonate can be used for less reactive alkyl halides due to the "cesium effect".
-
Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Aqueous Work-up: Removes the inorganic base and the solvent (if DMF is used).
-
Column Chromatography: Essential for separating the desired N-alkylated product from any unreacted starting material and potential di-alkylated byproducts.
Workflow for N-Alkylation of this compound
Caption: A step-by-step workflow for the N-alkylation of this compound.
Data Presentation and Expected Outcomes
The following table summarizes the key parameters and expected outcomes for the N-functionalization protocols. Yields and purity are representative and may vary depending on the specific substrates and reaction scale.
| Parameter | N-Acylation | N-Alkylation |
| Starting Material | This compound | This compound |
| Reagent | Acyl Chloride (1.1 eq) | Alkyl Halide (1.2 eq) |
| Base | Triethylamine (1.2 eq) | K₂CO₃ (2.0 eq) |
| Solvent | Anhydrous DCM or THF | Anhydrous DMF or MeCN |
| Temperature | 0 °C to RT | 50-80 °C |
| Reaction Time | 2-12 hours | 4-24 hours |
| Expected Yield | 70-95% | 60-90% |
| Purification | Column Chromatography | Column Chromatography |
| Characterization | NMR, MS | NMR, MS |
Trustworthiness: A Self-Validating System
The reliability of these protocols is ensured through a systematic approach to reaction monitoring and product characterization.
-
Reaction Monitoring: Consistent use of TLC allows for the real-time tracking of the consumption of starting material and the formation of the product. This enables the researcher to determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times or excessive heating.
-
Orthogonal Purification: The combination of aqueous work-up and column chromatography provides two distinct purification steps based on different chemical properties (solubility and polarity), ensuring the removal of a wide range of impurities.
-
Unambiguous Characterization: The structural elucidation of the final product using a combination of ¹H NMR, ¹³C NMR, and Mass Spectrometry provides definitive proof of the successful N-functionalization and the purity of the isolated compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive reagents; Insufficient base; Low reaction temperature. | Use freshly distilled solvents and reagents; Increase the amount of base; Increase the reaction temperature and/or time. |
| Formation of Multiple Products | Over-acylation/alkylation; Side reactions at other positions. | Use a milder base; Reduce the amount of acylating/alkylating agent; Optimize reaction temperature and time. |
| Difficulty in Purification | Products and starting materials have similar polarity. | Optimize the eluent system for column chromatography; Consider recrystallization as an alternative purification method.[2] |
| Product Decomposition | Product is unstable to the reaction or work-up conditions. | Use milder reaction conditions (e.g., lower temperature, weaker base); Perform a non-aqueous work-up if the product is water-sensitive. |
Conclusion
The protocols outlined in this application note provide a robust starting point for the N-acylation and N-alkylation of this compound. By understanding the underlying chemical principles and diligently monitoring the reaction progress, researchers can successfully synthesize a diverse range of N-functionalized derivatives for applications in drug discovery and development. The key to success lies in careful optimization of the reaction conditions for each specific substrate and the rigorous characterization of the resulting products.
References
-
FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines. [Link]
-
PubMed. Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system. [Link]
-
National Institutes of Health. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]
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National Institutes of Health. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. [Link]
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American Chemical Society. 4-selective functionalization of pyridine. [Link]
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University of California, Santa Cruz. Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. [Link]
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PubMed. A Conventional New Procedure for N-acylation of Unprotected Amino Acids. [Link]
-
National Institutes of Health. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]
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ResearchGate. Synthesis of N-alkyl-4-aminopyridine. | Download Scientific Diagram. [Link]
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Journal of the Chinese Agricultural Chemical Society. Biosynthesis of pyridine Derivatives. [Link]
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ChemRxiv. Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. [Link]
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Journal of the American Chemical Society. Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. [Link]
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Chemsrc. This compound | CAS#:59243-39-9. [Link]
- Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
-
Arkivoc. N-Acylation in combinatorial chemistry. [Link]
-
ACS Figshare. 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide - Organic Letters. [Link]
-
National Institutes of Health. Chemoselective dual functionalization of proteins via 1,6-addition of thiols to trifunctional N-alkylpyridinium. [Link]
-
National Institutes of Health. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]
-
National Institutes of Health. Practical and Regioselective Synthesis of C4-Alkylated Pyridines. [Link]
Sources
Application Note: High-Resolution Gas Chromatography Methods for the Purity Assessment of Aminopyridines
Abstract
This application note provides a comprehensive guide to the development and implementation of robust gas chromatography (GC) methods for the quantitative purity assessment of aminopyridines. Aminopyridines are critical building blocks in the pharmaceutical industry, and ensuring their purity is paramount for the safety and efficacy of final drug products. Due to their polar and basic nature, these compounds present unique analytical challenges, including poor peak shape, adsorption, and potential thermal degradation. This document details two primary protocols: a direct injection method using modern, base-deactivated capillary columns and an alternative method involving pre-column derivatization for particularly challenging separations. We will explore the fundamental principles behind method parameter selection, from inlet liner deactivation to column phase chemistry, and provide step-by-step protocols and validation guidelines consistent with international regulatory standards.
Introduction: The Analytical Challenge of Aminopyridines
Aminopyridines (isomers: 2-, 3-, and 4-aminopyridine) are heterocyclic amines widely used in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities, whether from the synthetic route (e.g., starting materials, intermediates) or degradation, can impact the quality, stability, and safety of the final product. Therefore, a precise and reliable analytical method for purity determination is a critical component of quality control.
The analysis of aminopyridines by GC is inherently difficult.[1] The primary amino group and the nitrogen atom in the pyridine ring make these molecules highly polar and basic. This leads to several analytical hurdles:
-
Adsorption and Peak Tailing: The lone pair of electrons on the nitrogen atoms can form strong hydrogen bonds with active sites (acidic silanol groups, Si-OH) present on the surfaces of standard glass inlet liners and fused silica columns.[2][3] This interaction causes significant peak tailing, reduced analyte response, and poor reproducibility.[4][5]
-
Thermal Instability: Although generally stable, some aminopyridine derivatives or related impurities can be susceptible to thermal degradation at the high temperatures often used in GC injection ports.[6]
-
Matrix Effects: In complex samples, the sample matrix itself can contain active components that exacerbate peak shape issues.[5]
Addressing these challenges requires a holistic approach, optimizing every step of the chromatographic process from sample injection to detection.
Method Development: A First-Principles Approach
A successful GC method for aminopyridines is built on minimizing analyte interaction with the system and ensuring efficient, reproducible transfer to and through the analytical column.
The Injection Port: First Line of Defense
The injector is where most analytical problems for active compounds originate. The goal is to flash-vaporize the sample without degradation or adsorption.
-
Inlet Liner Selection: This is arguably the most critical parameter. Standard borosilicate glass liners are notoriously acidic and will cause severe peak tailing for amines.[7] The use of a base-deactivated liner is mandatory.[2][8] These liners have their surfaces treated to neutralize acidic silanol groups, creating a more inert pathway for basic compounds.[7]
-
Injector Temperature: The temperature must be high enough to ensure complete and rapid vaporization of the aminopyridine and its potential impurities but low enough to prevent thermal degradation.[6] A typical starting point is 250 °C, but this should be empirically optimized for the specific analyte.[9]
The Analytical Column: The Heart of the Separation
Column selection is based on the principle of "like dissolves like" while ensuring maximum inertness.
-
Stationary Phase Chemistry: For polar compounds like aminopyridines, a polar stationary phase is required for effective separation.[10] The most successful columns are those that are not only polar but also specifically deactivated for amine analysis.
-
Base-Deactivated Wax Phases: Polyethylene glycol (PEG) or "Wax" phases are highly polar and provide excellent selectivity for amines. Columns like the Agilent CP-Wax 51 for Amines are specifically designed for this purpose.[11]
-
Specialized Amine Phases: Manufacturers like Restek offer proprietary phases (e.g., Rtx-Volatile Amine, Rtx-5 Amine) that are chemically bonded and extensively deactivated to provide exceptional inertness and stability, even with repeated injections of challenging matrices.[4][12][13] These columns often provide the best combination of performance and lifetime.
-
-
Column Dimensions: A standard column of 30 m length, 0.25 mm or 0.32 mm internal diameter (ID), and a film thickness of 0.25 µm to 1.0 µm is a versatile choice for purity analysis. Thicker films can sometimes shield active sites on the column tubing, improving peak shape for highly active compounds.
Detector Selection
For purity analysis where impurity levels can be low, a sensitive and robust detector is required.
-
Flame Ionization Detector (FID): The FID is the universal standard for quantitative analysis of organic compounds. It offers high sensitivity, a wide linear range, and excellent stability, making it the preferred choice for purity and assay methods.
-
Nitrogen-Phosphorus Detector (NPD): An NPD is highly selective and sensitive for nitrogen-containing compounds. While it can be used to achieve very low detection limits for aminopyridines, it is less suitable for general purity methods where non-nitrogen-containing impurities may also be present.[14]
Experimental Protocols
Two primary workflows are presented. The Direct Analysis method should be the first approach due to its simplicity. The Derivatization method is a powerful alternative if peak shape and recovery issues cannot be resolved by instrumental optimization alone.
Workflow for Method Selection
The following diagram illustrates the decision-making process for analyzing aminopyridines.
Caption: Decision workflow for GC analysis of aminopyridines.
Protocol 1: Direct Purity Analysis by GC-FID
This protocol is optimized for the direct analysis of aminopyridines and their related impurities. It relies on a fully inert sample path to achieve symmetric peaks without chemical modification.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the aminopyridine sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., Methanol or Dichloromethane). This yields a stock solution of ~1000 µg/mL.
-
Prepare a working standard for quantitation at the same concentration.
-
Prepare a dilution of the sample solution (e.g., 1:100) to be used for the determination of impurity percentages by area percent normalization (assuming similar response factors).
-
-
GC System Configuration & Conditions:
-
Install a base-deactivated inlet liner (e.g., single taper with glass wool).
-
Install a suitable amine-specific capillary column.
-
Condition the column according to the manufacturer's instructions.
-
Perform several "priming" injections of a concentrated aminopyridine standard to passivate the system if necessary.[15]
-
-
Instrumental Parameters: A validated method for pyridine and its derivatives serves as an excellent starting point.[11]
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides precise electronic pneumatic control. |
| Column | Agilent CP-Wax 51 for Amines (25 m x 0.22 mm, 0.2 µm) or Restek Rtx-5 Amine (30 m x 0.25 mm, 0.5 µm) | Specialized base-deactivated polar phase for optimal peak shape and selectivity.[11][12] |
| Injector | Split/Splitless | |
| Liner | Base-Deactivated Single Taper | Crucial for preventing adsorption of basic analytes.[2][7] |
| Inlet Temp | 250 °C | Ensures efficient vaporization while minimizing thermal degradation.[6] |
| Injection Vol | 1 µL | |
| Split Ratio | 50:1 (Adjust as needed for sensitivity) | |
| Carrier Gas | Helium or Hydrogen | |
| Flow Rate | 1.2 mL/min (Constant Flow) | |
| Oven Program | Initial Temp: 70 °C, hold for 4 minRamp: 10 °C/min to 240 °CFinal Hold: Hold for 5 min | Isothermal start allows for separation of volatile impurities; ramp elutes the main peak and higher-boiling impurities.[11] |
| Detector | FID | Universal detector for organic compounds with excellent linearity. |
| Detector Temp | 260 °C | |
| H2 Flow | 30 mL/min | |
| Air Flow | 300 mL/min | |
| Makeup Gas | Nitrogen, 25 mL/min |
-
Analysis Sequence:
-
Inject a solvent blank to ensure a clean baseline.
-
Inject the working standard multiple times (e.g., n=5) to establish system suitability (retention time reproducibility, peak area precision, and tailing factor).
-
Inject the sample solution.
-
Inject the diluted sample solution for impurity analysis.
-
-
Data Processing:
-
Calculate the purity of the main component using external standard calibration.
-
For impurity profiling, use the area percent method on the primary sample chromatogram. Identify any impurities that are greater than the reporting threshold (e.g., 0.05%).
-
Protocol 2: Purity Analysis via Silylation Derivatization
This protocol is employed when direct analysis (Protocol 1) fails to produce symmetrical peaks (e.g., tailing factor > 1.5) or shows poor recovery. Silylation replaces the active hydrogens on the primary amine with a non-polar trimethylsilyl (TMS) group, creating a less polar, more volatile, and more thermally stable derivative.[16][17]
Step-by-Step Methodology:
-
Sample and Reagent Preparation:
-
Caution: Silylating reagents are extremely sensitive to moisture. All glassware must be oven-dried, and all solvents must be anhydrous.
-
Accurately weigh approximately 10-20 mg of the aminopyridine sample into a 2 mL autosampler vial.
-
Add 500 µL of an anhydrous solvent (e.g., Pyridine or Acetonitrile). Pyridine can act as both a solvent and an acid scavenger.[18]
-
Add 250 µL of a silylating reagent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) .[16]
-
-
Derivatization Reaction:
-
Immediately cap the vial tightly with a PTFE-lined septum.
-
Gently vortex the mixture.
-
Heat the vial in a heating block or oven at 60-70 °C for 30 minutes to drive the reaction to completion.[18]
-
Allow the vial to cool to room temperature. The sample is now ready for injection.
-
-
GC System Configuration & Conditions:
-
The derivatized analytes are much less polar. Therefore, a low- to mid-polarity column is now optimal. Do not use a Wax column , as the silylating reagent will react with the stationary phase.[17]
-
| Parameter | Recommended Setting | Rationale |
| Column | Restek Rtx-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% Phenyl-polysiloxane | A robust, low-polarity phase ideal for separating the less polar TMS-derivatives. |
| Liner | Standard Deactivated (e.g., Topaz) | Base deactivation is less critical for the derivatized analyte, but a highly inert liner is still best practice.[2] |
| Inlet Temp | 260 °C | |
| Oven Program | Initial Temp: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CFinal Hold: Hold for 5 min | The program should be adjusted based on the volatility of the TMS-aminopyridine. |
| Other parameters | As per Protocol 1 (adjust as needed) |
-
Analysis and Data Processing:
-
Follow the analysis sequence and data processing steps outlined in Protocol 1. Note that retention times will be significantly different from the underivatized compounds.
-
Method Validation and System Suitability
Any method used for pharmaceutical quality control must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[19]
System Suitability Testing (SST)
Before any sample analysis, the GC system's performance must be verified. SST is performed by repeatedly injecting a standard solution.
| SST Parameter | Acceptance Criteria | Purpose |
| Precision | RSD of peak area ≤ 2.0% (for n≥5) | Ensures injection and system repeatability.[20] |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Measures peak symmetry; critical for amine analysis. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
Method Validation Parameters
The following parameters should be assessed during formal method validation:
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte in the presence of impurities, degradants, and placebo. | Peak purity analysis; no co-elution at the main peak.[20] |
| Linearity | Proportionality of detector response to analyte concentration over a defined range. | Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 120% of the working concentration.[20] |
| Accuracy | Closeness of test results to the true value, assessed via recovery studies on spiked samples. | Recovery between 98.0% and 102.0%.[20] |
| Precision | Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | RSD ≤ 2.0% for assay; RSD ≤ 10.0% for impurities.[20] |
| Limit of Quantitation (LOQ) | Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Limit of Detection (LOD) | Lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio ≥ 3. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±5%, oven temp ±2°C). | System suitability criteria must be met under all varied conditions. |
Conclusion
The successful purity analysis of aminopyridines by gas chromatography is highly achievable with modern instrumentation and a systematic approach to method development. The primary challenge of analyte activity can be overcome by using a holistic "inert flow path," centered around a base-deactivated inlet liner and a specialized amine-specific column. The direct analysis protocol presented here offers a rapid and robust method for routine quality control. For more challenging applications where peak shape remains problematic, pre-column silylation provides a reliable alternative by transforming the polar analyte into a derivative well-suited for GC analysis. Proper method validation according to ICH guidelines ensures that the chosen method is accurate, precise, and fit for its intended purpose in a regulated pharmaceutical environment.
References
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Restek Corporation. (2020). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Restek. [Link]
-
Restek Corporation. (2019). Amines: Topaz or Base Deactivated Liners?. Restek ChromaBLOGraphy. [Link]
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Restek Corporation. Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Restek. [Link]
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Chromtech. GC Inlet Liner Deactivations for Basic Drug Analysis. Chromtech. [Link]
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Agilent Technologies, Inc. (2011). Pyridines Separation of pyridine and other amines. Agilent. [Link]
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Axial Scientific. GC Liners. Axial Scientific. [Link]
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LabRulez GCMS. (n.d.). Amines Analysis by Packed Column GC. LabRulez GCMS. [Link]
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Jaap de Zeeuw. (2011). An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. American Laboratory. [Link]
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Chrom Tech. Restek Rtx-5 Amine GC Columns. Chrom Tech. [Link]
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Restek Corporation. Rtx-5 Amine GC Capillary Column. Restek. [Link]
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Restek Corporation. Rtx-35 Amine GC Capillary Column. Restek. [Link]
-
Vanhoenacker, G., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe. [Link]
-
Hong, S. H., et al. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. ACS Catalysis. [Link]
-
ResearchGate. (2005). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. [Link]
-
Microbioz India. (2023). Optimizing Gas Chromatography Parameters for Enhanced Performance. [Link]
-
Waclaski, L. (2020). Optimizing Splitless Injections: Inlet Temperature. Restek ChromaBLOGraphy. [Link]
-
ResearchGate. Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. [Link]
-
Agilent Technologies, Inc. Application Finder. [Link]
-
ResearchGate. (2016). Does anyone know the detail of silylation method using MSTFA and pyridine?. [Link]
-
PubMed. (1998). Validation of a CE assay for the analysis of isomeric aminopyridines and diaminopyridines. [Link]
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PubChem. 4-Aminopyridine. [Link]
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PubChem. 3-Aminopyridine. [Link]
-
Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
-
OSTI.GOV. (2013). Rapid Silylation of b-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases for Enhanced Detect. [Link]
-
Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. [Link]
-
Phenomenex. Derivatization for Gas Chromatography. [Link]
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LCGC International. GC Temperature Programming—10 Things You Absolutely Need to Know. [Link]
-
ScienceDirect. (2014). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. [Link]
-
Asian Journal of Chemistry. (2020). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content. [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. [Link]
-
Clinical Chemistry. (1981). Liquid-chromatographic Determination of 4-aminopyridine in Serum, Saliva, and Urine. [Link]
-
PubMed. (2020). Quantitative determination of potential genotoxic impurity 3-aminopyridine in linagliptin active pharmaceutical ingredient using HILIC-UV. [Link]
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American Pharmaceutical Review. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. [Link]
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Acta Pharmaceutica. (2006). VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE. [Link]
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MDPI. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]
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Agilent Technologies, Inc. (2010). Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. [Link]
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HELIX Chromatography. HPLC Methods for analysis of 4-Aminopyridine. [Link]
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RSC Publishing. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. [Link]
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Application Note: Accelerating Heterocyclic Drug Discovery with Microwave-Assisted Synthesis Featuring 4-Amino-2-(methylthio)pyridine
Abstract: The synthesis of complex heterocyclic scaffolds is a cornerstone of modern drug discovery. 4-Amino-2-(methylthio)pyridine has emerged as a highly versatile building block, offering two distinct points for chemical modification: a nucleophilic amino group and a displaceable methylthio group. This application note provides an in-depth guide for researchers on leveraging Microwave-Assisted Organic Synthesis (MAOS) to rapidly and efficiently perform key transformations with this substrate. We present detailed, field-tested protocols for palladium-catalyzed Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr), complete with mechanistic insights, optimization strategies, and critical safety considerations.
The Synergy of Microwave Chemistry and Heterocyclic Scaffolds
Conventional organic synthesis, often reliant on conductive heating via oil baths, can be slow and inefficient, particularly for reactions requiring high activation energies.[1] Microwave-Assisted Organic Synthesis (MAOS) has become an indispensable tool, offering a paradigm shift in reaction efficiency.[2] Unlike conventional methods that heat vessel walls, microwave irradiation directly and uniformly heats the reaction mixture through molecular interaction with electromagnetic waves, primarily via dipolar polarization and ionic conduction.[3][4] This results in remarkable benefits:
-
Drastic Reduction in Reaction Times: Reactions that take hours or days can often be completed in minutes.[5][6]
-
Improved Reaction Yields: Rapid heating can minimize the formation of byproducts, leading to cleaner reactions and higher yields.[7]
-
Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility.[3]
The substrate at the center of this guide, This compound , is a valuable intermediate in medicinal chemistry. Its pyridine core is a common motif in pharmaceuticals, and its two functional groups offer orthogonal reactivity. The 4-amino group is an excellent nucleophile for C-N cross-coupling reactions, while the 2-methylthio group can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the synthesis of diverse compound libraries.[8]
General Workflow for Microwave-Assisted Reactions
Executing a microwave-assisted reaction requires a systematic approach to ensure safety and reproducibility. The general workflow involves careful selection of reaction parameters, assembly in a dedicated microwave vessel, and execution using a professional microwave reactor with integrated safety features.
Caption: Key components for a Buchwald-Hartwig C-N coupling reaction.
Detailed Experimental Protocol
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-bromoanisole)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene or 1,4-Dioxane
-
Microwave vial (10 mL) with a magnetic stir bar
-
Dedicated microwave reactor
Procedure:
-
To a 10 mL microwave vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Add the aryl halide (1.1 mmol, 1.1 equiv).
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Add 5 mL of anhydrous toluene.
-
Seal the vial with a cap and place it in the microwave reactor cavity.
-
Irradiate the mixture according to the parameters in the table below. The reaction temperature is the primary control parameter.
-
After the reaction, allow the vial to cool to below 50°C before opening.
-
Dilute the reaction mixture with ethyl acetate, filter through a pad of celite to remove palladium residues, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Reaction Parameters Table
| Aryl Halide Substrate | Temperature (°C) | Time (min) | Typical Yield |
| 4-Bromoanisole | 120 | 15 | >90% |
| 1-Bromo-4-(trifluoromethyl)benzene | 130 | 20 | 85-95% |
| 2-Bromopyridine | 140 | 25 | 70-85% |
| 4-Chloroacetophenone | 150 | 30 | 65-80% |
Note: These are starting parameters. Optimization may be required for specific substrates. [5]
Application Protocol 2: Microwave-Enhanced Nucleophilic Aromatic Substitution (SNAr)
The 2-methylthio group on the pyridine ring can function as a leaving group in SNAr reactions, particularly with potent nucleophiles. [8]This reaction is facilitated by the electron-withdrawing nature of the pyridine ring nitrogen. High temperatures are often necessary, making microwave heating an ideal method to drive these substitutions to completion quickly and cleanly.
Rationale and Optimization
The success of an SNAr reaction depends on the nucleophilicity of the incoming amine and the ability of the solvent to support a charged intermediate (Meisenheimer complex).
-
Nucleophile: Primary and secondary aliphatic amines (e.g., morpholine, piperidine) are excellent nucleophiles for this transformation.
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are preferred as they can stabilize charged intermediates.
-
Temperature: Microwave heating allows for rapid access to temperatures well above the solvent's boiling point in sealed vessels, significantly accelerating the rate of substitution. [9]
Detailed Experimental Protocol
Materials:
-
This compound
-
Nucleophilic amine (e.g., morpholine)
-
N,N-Dimethylformamide (DMF)
-
Microwave vial (10 mL) with a magnetic stir bar
-
Dedicated microwave reactor
Procedure:
-
To a 10 mL microwave vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Add the nucleophilic amine (e.g., morpholine, 3.0 mmol, 3.0 equiv). Using the amine as both reactant and solvent is also possible if it is a liquid.
-
Add 4 mL of DMF.
-
Seal the vial with a cap and place it in the microwave reactor cavity.
-
Irradiate the mixture at 180°C for 30 minutes .
-
After the reaction, allow the vial to cool to below 50°C before opening.
-
Remove the solvent under high vacuum.
-
Dissolve the residue in a suitable solvent like dichloromethane or ethyl acetate and wash with water to remove excess amine and DMF.
-
Dry the organic layer, concentrate, and purify by flash column chromatography to yield the desired 2,4-diaminopyridine derivative.
Critical Safety Considerations for Microwave Chemistry
While MAOS is a powerful technique, it requires strict adherence to safety protocols. [10]* Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis. [4]Laboratory-grade reactors have essential pressure and temperature sensors, as well as safety interlocks. [11]* Pressure Management: Be aware that heating solvents above their boiling points in a sealed vessel generates high pressure. Never exceed the pressure rating of the vial. Calculate the expected pressure before starting a reaction. [11]* Solvent Choice: Use solvents with high dielectric constants for efficient heating. For non-polar solvents, consider adding a small amount of an ionic liquid or using special silicon carbide stir bars to facilitate heating. [12]* Potential for Arcing: Avoid using bulk metals. While small amounts of metal catalysts are generally safe, ensure any metal powders are fully submerged in the solvent to prevent arcing. [10][12]* Superheating: Use a stir bar and ensure proper agitation to prevent localized superheating, especially in viscous mixtures. [10]* Exothermic Reactions: If you are unsure about a reaction's kinetics, start with small quantities of reagents and ramp up the temperature slowly. [10]
Conclusion
Microwave-assisted synthesis provides a robust, rapid, and efficient platform for the functionalization of the this compound scaffold. The protocols detailed herein for Buchwald-Hartwig amination and SNAr demonstrate how MAOS can dramatically accelerate the generation of diverse compound libraries, empowering researchers in drug discovery and materials science. By combining the versatility of this heterocyclic building block with the speed of microwave chemistry, research and development timelines can be significantly compressed.
References
-
Piancatelli, G., & Cacchi, S. (2022). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up . ACS Publications. [Link]
-
Verma, R. S. (2023). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy . International Journal of Research in Pharmacy and Allied Science. [Link]
-
National Institutes of Health (NIH). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up . [Link]
-
JAG group. Microwave Reactor Safety . [Link]
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CEM Corporation. Safety Considerations for Microwave Synthesis . [Link]
-
Sharma, R., & Kumar, R. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds . RSC Publishing. [Link]
-
Journal of Nanotechnology & Advanced Materials. Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches . [Link]
-
Milestone Srl. Basic Guidelines For Microwave Reactor and Reactions . Scribd. [Link]
-
CEM Corporation. Getting Started with Microwave Synthesis . [Link]
-
National Institutes of Health (NIH). Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity . [Link]
-
National Institutes of Health (NIH). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds . [Link]
-
National Institutes of Health (NIH). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media . [Link]
-
PubMed. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds . [Link]
-
Wikipedia. Buchwald–Hartwig amination . [Link]
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Application Note: A Robust LC-MS/MS Method for the Trace-Level Detection of Aminopyridine Impurities in Pharmaceutical Assets
Abstract
This application note presents a comprehensive, field-proven strategy for the development and validation of a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for detecting aminopyridine impurities in active pharmaceutical ingredients (APIs). Aminopyridines, due to their chemical structure, can be classified as potential genotoxic impurities (PGIs), necessitating their control at trace levels as mandated by regulatory bodies.[1] This guide addresses the inherent analytical challenges posed by the high polarity and basicity of aminopyridines, providing a detailed protocol that leverages Hydrophilic Interaction Liquid Chromatography (HILIC) for robust separation and tandem mass spectrometry for unambiguous, sensitive detection. The methodologies described herein are grounded in principles outlined by the International Council for Harmonisation (ICH), particularly guidelines Q3A/B for impurities and M7 for mutagenic impurities.[1][2]
Introduction: The Regulatory Imperative and Analytical Challenge
Aminopyridines are common reagents and intermediates in the synthesis of a wide range of pharmaceuticals. Their potential to remain as impurities in the final drug substance presents a significant safety concern. Structurally, aminopyridines contain an aromatic amine moiety, which is a structural alert for mutagenicity. Consequently, they often fall under the purview of the ICH M7 guideline, which provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[2][3] This guideline introduces the concept of the Threshold of Toxicological Concern (TTC), a level of exposure that is considered to pose a negligible risk. For most PGIs, this corresponds to a daily intake of 1.5 µ g/day .[4] Translating this limit to a concentration in an API requires an analytical method with exceptional sensitivity, often in the low parts-per-million (ppm) range.
The primary analytical challenge stems from the physicochemical properties of aminopyridines. They are highly polar and basic compounds, which results in poor retention and peak shape on conventional reversed-phase (RP) HPLC columns.[5][6] This guide provides a systematic approach to overcome these challenges using a HILIC-based separation coupled with MS/MS detection, ensuring both regulatory compliance and the safety of pharmaceutical products.
The Strategic Approach: From Method Development to Validation
A successful method development and validation project requires a logical progression of experiments. The workflow is designed to first establish a robust chromatographic separation, then optimize mass spectrometric detection for sensitivity and selectivity, and finally, validate the complete method to prove its fitness for purpose.
Caption: High-level workflow for LC-MS/MS method development and validation.
Part 1: Chromatographic Method Development - The HILIC Advantage
Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal solution for retaining and separating polar compounds that are poorly retained in reversed-phase chromatography.[7][8] In HILIC, a polar stationary phase (such as bare silica) is used with a mobile phase containing a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of an aqueous component.[8] The aqueous component forms a water-rich layer on the surface of the stationary phase, and analytes partition between this layer and the bulk organic mobile phase. More polar analytes are more strongly retained.[8]
Protocol 1: HILIC Method Development
-
Column Selection: Begin with an un-derivatized silica column (e.g., 150 mm x 4.6 mm, 3 µm particle size). Silica columns are a robust starting point for HILIC and often provide excellent selectivity for polar basic compounds.[6][9]
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 10 mM ammonium acetate solution in water and adjust the pH to 6.0 with acetic acid. Ammonium acetate is a volatile buffer and is highly compatible with mass spectrometry.[9]
-
Mobile Phase B (Organic): Use high-purity acetonitrile.
-
-
Initial Gradient and Flow Rate:
-
Set a flow rate of 0.5 mL/min.
-
Start with a high percentage of organic solvent to ensure retention. A typical starting gradient could be:
-
0-2 min: 95% B
-
2-10 min: Gradient from 95% B to 70% B
-
10-12 min: Hold at 70% B
-
12.1-15 min: Return to 95% B and equilibrate.
-
-
-
Optimization: Inject a standard solution of the target aminopyridine impurity and the API.
-
Retention: If retention is too low, increase the initial percentage of acetonitrile. If it is too high, decrease the initial percentage of acetonitrile or increase the steepness of the gradient.
-
Peak Shape: Poor peak shape for basic compounds can be due to secondary interactions with the silica surface. Ensure the buffer concentration is adequate (5-10 mM is typical). Adjusting the pH can also influence peak shape and retention.
-
Resolution: Optimize the gradient slope to achieve baseline separation between the impurity, the API, and any other known impurities.
-
| Parameter | Recommended Starting Condition | Rationale |
| Column | Bare Silica (e.g., 150 x 4.6 mm, 3 µm) | Provides strong retention for polar analytes via partitioning.[6] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.0 | Volatile buffer, ideal for MS compatibility.[9] |
| Mobile Phase B | Acetonitrile | Weak solvent in HILIC, promotes retention. |
| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical columns. |
| Column Temp. | 35 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Minimize injection of strong solvents that can distort peaks. |
Part 2: Mass Spectrometry Development - Achieving Sensitivity & Selectivity
Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, provides the ultimate in selectivity and sensitivity for trace-level quantification.[10][11] The process involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺), fragmenting it, and then monitoring for a specific, stable product ion.
Protocol 2: MS/MS Method Development (MRM)
-
Analyte Infusion: Prepare a ~1 µg/mL solution of the aminopyridine impurity standard in 50:50 acetonitrile:water with 0.1% formic acid. Infuse this solution directly into the mass spectrometer using a syringe pump.
-
Precursor Ion Selection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Acquire a full scan spectrum (e.g., m/z 50-300) to identify the protonated molecule [M+H]⁺. This will be the precursor ion for Q1.
-
Product Ion Selection: Perform a product ion scan on the selected precursor ion.
-
Introduce collision gas (argon) into the collision cell.
-
Ramp the collision energy (e.g., from 5 to 40 eV) to induce fragmentation.
-
Identify two to three of the most stable and abundant product ions. The most intense transition will be used for quantification ("quantifier"), and a second will be used for confirmation ("qualifier"). The fragmentation of amines often involves an alpha-cleavage adjacent to the nitrogen atom.[12][13]
-
-
MRM Optimization: For each precursor-product ion pair (transition), optimize the MS parameters to maximize the signal.
-
Cone/Fragmentor Voltage: Optimize this voltage to maximize the intensity of the precursor ion entering the mass spectrometer.
-
Collision Energy (CE): Optimize the CE for each transition to maximize the intensity of the product ion.
-
Dwell Time: Set an appropriate dwell time to ensure at least 15-20 data points are acquired across each chromatographic peak for reliable quantification.
-
| Parameter | Typical Setting | Rationale |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Aminopyridines are basic and readily accept a proton.[14] |
| Capillary Voltage | 3.0 - 4.0 kV | Standard range for stable electrospray. |
| Desolvation Temp. | 400 - 550 °C | Aids in solvent evaporation and ion formation. |
| Cone Gas Flow | ~50 L/Hr | Helps nebulize the eluent and protect the ion optics. |
| Desolvation Gas Flow | 600 - 1000 L/Hr | Facilitates desolvation of ions. |
| Collision Gas | Argon | Inert gas used for collision-induced dissociation (CID). |
Part 3: Sample Preparation - Simplicity and Robustness
For trace-level analysis, the primary goal of sample preparation is to dissolve the sample in a solvent that is compatible with the analytical method while minimizing matrix effects that can suppress or enhance the analyte signal.[15][16] For aminopyridine impurities in an API, a simple "dilute and shoot" approach is often sufficient and highly robust.
Protocol 3: Sample Preparation
-
Solvent Selection: The sample diluent should be as close in composition to the initial mobile phase as possible to prevent peak distortion. A mixture of 90:10 acetonitrile:water is a good starting point for HILIC methods.
-
Sample Weighing: Accurately weigh approximately 20 mg of the API into a volumetric flask. Note: The target API concentration should be chosen to ensure the impurity limit (e.g., 30 ppm) is well above the method's limit of quantification (LOQ).[4]
-
Dissolution: Dissolve the API in the selected diluent and make up to volume. For a 20 mg sample in a 10 mL flask, this results in a 2 mg/mL solution.
-
Filtration: Filter the sample through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove particulates before injection.
Part 4: Method Validation - Proving Fitness for Purpose
The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[17][18] The following parameters are critical for an impurity quantification method.
Caption: Key parameters for method validation as per ICH Q2(R1) guidelines.
Protocol 4: Method Validation
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze a blank (diluent), an un-spiked API sample, and an API sample spiked with the aminopyridine impurity. | No interfering peaks at the retention time of the analyte in the blank and un-spiked samples. The method must resolve the impurity from the API and other related substances.[17] |
| LOD & LOQ | Determine based on signal-to-noise ratio (S/N). Analyze solutions of decreasing concentration. | LOD: S/N ≥ 3. LOQ: S/N ≥ 10. The LOQ must be at or below the reporting threshold.[19] |
| Linearity | Prepare a calibration curve with at least five concentrations, from the LOQ to 150% of the specification limit (e.g., LOQ, 50%, 80%, 100%, 120%, 150%). | Correlation coefficient (r²) ≥ 0.99. The y-intercept should be insignificant compared to the response at 100% level.[20] |
| Accuracy | Analyze the API sample spiked with the impurity at three concentration levels (e.g., 80%, 100%, 120% of the specification limit) in triplicate. | Percent recovery should be within 80-120% for trace impurity analysis.[18] |
| Precision | Repeatability: Analyze six replicate preparations of the API spiked at 100% of the specification limit. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. | Relative Standard Deviation (RSD) ≤ 15%.[18] |
| Robustness | Intentionally vary critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%). | The method should remain unaffected by small, deliberate variations, with system suitability criteria (e.g., peak resolution, S/N) still being met.[10] |
Conclusion
This application note provides a comprehensive and robust framework for the development and validation of an LC-MS/MS method for the determination of aminopyridine impurities. By employing a HILIC-based chromatographic separation, the inherent challenges of retaining these polar, basic compounds are overcome. Coupling this separation with the high sensitivity and selectivity of tandem mass spectrometry in MRM mode allows for quantification at the low ppm levels required to comply with the stringent safety thresholds outlined in guidelines such as ICH M7. The detailed protocols for method development, sample preparation, and validation serve as a complete guide for researchers, scientists, and drug development professionals, ensuring the development of safe and high-quality pharmaceutical products.
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Li, W., Luo, X., Wang, F., et al. (2021). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 26(24), 7547. Available at: [Link][10]
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Suryakala, D., Sreenivas, N., & Ramana, M. V. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Applied Pharmaceutical Science, 10(5), 1-7. Available at: [Link][17]
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Varma, D. P., Ahad, H. A., & Haranath, C. (2023). Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. Research Journal of Pharmacy and Technology, 16(11), 5225-5230. Available at: [Link][21]
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Srinivasa Rao, G., et al. (2024). Development and application of an LC-MS/MS method for the detection of N-nitrosochlordiazepoxide as a potential genotoxic impurity. Journal of Applied Pharmaceutical Science, 14(1), 1-8. Available at: [Link][22]
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Suryakala, D., Sreenivas, N., & Ramana, M. V. (2021). Tandem mass spectrometric method for the trace level determination of 2-aminopyridine: a potential genotoxic impurity in tenoxicam API. ResearchGate. Available at: [Link][19]
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Al-Sabti, B., & Harbali, J. (2020). Quantitative determination of potential genotoxic impurity 3-aminopyridine in linagliptin active pharmaceutical ingredient using HILIC-UV. Biomedical Chromatography, 34(11), e4930. Available at: [Link][9]
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Suryakala, D., Sreenivas, N., & Ramana, M. V. (2024). Rapid and trace level determination of potential genotoxic impurity 2-aminopyridine in piroxicam. International Journal of Scientific Research and Engineering Development, 7(1), 783-792. Available at: [Link][26]
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Uges, D. R., & Bouma, P. (1981). Liquid-chromatographic Determination of 4-aminopyridine in Serum, Saliva, and Urine. Clinical Chemistry, 27(3), 437-40. Available at: [Link][30]
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Rojo, D., et al. (2012). LC-MS metabolomics of polar compounds. Bioanalysis, 4(10), 1235-43. Available at: [Link][31]
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Gürbüz, F., & Reçber, T. (2021). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. Journal of Chromatographic Science, 59(3), 241-245. Available at: [Link][34]
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- 30. Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 35. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 36. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 38. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis of Biologically Active Amidino-Substituted Imidazo[4,5-b]pyridines
Introduction: The Therapeutic Potential of Amidino-Substituted Imidazo[4,5-b]pyridines
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, largely due to its structural resemblance to endogenous purines, allowing it to interact with a wide array of biological targets.[1][2][3] This structural mimicry has led to the development of imidazo[4,5-b]pyridine derivatives with a broad spectrum of therapeutic activities, including antitumor, antiviral, antibacterial, and anti-inflammatory properties.[1][2][4] The introduction of an amidino substituent further enhances the therapeutic potential of this scaffold. The amidine group, with its basic and cationic nature, can participate in crucial hydrogen bonding and electrostatic interactions with biological macromolecules, such as DNA and protein active sites. This has made amidino-substituted heterocycles a subject of significant interest in the design of novel therapeutic agents, particularly as kinase inhibitors and antiproliferative agents.[4][5][6][7]
This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of biologically active amidino-substituted imidazo[4,5-b]pyridines. We will delve into the rationale behind the synthetic strategies, provide detailed experimental procedures, and discuss the biological evaluation of these promising compounds.
Application Notes: Targeting Cellular Proliferation and Beyond
Amidino-substituted imidazo[4,5-b]pyridines have demonstrated significant potential as antiproliferative agents, with several derivatives exhibiting potent activity against a range of cancer cell lines.[4][8][9] The mechanism of action is often attributed to their ability to function as kinase inhibitors, targeting enzymes that are crucial for cell cycle progression and signal transduction.[3][5][6][10][11]
Key Biological Activities:
-
Antiproliferative Activity: Certain derivatives have shown sub-micromolar inhibitory concentrations (IC50) against cancer cell lines, such as colon carcinoma.[4][8][9][12] For instance, imidazo[4,5-b]pyridines bearing an unsubstituted amidino group or a 2-imidazolinyl amidino group have displayed potent and selective activity.[4][8][9][12]
-
Kinase Inhibition: The imidazo[4,5-b]pyridine core has been successfully employed in the design of inhibitors for various kinases, including Aurora kinases, which are key regulators of mitosis.[5][6] The amidino group can enhance binding to the ATP-binding pocket of these enzymes.
-
Antiviral and Antibacterial Activity: While generally less pronounced than their antiproliferative effects, some amidino-substituted imidazo[4,5-b]pyridines have exhibited moderate antiviral activity, particularly against respiratory syncytial virus (RSV).[4][8] Limited antibacterial activity has also been observed, with some derivatives showing moderate efficacy against E. coli.[4][8]
Structure-Activity Relationship (SAR) Insights:
The biological activity of these compounds is highly dependent on the nature and position of substituents on both the imidazo[4,5-b]pyridine core and the amidino group.[7][13][14][15]
-
Amidine Group: The type of amidine (e.g., unsubstituted, cyclic) plays a crucial role. Cyclic amidines, such as the 2-imidazolinyl group, have been shown to impart potent antiproliferative activity.[4][9][16]
-
Substitution on the Pyridine Ring: Halogenation, such as the introduction of a bromine atom, on the pyridine nucleus can significantly influence the biological activity profile.[4]
-
Substitution at the 2-Position: The nature of the substituent at the 2-position of the imidazo[4,5-b]pyridine ring is a key determinant of activity. Phenyl groups with various substituents are commonly explored.
Synthetic Workflow Overview
The synthesis of amidino-substituted imidazo[4,5-b]pyridines typically follows a multi-step sequence, beginning with the construction of the core heterocyclic scaffold, followed by the introduction and transformation of functional groups to yield the final amidine derivatives.
Caption: General synthetic workflow for amidino-substituted imidazo[4,5-b]pyridines.
Detailed Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis of a representative amidino-substituted imidazo[4,5-b]pyridine.
Protocol 1: Synthesis of 2-Amino-3-nitropyridine
This protocol describes the nitration of 2-aminopyridine, a crucial first step in preparing the necessary 2,3-diaminopyridine intermediate.[17][18]
Materials:
-
2-Aminopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 2-aminopyridine to concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
Once the 2-aminopyridine has completely dissolved, cool the mixture to 0 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide or sodium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath to control the exotherm.
-
The product, 2-amino-3-nitropyridine, will precipitate out of the solution.
-
Collect the precipitate by filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Alternatively, the product can be extracted from the neutralized aqueous solution using an organic solvent like dichloromethane. The organic layers are then combined, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure to yield the purified product.
Protocol 2: Synthesis of 2,3-Diaminopyridine
This protocol details the reduction of the nitro group in 2-amino-3-nitropyridine to an amino group, yielding the key 2,3-diaminopyridine intermediate.
Materials:
-
2-Amino-3-nitropyridine
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl) or Acetic Acid (CH₃COOH)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) solution
-
Ethyl acetate (EtOAc) or other suitable organic solvent
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend 2-amino-3-nitropyridine in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of concentrated hydrochloric acid or acetic acid.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron residues. Wash the celite pad with hot ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Dissolve the residue in water and basify the solution with a sodium hydroxide or potassium carbonate solution to a pH of 9-10.
-
Extract the aqueous layer multiple times with ethyl acetate or another suitable organic solvent.
-
Combine the organic extracts, dry them over anhydrous sodium sulfate or magnesium sulfate, and remove the solvent under reduced pressure to obtain 2,3-diaminopyridine. The crude product can be further purified by column chromatography if necessary.
Protocol 3: Synthesis of the Imidazo[4,5-b]pyridine Core
This protocol describes the cyclization of 2,3-diaminopyridine with a substituted benzaldehyde to form the imidazo[4,5-b]pyridine scaffold.[16][19]
Materials:
-
2,3-Diaminopyridine
-
Substituted Benzaldehyde (e.g., 4-cyanobenzaldehyde)
-
Dimethyl Sulfoxide (DMSO)
-
Sodium Metabisulfite (Na₂S₂O₅)
-
Water
Procedure:
-
Dissolve 2,3-diaminopyridine and the substituted benzaldehyde in DMSO in a round-bottom flask.
-
Add sodium metabisulfite to the mixture.
-
Heat the reaction mixture at an elevated temperature (e.g., 120-140 °C) and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash it thoroughly with water, and dry it to obtain the crude imidazo[4,5-b]pyridine derivative.
-
The product can be purified by recrystallization or column chromatography.
Protocol 4: Formation of the Amidine Group via the Pinner Reaction
This protocol details the conversion of a cyano-substituted imidazo[4,5-b]pyridine to the corresponding amidine hydrochloride via the Pinner reaction, followed by conversion to the free amidine.[4][20]
Materials:
-
Cyano-substituted imidazo[4,5-b]pyridine
-
Anhydrous Ethanol (EtOH) or Methanol (MeOH)
-
Anhydrous Dioxane or Dichloromethane (CH₂Cl₂)
-
Hydrogen Chloride (HCl) gas or a solution of HCl in dioxane
-
Anhydrous Diethyl Ether (Et₂O)
-
Ammonia (NH₃) in methanol or ammonium chloride (NH₄Cl)
-
Triethylamine (TEA) or another suitable base
Procedure:
-
Imino Ester Formation:
-
Suspend the cyano-substituted imidazo[4,5-b]pyridine in a mixture of anhydrous ethanol and anhydrous dioxane.
-
Cool the suspension in an ice bath and bubble anhydrous HCl gas through the mixture, or add a solution of HCl in dioxane.
-
Allow the reaction to stir at room temperature overnight. The formation of the imino ester hydrochloride salt can be monitored by IR spectroscopy (disappearance of the nitrile peak).
-
Precipitate the imino ester hydrochloride by adding anhydrous diethyl ether.
-
Collect the solid by filtration, wash with anhydrous ether, and dry under vacuum.
-
-
Amidine Formation:
-
Dissolve the imino ester hydrochloride in anhydrous methanol.
-
Add a solution of ammonia in methanol or ammonium chloride and triethylamine.
-
Stir the reaction at room temperature until the imino ester is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
The resulting amidine hydrochloride can be purified by recrystallization.
-
To obtain the free amidine, the hydrochloride salt can be neutralized with a suitable base.
-
Data Summary: Biological Activity of Representative Compounds
The following table summarizes the in vitro antiproliferative activity of selected amidino-substituted imidazo[4,5-b]pyridines against a human colon carcinoma cell line (SW620).
| Compound ID | R1 | R2 | IC₅₀ (µM)[4][8] |
| 1 | H | H | > 50 |
| 10 | Br | Unsubstituted Amidine | 0.4 |
| 14 | Br | 2-Imidazolinyl | 0.7 |
Data sourced from Butković, K., et al. (2023). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 28(1), 34.
Conclusion and Future Perspectives
The synthetic routes outlined in this guide provide a robust framework for the preparation of biologically active amidino-substituted imidazo[4,5-b]pyridines. The potent antiproliferative activity exhibited by certain derivatives underscores the therapeutic potential of this chemical class. Future research in this area should focus on the exploration of diverse substituents on both the heterocyclic core and the amidine moiety to further optimize the pharmacological profile of these compounds. The development of more selective kinase inhibitors and the investigation of their in vivo efficacy will be crucial steps in translating these promising molecules into clinical candidates.
References
-
Butković, K., Kralj, M., Hranjec, M., et al. (2023). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 28(1), 34. Available from: [Link]
-
Selvita. (2023). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Available from: [Link]
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Wang, X., et al. (2012). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Medicinal Chemistry Letters, 3(10), 821-826. Available from: [Link]
- A review on the biological activity of imidazo(4,5-b) pyridines and related compounds. (2021). Journal of Heterocyclic Chemistry, 58(12), 2337-2358.
-
Synthesis of amidino-substituted imidazo[4,5-b]pyridines 9–10 and 11–16. (2023). ResearchGate. Available from: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2022). Molecules, 27(11), 3599. Available from: [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2023). ResearchGate. Available from: [Link]
-
Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. Available from: [Link]
-
Bavetsias, V., et al. (2014). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 57(1), 200-217. Available from: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2022). PubMed Central. Available from: [Link]
-
Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). Bentham Science. Available from: [Link]
-
Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6563-6567. Available from: [Link]
-
Structure-activity relationship of antiproliferative activity of the amidine- and amidoxime-substituted heterocycles. (2020). ResearchGate. Available from: [Link]
-
Temple, C., Jr., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751. Available from: [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). PubMed. Available from: [Link]
-
Temple, C., Jr., & Kussner, C. L. (1989). Antimitotic agents: synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates. Journal of Medicinal Chemistry, 32(10), 2375-2380. Available from: [Link]
-
Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar. Available from: [Link]
-
Synthesis of 2-amino-3-nitro-6-chloro-pyridine. PrepChem.com. Available from: [Link]
-
Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. (2023). RSC Advances, 13(23), 15673-15693. Available from: [Link]
-
2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production. Ningbo Inno Pharmchem Co., Ltd.. Available from: [Link]
- Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138.
-
Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. (2020). Molecules, 25(22), 5462. Available from: [Link]
-
Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. (2018). Semantic Scholar. Available from: [Link]
-
2,3-diaminopyridine. Organic Syntheses. Available from: [Link]
-
Synthesis of amidines. Organic Chemistry Portal. Available from: [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). PubMed Central. Available from: [Link]
-
Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. (2011). Organic Letters, 13(18), 4838-4840. Available from: [Link]
- Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. (1990). Google Patents.
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). International Journal of Molecular Sciences, 24(13), 11027. Available from: [Link]
-
Metal-Assisted Synthesis of Mono- and Diamino-Substituted Pyridines. (2013). ResearchGate. Available from: [Link]
-
Nitropyridines: Synthesis and reactions. (2001). ResearchGate. Available from: [Link]
-
FASTIER, F. N. (1962). Structure-activity relationships of amidine derivatives. Pharmacological reviews, 14, 37-90. Available from: [Link]
- Process for the preparation of 2,5-diamino-6-nitro-pyridine derivatives and ... (1993). Google Patents.
- Production of 2-amino-3-nitropyridine. (1994). Google Patents.
-
Nitropyridines in the Synthesis of Bioactive Molecules. (2022). Molecules, 27(19), 6296. Available from: [Link]
-
Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. (2017). RSC Advances, 7(1), 1-20. Available from: [Link]
Sources
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- 3. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Amino-2-(methylthio)pyridine
Welcome to the Technical Support Center for the synthesis of 4-Amino-2-(methylthio)pyridine. This guide is designed for researchers, chemists, and professionals in drug development who are working with this versatile heterocyclic building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your reaction yields, minimize impurities, and streamline your purification processes. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical success.
Introduction to the Synthesis of this compound
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds, particularly kinase inhibitors. Its unique structure, featuring a nucleophilic amino group and a modifiable methylthio group on an electron-deficient pyridine ring, makes it a valuable scaffold in medicinal chemistry.[1]
The most common and industrially relevant synthetic route to this compound is the nucleophilic aromatic substitution (SNAr) of 4-amino-2-chloropyridine with a sulfur nucleophile, typically sodium thiomethoxide. An alternative, though often less direct, route involves the introduction of the amino group via reduction of a 4-nitro precursor.[1]
This guide will focus primarily on the optimization and troubleshooting of the SNAr pathway, as it is the most frequently employed method. We will also address potential challenges and solutions for the nitro-reduction route.
Visualizing the Synthetic Pathways
To provide a clear overview of the synthetic strategies discussed, the following diagrams illustrate the primary and alternative routes to this compound.
Caption: Primary and alternative synthetic routes to this compound.
Troubleshooting Guide & FAQs: The SNAr Route
This section addresses common issues encountered during the synthesis of this compound from 4-amino-2-chloropyridine and sodium thiomethoxide.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in this SNAr reaction can stem from several factors. Here is a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Cause: Insufficient reaction time or temperature. While SNAr reactions on pyridine rings are generally facile, they can be sluggish if not sufficiently activated.[2]
-
Solution:
-
Monitor the reaction closely: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material (4-amino-2-chloropyridine).
-
Increase reaction temperature: If the reaction is proceeding slowly at room temperature, consider gently heating the reaction mixture to 40-60 °C. Be mindful that higher temperatures can lead to side reactions.
-
Extend reaction time: Allow the reaction to stir for a longer period, monitoring periodically for completion.
-
-
-
Degradation of Starting Materials or Product: The reactants or the product might be degrading under the reaction conditions.
-
Cause: Sodium thiomethoxide is a strong base and nucleophile and can be sensitive to air and moisture. The product, this compound, can also be susceptible to oxidation.
-
Solution:
-
Use high-quality reagents: Ensure your sodium thiomethoxide is fresh and has been stored under an inert atmosphere.
-
Maintain an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation and reaction with atmospheric moisture.
-
Control temperature: Avoid excessive heating, which can promote decomposition.
-
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in SNAr reactions.
-
Cause: A solvent that does not adequately solubilize the reactants or stabilize the intermediate Meisenheimer complex can lead to a slow and inefficient reaction.
-
Solution:
-
Polar aprotic solvents are preferred: Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are generally effective for SNAr reactions.
-
Consider solvent purity: Ensure your solvent is anhydrous, as water can react with sodium thiomethoxide.
-
-
-
Issues with Work-up and Isolation: The product may be lost during the extraction and purification steps.
-
Cause: The amino group on the product can make it somewhat water-soluble, especially at low pH.
-
Solution:
-
Careful pH adjustment: During aqueous work-up, ensure the aqueous layer is basic (pH > 8) before extracting with an organic solvent to minimize the formation of the water-soluble protonated form of the product.
-
Thorough extraction: Use multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product from the aqueous phase.
-
-
Q2: I am observing significant impurity formation in my reaction. What are these impurities and how can I prevent them?
A2: Impurity formation is a common challenge. Here are the most likely side products and strategies to mitigate them:
-
Oxidation Products: The methylthio group is susceptible to oxidation.
-
Impurity: 4-Amino-2-(methylsulfinyl)pyridine (sulfoxide) and 4-Amino-2-(methylsulfonyl)pyridine (sulfone).[1]
-
Cause: Exposure to air (oxygen) during the reaction or work-up, especially at elevated temperatures.
-
Prevention:
-
Maintain an inert atmosphere: As mentioned previously, running the reaction under nitrogen or argon is crucial.
-
Degas your solvent: Before starting the reaction, bubbling nitrogen or argon through your solvent can help remove dissolved oxygen.
-
Avoid prolonged heating: Minimize the reaction time at elevated temperatures.
-
-
-
Unreacted Starting Material: Incomplete conversion will leave 4-amino-2-chloropyridine in your crude product.
-
Cause: Insufficient reaction time, low temperature, or deactivated sodium thiomethoxide.
-
Prevention:
-
Monitor the reaction to completion: Ensure the starting material is fully consumed before quenching the reaction.
-
Use a slight excess of sodium thiomethoxide: A small excess (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion. However, a large excess can lead to other side reactions and complicate purification.
-
-
-
Hydrolysis of Starting Material:
-
Impurity: 4-Amino-2-hydroxypyridine.
-
Cause: Presence of water in the reaction mixture, which can lead to the hydrolysis of 4-amino-2-chloropyridine, especially at higher temperatures.
-
Prevention:
-
Use anhydrous solvents and reagents: Ensure all your materials are dry.
-
Proper storage of reagents: Store 4-amino-2-chloropyridine in a desiccator.
-
-
Q3: I'm having difficulty purifying the final product. What are the best practices for purification?
A3: Purification of this compound can be challenging due to its properties. Here are some effective methods:
-
Column Chromatography: This is a common method for purification.
-
Challenge: The basicity of the amino group can cause tailing on silica gel, leading to poor separation.
-
Solution:
-
Add a basic modifier to the eluent: A small amount of triethylamine (e.g., 0.5-1%) or ammonia in the mobile phase can significantly improve the peak shape and separation.
-
Use a gradient elution: Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
-
-
Crystallization: If the crude product is a solid, crystallization can be a highly effective purification method.
-
Procedure:
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol).
-
Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
-
Acid-Base Extraction: This can be used to remove non-basic impurities.
-
Procedure:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1 M HCl). The product will move to the aqueous layer as the pyridinium salt.
-
Wash the organic layer to remove any remaining product.
-
Combine the aqueous layers and carefully basify with a base (e.g., NaOH, NaHCO₃) to pH > 8.
-
Extract the product back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the purified product.
-
-
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent quality.
Protocol 1: Synthesis of this compound via SNAr
Caption: Experimental workflow for the SNAr synthesis of this compound.
Materials:
-
4-Amino-2-chloropyridine
-
Sodium thiomethoxide
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-amino-2-chloropyridine (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium thiomethoxide (1.1 eq) in portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, carefully pour the reaction mixture into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient with 1% triethylamine) or by crystallization.
Safety Precautions:
-
Sodium thiomethoxide is corrosive, toxic if swallowed, and has a strong, unpleasant odor. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
-
4-Amino-2-chloropyridine is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Handle with appropriate PPE in a fume hood.
-
DMF is a reproductive toxin. Avoid inhalation and skin contact.
Protocol 2: Alternative Synthesis via Nitro Reduction
This two-step process involves first the SNAr reaction of 2-chloro-4-nitropyridine with sodium thiomethoxide, followed by the reduction of the nitro group.
Step 1: Synthesis of 4-Nitro-2-(methylthio)pyridine
The procedure is similar to Protocol 1, using 2-chloro-4-nitropyridine as the starting material.
Step 2: Reduction of 4-Nitro-2-(methylthio)pyridine
Materials:
-
4-Nitro-2-(methylthio)pyridine
-
Iron powder (Fe)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add 4-nitro-2-(methylthio)pyridine (1.0 eq) and ethanol.
-
Add iron powder (3-5 eq) to the solution.
-
Heat the mixture to reflux and then add concentrated HCl dropwise.
-
Continue refluxing and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and neutralize with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify as described in Protocol 1.
Data Presentation and Characterization
Table 1: Optimizing SNAr Reaction Conditions
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Solvent | Tetrahydrofuran (THF) | Acetonitrile (ACN) | Dimethylformamide (DMF) | DMF is expected to give the highest yield due to its high polarity and aprotic nature, which stabilizes the Meisenheimer complex. |
| Temperature | Room Temperature | 50 °C | 80 °C | Increasing the temperature to 50 °C may increase the reaction rate and yield. 80 °C may lead to increased side product formation. |
| Base | Sodium thiomethoxide | Potassium carbonate + Methanethiol | Cesium carbonate + Methanethiol | Sodium thiomethoxide is generally the most effective and direct nucleophile for this transformation. |
Table 2: Analytical Data for this compound
| Analysis | Expected Results |
| Appearance | Off-white to light yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85 (d, 1H), 6.50 (d, 1H), 6.35 (dd, 1H), 4.20 (br s, 2H, NH₂), 2.50 (s, 3H, SCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 164.0, 152.0, 149.5, 110.0, 105.0, 14.0 |
| HPLC | A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or triethylamine) is a good starting point. The retention time will depend on the specific conditions. |
References
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
Sources
Technical Support Center: Purification of Crude 4-Amino-2-(methylthio)pyridine
Welcome to the technical support center for the purification of 4-Amino-2-(methylthio)pyridine (CAS: 59243-39-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile heterocyclic intermediate. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Two common synthetic pathways are:
-
Nucleophilic Aromatic Substitution (SNAr): This route typically involves the reaction of 4-amino-2-chloropyridine with sodium thiomethoxide.[1] Potential impurities from this synthesis include:
-
Unreacted starting materials: 4-amino-2-chloropyridine.
-
Side products: Bis(4-amino-2-pyridyl)sulfide, from the reaction of the product with another molecule of 4-amino-2-chloropyridine.
-
Over-methylation products on the amino group, though less common under controlled conditions.
-
-
Reduction of a Nitro Precursor: Another route involves the reduction of a 4-nitro-2-(methylthio)pyridine precursor.[2] Impurities from this route can include:
-
Incomplete reduction products: 4-nitroso-2-(methylthio)pyridine or 4-hydroxylamino-2-(methylthio)pyridine.
-
Unreacted starting material: 4-nitro-2-(methylthio)pyridine.
-
Furthermore, the methylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone impurities, especially during workup or prolonged storage.[2]
Q2: What is the first-line purification strategy I should consider?
A2: For solid compounds like this compound, recrystallization is often the most efficient and scalable initial purification method. It is particularly effective at removing major impurities and can yield a high-purity product without the need for chromatography, especially for larger-scale purifications.[2]
Q3: My compound is an oil and won't crystallize. What should I do?
A3: If your crude product is an oil or fails to crystallize, silica gel column chromatography is the recommended next step. This technique separates compounds based on their polarity and is highly effective for removing impurities with different polarities from the target compound.
Q4: I am concerned about the basicity of my compound. How does this affect purification?
A4: this compound has two basic centers: the 4-amino group and the pyridine ring nitrogen. This basicity can be exploited for purification using acid-base extraction . This technique is particularly useful for removing non-basic (neutral) impurities. However, the basicity can also lead to issues like peak tailing during silica gel chromatography.
Troubleshooting Guides
Purification Strategy Workflow
The following diagram outlines a general workflow for the purification of crude this compound.
Sources
Technical Support Center: Troubleshooting Low Yield in Buchwald-Hartwig Amination of Pyridine Derivatives
Welcome to the technical support center for Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the C-N cross-coupling of pyridine derivatives. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you diagnose and resolve common issues, particularly those leading to low reaction yields.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols.
Q1: Why am I observing low or no yield in my Buchwald-Hartwig amination of a substituted pyridine?
Low or no yield is the most common challenge when working with pyridine substrates. The issue typically stems from one or more of the following factors:
-
Catalyst Inhibition/Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst, leading to deactivation or "poisoning" of the active catalytic species.[1][2] This is a particularly significant problem for 2-substituted pyridines.
-
Poor Oxidative Addition: The oxidative addition of the pyridyl halide (C-X bond) to the Pd(0) center is a critical first step in the catalytic cycle.[3] This step can be sluggish, especially for electron-rich pyridines or the less reactive chloro-pyridines.[1]
-
Inefficient Reductive Elimination: The final, product-forming step can be slow, allowing side reactions to dominate. Bulky, electron-rich ligands are essential to promote this step.[1]
-
Incorrect Choice of Reaction Components: The palladium source, ligand, base, and solvent are highly interdependent. An incompatible combination can stall the catalytic cycle.[1]
-
Reagent Degradation: Palladium pre-catalysts, phosphine ligands, and strong bases (especially alkoxides) can be sensitive to air and moisture. Improper handling can lead to decomposition and low reactivity.[1]
Below is a systematic workflow to diagnose and solve yield issues.
Caption: Troubleshooting workflow for low-yield pyridine amination.
Q2: I am observing significant hydrodehalogenation (replacement of the halide with H) as a side product. How can I minimize this?
Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation. It often arises from a β-hydride elimination pathway from a palladium-amido intermediate.[1][4]
Causality: This side reaction is favored when the rate of reductive elimination is slow compared to the rate of β-hydride elimination. Primary amines are particularly prone to inducing this pathway.[1]
Troubleshooting Steps:
-
Ligand Selection: Employ bulky, electron-rich biaryl phosphine ligands. These ligands accelerate the rate of C-N reductive elimination, which can outcompete the β-hydride elimination pathway.[1] Ligands like BrettPhos and RuPhos were specifically designed to minimize this side reaction.[1]
-
Choice of Amine: If your synthetic route allows, switching from a primary to a secondary amine can reduce the likelihood of hydrodehalogenation.[1]
-
Reaction Temperature: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway, though this can also slow the desired reaction. A careful balance must be found.
Q3: My starting materials are decomposing. What is causing this and how can I prevent it?
Starting material or product decomposition is typically caused by reaction conditions that are too harsh, particularly the choice of base.
Causality: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are excellent for promoting the catalytic cycle but can be incompatible with sensitive functional groups (e.g., esters, nitro groups) on the pyridine or amine, leading to degradation.[5][6]
Troubleshooting Steps:
-
Switch to a Weaker Base: If you suspect base-induced decomposition, switch from NaOtBu to a weaker inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[1] Be aware that this change may require a higher reaction temperature to achieve a reasonable rate.[1]
-
Use a Soluble Organic Base: In some systems, a soluble organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be a milder, homogeneous alternative to strong, insoluble inorganic bases.[5][7]
-
Lower the Reaction Temperature: High temperatures can accelerate decomposition. Once you find a condition that gives some product, try gradually lowering the temperature to see if you can improve the yield by minimizing degradation.
Frequently Asked Questions (FAQs)
Q1: Why are pyridine derivatives considered challenging substrates for Buchwald-Hartwig amination?
The primary challenge lies with the pyridine nitrogen atom itself. Its lone pair of electrons can coordinate to the palladium center, forming stable off-cycle complexes that act as catalyst inhibitors.[1] This sequestration of the palladium reduces the concentration of the active catalyst available to participate in the catalytic cycle, leading to slow reactions and low yields. This effect is most pronounced for 2-halopyridines, where the nitrogen is in close proximity to the reaction site.
Q2: How do I choose the right ligand for my pyridine amination?
Ligand choice is paramount. For challenging substrates like pyridines, the most effective ligands are typically bulky and electron-rich dialkylbiaryl phosphines.[1]
-
Function: These ligands promote the crucial, and often rate-limiting, steps of oxidative addition and reductive elimination.[1] Their steric bulk helps prevent the formation of inactive palladium dimers and can create a coordination environment that disfavors pyridine binding.
-
Generations of Ligands: Early generations of ligands were often ineffective for pyridines. Modern, highly engineered ligands (often referred to as "Buchwald ligands") are necessary.
-
Recommendation: A screening approach is often best. Start with established, powerful ligands known to work well for heteroaromatic substrates.
| Table 1: Ligand Selection Guide for Pyridine Amination | |
| Ligand Class | Examples |
| Dialkylbiaryl Phosphines | RuPhos, BrettPhos, XPhos |
| Ferrocene-Based Ligands | Josiphos, DPPF |
| N-Heterocyclic Carbenes (NHCs) | IPr, PEPPSI Pre-catalysts |
Q3: Should I use a Pd(0) source like Pd₂(dba)₃ or a Pd(II) pre-catalyst?
While Pd(0) sources like Pd₂(dba)₃ can be effective, modern Pd(II) pre-catalysts are generally recommended for consistency and reliability, especially for challenging couplings.[1][8]
-
Pd(0) Sources (e.g., Pd₂(dba)₃, Pd(OAc)₂): These require in situ reduction to the active Pd(0) species.[5] The efficiency of this activation step can be variable and unreliable, leading to inconsistent results.[8]
-
Pd(II) Pre-catalysts (e.g., XPhos Pd G3, RuPhos Pd G4): These are air- and moisture-stable complexes that are designed to cleanly and efficiently generate the active monoligated L-Pd(0) species upon exposure to the base in the reaction mixture.[5][9] This leads to more reproducible and often higher yields.
Caption: Comparison of active catalyst generation pathways.
Q4: Which base should I start with?
The choice of base is critical and depends on the stability of your substrates.
| Table 2: Base Selection Guide for Pyridine Amination | |
| Base | Advantages |
| Sodium tert-butoxide (NaOtBu) | Permits highest reaction rates and lowest catalyst loadings.[6] Often the most effective base. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | Allows for the use of substrates with protic functional groups (e.g., -OH).[6] Useful for low-temperature aminations. |
| Potassium Phosphate (K₃PO₄) / Cesium Carbonate (Cs₂CO₃) | Much milder and compatible with a wider range of functional groups. |
Starting Recommendation: For substrates without base-sensitive functional groups, NaOtBu is the recommended starting point due to its high reactivity. If decomposition is observed, switch to K₃PO₄ or Cs₂CO₃ .
General Experimental Protocol for Reaction Optimization
This protocol provides a robust starting point for troubleshooting a low-yield Buchwald-Hartwig amination of a pyridyl halide.
Materials:
-
Pyridyl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Ligand (e.g., XPhos, 0.04 mmol, 4 mol%) - Note: Additional ligand is often not required when using G3/G4 pre-catalysts but can be screened.
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)
Procedure:
-
Setup: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the pyridyl halide, amine (if solid), palladium pre-catalyst, ligand (if used), and base.
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Solvent/Reagent Addition: Through the septum, add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it at this stage.
-
Heating: Place the reaction vessel in a pre-heated oil bath or heating block set to the desired temperature (a starting point of 100 °C is recommended for pyridines).[1][5]
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 2h, 6h, 24h).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench with water or saturated aqueous NH₄Cl. Extract the aqueous layer, combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography.
This systematic approach, combined with the troubleshooting guides above, will enable you to effectively diagnose and overcome the challenges associated with the Buchwald-Hartwig amination of pyridine derivatives.
References
- Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines. (2025). Benchchem.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec.
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Buchwald-Hartwig Amin
- Selected ligands and catalysts for Buchwald-Hartwig amination. (n.d.).
- The Buchwald–Hartwig Amination After 25 Years. (n.d.).
- Buchwald–Hartwig amin
- Troubleshooting low yield in 3-Butylpyridine functionaliz
- Help troubleshooting a Buchwald-Hartwig amin
- PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination. (n.d.). American Chemical Society.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.).
- Robust Buchwald–Hartwig amination enabled by ball-milling. (2018). Organic & Biomolecular Chemistry.
- The Buchwald-Hartwig Amin
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination | Poster Board #608 - American Chemical Society [acs.digitellinc.com]
Side reactions to avoid when working with 4-Amino-2-(methylthio)pyridine
Technical Support Center: 4-Amino-2-(methylthio)pyridine
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and side reactions encountered during its use, providing in-depth, field-proven insights to help you optimize your synthetic routes, improve yields, and ensure the highest purity of your target compounds.
Part 1: Frequently Asked Questions (FAQs) - Understanding Core Reactivity
This section covers fundamental questions about the chemical nature of this compound to build a foundational understanding of its behavior in chemical reactions.
Q1: What are the primary reactive sites on this compound and how do they influence its chemical behavior?
A1: this compound has three primary sites of reactivity that dictate its behavior:
-
Exocyclic Amino Group (C4-NH₂): This is the most nucleophilic site on the molecule. It readily participates in reactions such as acylation, alkylation, sulfonylation, and formation of ureas or guanidines. Its reactivity is paramount for building molecular complexity from this scaffold.
-
Methylthio Group (C2-SMe): The sulfur atom is susceptible to oxidation, which can be an undesired side reaction.[1] It can be oxidized to the corresponding sulfoxide (M+16) and further to the sulfone (M+32). This transformation significantly alters the electronic properties of the pyridine ring.[1]
-
Pyridine Ring Nitrogen (N1): While less nucleophilic than the exocyclic amino group, the ring nitrogen can be protonated under acidic conditions or participate in reactions with strong electrophiles.[2][3] This can lead to deactivation of the ring towards electrophilic substitution or complications in metal-catalyzed reactions where it might act as a ligand.
The interplay between these groups defines the molecule's utility and potential pitfalls. The electron-donating nature of both the amino and methylthio groups activates the pyridine ring, making it more susceptible to electrophilic attack than pyridine itself, but also introduces the possibility of multiple reactive pathways that must be carefully controlled.
Q2: Which nitrogen is more reactive in acylation or alkylation reactions: the exocyclic C4-amino group or the endocyclic N1-pyridine nitrogen?
A2: The exocyclic C4-amino group is significantly more nucleophilic and sterically accessible than the endocyclic pyridine nitrogen. Therefore, reactions like acylation and alkylation will overwhelmingly occur at the C4-NH₂ position under standard conditions. The lone pair of the pyridine nitrogen is part of the aromatic π-system, making it less available for donation. However, under forcing conditions or with highly reactive electrophiles, reaction at the N1 position to form a pyridinium salt is possible. For selective N-acylation at the amino group, standard amide coupling conditions are typically effective.[4][5]
Part 2: Troubleshooting Guide - Common Side Reactions and Prevention
This section provides a problem-oriented approach to troubleshoot and mitigate common side reactions.
Issue 1: My mass spectrometry data shows my desired product plus 16 and/or plus 32 mass units.
-
Problem: Unintended oxidation of the methylthio group.
-
Root Cause Analysis: The thioether moiety (-SMe) is easily oxidized to a sulfoxide (-SOMe) and subsequently to a sulfone (-SO₂Me). This is a very common side reaction that can occur under surprisingly mild conditions.[1]
-
Reagent-Driven Oxidation: Many common reagents, including nitric acid (used in nitration attempts), hydrogen peroxide, or even metal catalysts in the presence of air, can facilitate this oxidation.[6]
-
Air Oxidation: Prolonged reaction times, elevated temperatures, or reactions run open to the atmosphere can lead to gradual air oxidation, especially if trace metal impurities are present.
-
-
Preventative Measures & Solutions:
Strategy Detailed Protocol & Explanation Inert Atmosphere Protocol: Always run reactions under an inert atmosphere (Nitrogen or Argon). Before adding reagents, thoroughly degas the solvent by sparging with N₂/Ar for 15-20 minutes or by using several freeze-pump-thaw cycles. Causality: This minimizes the presence of dissolved oxygen, the primary culprit in slow, unintended air oxidation. Reagent Selection Protocol: When performing reactions on other parts of the molecule (e.g., N-acylation), choose reagents that are not known oxidants. For example, use acyl chlorides or activated esters with a non-oxidizing base like triethylamine or DIPEA instead of harsher coupling conditions. Causality: Avoids direct, reagent-based oxidation of the sensitive thioether. Temperature Control Protocol: Maintain the lowest effective temperature for your reaction. If a reaction is sluggish, consider extending the time or using a more potent catalyst rather than simply increasing the heat. Causality: Oxidation rates, like most reactions, increase with temperature. Keeping the temperature low minimizes this side reaction pathway. Confirmation Protocol: Use LC-MS to monitor the reaction. The presence of M+16 and M+32 peaks are diagnostic for sulfoxide and sulfone formation, respectively.
Issue 2: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is sluggish or fails completely.
-
Problem: Catalyst poisoning or inhibition.
-
Root Cause Analysis: Both the thioether sulfur and the pyridine nitrogen atoms possess lone pairs of electrons that can strongly coordinate to the palladium catalyst. This coordination can saturate the metal's coordination sphere, preventing the catalytic cycle from proceeding efficiently, a phenomenon known as catalyst poisoning.[7][8]
-
Preventative Measures & Solutions:
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or specific N-heterocyclic carbene (NHC) ligands can often overcome this issue.[9] These ligands form stable, active complexes with palladium that are less susceptible to displacement by the substrate's heteroatoms.
-
Catalyst Loading: In some cases, simply increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 5-10 mol%) can be sufficient to achieve a reasonable reaction rate, as it compensates for the amount of catalyst that becomes deactivated.
-
Alternative Coupling Strategies: If direct coupling fails, consider alternative strategies. For instance, converting the thioether to a sulfone can sometimes deactivate it towards catalyst coordination, allowing the coupling to proceed, although this fundamentally changes the molecule.[10] Another approach involves using reagents that generate the active nucleophile in situ, which can sometimes minimize catalyst inhibition.[11]
-
Issue 3: I am attempting a reaction with a strong electrophile (e.g., nitration, halogenation) and I'm getting a complex mixture of products or no reaction.
-
Problem: Competing reactions and ring deactivation.
-
Root Cause Analysis:
-
Ring Deactivation: Pyridine itself is electron-deficient and reluctant to undergo electrophilic aromatic substitution (EAS).[2] Under the strongly acidic conditions required for many EAS reactions (e.g., HNO₃/H₂SO₄ for nitration), the basic pyridine nitrogen is protonated. This forms a pyridinium ion, which is extremely electron-deficient and highly deactivated towards further electrophilic attack.[3][12]
-
Oxidative Decomposition: The combination of an activated pyridine ring (due to the -NH₂ and -SMe groups) and harsh, oxidizing electrophilic conditions (like fuming nitric or sulfuric acid) can lead to decomposition and tar formation rather than clean substitution.[13]
-
Ambiguous Regioselectivity: While the C4-amino and C2-methylthio groups are ortho, para-directing, the pyridine nitrogen is meta-directing.[2][14] This can lead to a mixture of substitution products if the reaction does proceed.
-
-
Preventative Measures & Solutions:
-
Protect the Amino Group: Before attempting EAS, protect the highly activating amino group as an amide (e.g., acetyl or pivaloyl). This reduces its activating strength and prevents protonation at the amino nitrogen, directing the focus to the ring.
-
Use Milder Reagents: Avoid harsh, strongly acidic conditions. For halogenation, consider using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a catalytic acid source instead of Br₂/FeBr₃. For nitration, milder conditions might be explored, though this remains a significant challenge.
-
Alternative Strategy: Pyridine N-Oxide: A classic strategy to activate the pyridine ring for EAS is to first form the pyridine N-oxide.[3] The N-oxide is more reactive than pyridine itself and directs electrophiles to the C4 position. However, in this specific molecule, the presence of the easily oxidizable thioether makes N-oxide formation with agents like m-CPBA or H₂O₂ highly problematic, as it would likely produce the sulfoxide first. This strategy is therefore not recommended for this substrate.
-
Part 3: Key Experimental Protocols
Protocol A: General Procedure for Selective N-Acylation while Minimizing Thioether Oxidation
This protocol describes the acylation of the C4-amino group using an acyl chloride.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Inerting: Seal the flask with a septum and purge with dry nitrogen or argon for 10 minutes.
-
Dissolution: Add anhydrous, degassed dichloromethane (DCM) or tetrahydrofuran (THF) via syringe (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or N,N-diisopropylethylamine (DIPEA, 1.2 eq) dropwise.
-
Acylation: Slowly add a solution of the desired acyl chloride (1.1 eq) in the same anhydrous, degassed solvent dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Part 4: Visualizing Reaction Challenges
A clear understanding of the molecule's reactive sites is the first step in avoiding side reactions.
Caption: Key reactive sites on this compound.
Caption: Troubleshooting flowchart for common side reactions.
References
-
Dr. Tanoy Biswas. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. Available from: [Link]
-
Kim, D., et al. (2009). 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. Organic Letters, 11(21), 4970-3. Available from: [Link]
-
Kukkonen, E., et al. (2018). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 18(10), 6135-6143. Available from: [Link]
-
Therrien, J. A., et al. (2014). Pyridine-2,6-bis(thioether) (SNS) Complexes of Ruthenium as Catalysts for Transfer Hydrogenation. Organometallics, 33(16), 4303-4312. Available from: [Link]
-
Ye, Y., et al. (2018). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 140(48), 16478-16483. Available from: [Link]
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Godoy, F., et al. (2011). Palladium Catalysts with Sulfonate-Functionalized-NHC Ligands for Suzuki−Miyaura Cross-Coupling Reactions in Water. Organometallics, 30(10), 2746-2754. Available from: [Link]
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Ashenhurst, J. (2023). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available from: [Link]
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Kukkonen, E., et al. (2018). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ResearchGate. Available from: [Link]
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GalChimia. (2015). Not a Poison Anymore?. Available from: [Link]
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Kim, D., et al. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. ACS Figshare. Available from: [Link]
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Wikipedia. Electrophilic aromatic substitution. Available from: [Link]
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Wang, T., et al. (2021). A palladium-catalyzed cross-electrophile coupling reaction involving sulfur dioxide for the direct synthesis of diversely functionalized sulfones. Organic Chemistry Frontiers, 8(15), 4125-4131. Available from: [Link]
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Wikipedia. 4-Aminopyridine. Available from: [Link]
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Shang, R., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 54(45), 13394-13398. Available from: [Link]
- Google Patents. US2818378A - Oxidation of methyl-pyridines.
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PubChem. 4-Aminopyridine. Available from: [Link]
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Czuba, W. & Gurczynski, M. (1981). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. Available from: [Link]
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Crocetti, L., et al. (2020). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules, 25(21), 5176. Available from: [Link]
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Fickers, M., et al. (2020). N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. Enzyme and Microbial Technology, 138, 109536. Available from: [Link]
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Farpón, M. R., et al. (2023). Fe(ii) complexes of pyridine-substituted thiosemicarbazone ligands as catalysts for oxidations with hydrogen peroxide. Dalton Transactions, 52(40), 14357-14366. Available from: [Link]
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Domingo, L. R. & Pérez, P. (2022). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 46(1), 183-192. Available from: [Link]
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Lee, C., et al. (2008). Palladium-catalyzed carbon-sulfur cross-coupling reactions with indium tri(organothiolate) and its application to sequential one-pot processes. The Journal of Organic Chemistry, 73(18), 7245-51. Available from: [Link]
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Zeghida, W., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 23(10), 2465. Available from: [Link]
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Zhang, Z., et al. (2023). Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. Journal of the American Chemical Society, 145(39), 21394-21402. Available from: [Link]
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Li, J., et al. (2018). Direct Cross-Coupling Access to Diverse Aromatic Sulfide: Palladium-Catalyzed Double C–S Bond Construction Using Na2S2O3 as a Sulfurating Reagent. Organic Letters, 20(2), 324-327. Available from: [Link]
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Prostran, M., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Arhiv za farmaciju, 69(4), 239-256. Available from: [Link]
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Dr. Tanoy Biswas. (2020). Oxidation of 2-methyl Quinoline: choice of proper reagent and complete mechanism. YouTube. Available from: [Link]
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Química Organica.org. Electrophilic substitution on pyridine. Available from: [Link]
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Krüger, A., et al. (2018). The Effect of Pyridine-2-thiolate Ligands on the Reactivity of Tungsten Complexes toward Oxidation and Acetylene Insertion. Inorganics, 6(3), 85. Available from: [Link]
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Optimization of reaction conditions for synthesizing 4-Amino-2-(methylthio)pyridine analogs
Welcome to the technical support center for the synthesis of 4-Amino-2-(methylthio)pyridine and its analogs. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) formatted to directly address specific challenges you may encounter during your experiments. The information provided is grounded in established chemical principles and practical, field-proven insights to ensure the reliability and success of your synthetic endeavors.
I. Introduction to the Synthesis
The this compound core is a significant scaffold in medicinal chemistry. The presence of an amino group at the 4-position and a methylthio group at the 2-position offers multiple sites for chemical modification, making it a valuable intermediate for creating diverse compound libraries.[1] Common synthetic strategies often involve nucleophilic aromatic substitution (SNAr) reactions on a suitably substituted pyridine ring.[1][2] A general approach may include the sequential formation of a pyridine precursor, selective installation of the methylthio group, and introduction of the amino group, often via reduction of a nitro group.[1]
This guide will focus on optimizing the key reaction steps and troubleshooting common issues to improve yield, purity, and overall efficiency.
II. Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My SNAr reaction to introduce the methylthio group is sluggish or incomplete. What are the likely causes and how can I fix it?
Answer:
Low reactivity in the nucleophilic aromatic substitution (SNAr) to introduce the methylthio group from a halogenated pyridine precursor is a common hurdle. The efficiency of this reaction is highly dependent on the nature of the leaving group, the solvent, and the temperature.
Causality & Explanation:
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. However, the reactivity is significantly influenced by the leaving group's ability to depart and stabilize the negative charge. The general reactivity trend for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. Fluorine's high electronegativity makes the attached carbon more electrophilic and enhances the reaction rate.[2] The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO are excellent for SNAr reactions as they solvate the cation of the nucleophile salt (e.g., NaSMe) without strongly solvating the nucleophilic anion, thus increasing its reactivity.
Troubleshooting Steps:
-
Evaluate Your Starting Material: If you are using a chloro- or bromo-pyridine, consider switching to a fluoro-substituted analog if possible. The increased reactivity of the fluoride leaving group can significantly improve reaction times and yields.[2]
-
Optimize Solvent and Temperature:
-
Ensure you are using a dry, polar aprotic solvent such as DMF or DMSO.
-
The reaction may require heating. A typical temperature range is from room temperature to 100 °C.[2] Start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS.
-
-
Check Your Nucleophile: Use freshly prepared or commercially available sodium thiomethoxide (NaSMe). Over time, it can degrade, leading to lower reactivity. Using a slight excess (1.1-1.5 equivalents) of the nucleophile can also drive the reaction to completion.[2]
Experimental Protocol: General Procedure for SNAr with Sodium Thiomethoxide
Caption: Workflow for a typical SNAr reaction to install a methylthio group.
FAQ 2: I am observing significant byproduct formation, particularly the disubstituted product, during the SNAr reaction. How can I improve selectivity?
Answer:
Formation of disubstituted byproducts occurs when the initial product of monosubstitution is reactive enough to undergo a second substitution. Regiocontrol is key.
Causality & Explanation:
In dihalogenated pyridines, the positions are not equally reactive. For example, in 2,3-dihalopyridines, the 2-position is generally more activated towards nucleophilic attack than the 3-position. However, if the reaction conditions are too harsh (e.g., high temperature, long reaction time, large excess of nucleophile), selectivity can be lost. The choice of leaving groups at different positions can also be used to control regioselectivity. For instance, in 2-bromo-3-fluoropyridine, the fluorine at the 3-position allows for regiocontrolled SNAr, directing the substitution to the 2-position.[2]
Troubleshooting Steps:
-
Control Stoichiometry: Use a carefully measured amount of the nucleophile, typically ranging from 1.0 to 1.2 equivalents.
-
Lower the Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C and slowly warming to room temperature is sufficient.[2]
-
Strategic Choice of Dihalopyridine: If you have the option, choose a starting material with different halogens to exploit their differential reactivity. For example, using 3-bromo-2-chloropyridine can favor substitution at the 2-position.[2]
-
Monitor Closely: Follow the reaction's progress carefully. As soon as the starting material is consumed and a significant amount of the desired monosubstituted product has formed, quench the reaction to prevent further substitution.
FAQ 3: The reduction of the 4-nitro group to the 4-amino group is giving me low yields and multiple byproducts. What are the best practices for this transformation?
Answer:
The reduction of a nitro group on an electron-deficient ring like pyridine can be challenging. Common issues include incomplete reduction or the formation of undesired side products like azoxy or azo compounds.[3][4]
Causality & Explanation:
Standard reduction methods like catalytic hydrogenation (e.g., H₂/Pd-C) can sometimes be sluggish or lead to over-reduction or ring saturation under harsh conditions. A very effective and common method is the use of a metal in acidic media, such as iron powder in acetic acid or hydrochloric acid.[4] This method is generally high-yielding and avoids many of the pitfalls of other reduction techniques. However, the workup can be cumbersome due to the formation of iron salts.
Troubleshooting & Optimization:
| Reducing Agent/System | Common Issues | Optimization Strategy |
| Fe / Acetic Acid | Incomplete reaction; difficult workup. | Use activated iron powder. Ensure sufficient acid is present. During workup, basify carefully with Na₂CO₃ or NH₄OH to precipitate iron salts, then extract the product.[4] |
| SnCl₂·2H₂O / HCl | Can be expensive for large scale; tin waste. | A reliable, high-yielding method often used in laboratory settings. The reaction is typically clean. |
| Catalytic Hydrogenation (H₂/Pd-C) | Ring reduction; catalyst poisoning by sulfur. | The methylthio group can poison the palladium catalyst. This method is often not recommended for sulfur-containing compounds unless specific, sulfur-tolerant catalysts are used. |
Recommended Protocol: Reduction of 4-Nitropyridine with Iron
-
Setup: In a round-bottom flask, suspend the 4-nitro-2-(methylthio)pyridine in a mixture of ethanol and water.
-
Addition: Add iron powder (typically 3-5 equivalents) and a catalytic amount of ammonium chloride.
-
Heating: Heat the mixture to reflux and monitor the reaction by TLC.
-
Workup: Once the reaction is complete, filter the hot solution through a pad of Celite to remove the iron salts.
-
Extraction: Concentrate the filtrate, and then extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[3]
FAQ 4: What are the most effective methods for purifying the final this compound analogs?
Answer:
The polarity of aminopyridines can make purification challenging.[3] A combination of techniques is often necessary to achieve high purity.
Purification Strategy Flowchart:
Caption: Decision-making flowchart for purification strategies.
Methodology Details:
-
Recrystallization: This is often the most effective method for solid products.[3] Common solvents include ethanol, ethyl acetate, or mixtures with hexanes. The choice of solvent will depend on the specific analog's polarity.
-
Column Chromatography: For non-crystalline products or for removing closely related impurities, column chromatography is necessary.[3]
-
Stationary Phase: Silica gel is most common, but for highly basic compounds, alumina may be a better choice to avoid streaking.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of the basic amine product on silica gel.
-
-
Acid-Base Extraction: This technique can be very effective for removing non-basic impurities.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute acid solution (e.g., 1M HCl). The aminopyridine will move into the aqueous layer as the hydrochloride salt.
-
Wash the aqueous layer with an organic solvent to remove neutral impurities.
-
Basify the aqueous layer with a base (e.g., NaOH or Na₂CO₃) and extract the free amine back into an organic solvent.
-
Dry and concentrate to obtain the purified product.
-
By systematically addressing these common issues, you can significantly optimize the synthesis of this compound analogs, leading to improved yields and higher purity of your target compounds.
III. References
-
Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis. Retrieved from
-
Benchchem. (n.d.). This compound | 59243-39-9. Retrieved from
-
Benchchem. (n.d.). Optimizing reaction conditions for creating 4-aminopyridine derivatives. Retrieved from
-
Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from
-
ResearchGate. (2018). ChemInform Abstract: Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe to Obtain Bromo(methylthio)pyridines as Key Precursors of 3-Halo-2-(hetero)arylthieno[2,3-b]pyridines and Thieno[3,2-b]pyridines. Retrieved from [Link]
Sources
Removing impurities from 4-Amino-2-(methylthio)pyridine products
Answering the user's request.## Technical Support Center: Purification of 4-Amino-2-(methylthio)pyridine
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with this compound. This guide is designed to provide practical, in-depth solutions to common purification challenges. Drawing from established chemical principles and field-proven techniques, this center offers troubleshooting guides and frequently asked questions to help you achieve the desired purity for your downstream applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purity and handling of this compound.
Q1: What are the most common impurities in a crude sample of this compound?
A1: Impurities typically originate from the synthetic route or subsequent degradation. The most common synthesis involves the reaction of 4-amino-2-chloropyridine with sodium thiomethoxide.[1][2] Consequently, you may encounter:
-
Unreacted Starting Materials: Residual 4-amino-2-chloropyridine.
-
Oxidation Byproducts: The methylthio group is susceptible to oxidation, which can form the corresponding sulfoxide or sulfone, particularly with improper storage or exposure to oxidizing conditions during work-up.[1]
-
Side-Reaction Products: Depending on reaction conditions, minor isomers or products from undesired side reactions may be present.
-
Residual Solvents: Solvents used in the reaction or initial work-up (e.g., DMSO, Toluene) may be retained in the crude product.[1]
Q2: My this compound product has a dark brown or black color. Is this indicative of significant impurity?
A2: Not necessarily, but it warrants investigation. Aminopyridine derivatives can be prone to coloration due to trace amounts of highly colored oxidative impurities or polymeric materials. While the bulk purity might still be high (>95%), the color suggests the presence of impurities that may need to be removed for sensitive applications. Decolorizing agents like activated carbon can be used during recrystallization, but they may also reduce yield by adsorbing the desired product.
Q3: How should I store this compound to maintain its purity?
A3: Proper storage is critical. The compound should be kept in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).[3] This minimizes exposure to oxygen, moisture, and light, which can contribute to the formation of oxidative and other degradation impurities.
Q4: Which analytical techniques are best for assessing the purity of my product?
A4: A combination of techniques provides the most comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is excellent for quantifying purity and detecting minor impurities.[4][5][6]
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the complexity of the crude mixture before undertaking large-scale purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any structurally related impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities.[5]
Part 2: Troubleshooting Purification Workflows
This section provides detailed, practical guidance for overcoming specific challenges encountered during the purification of this compound.
Workflow Decision Guide
Before starting, use this decision tree to select the most appropriate primary purification strategy based on the state of your crude product and the nature of the impurities.
Caption: Decision tree for selecting a purification method.
Guide 1: Troubleshooting Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids.
Q: My product "oils out" instead of crystallizing upon cooling. What should I do?
A: "Oiling out" occurs when the solute's solubility at the solution's boiling point is so high that upon cooling, it separates as a liquid phase before reaching the temperature required for crystallization.
-
Causality: The solvent is likely too good for your compound. The solute-solvent interactions are stronger than the solute-solute interactions needed to form a crystal lattice.
-
Troubleshooting Steps:
-
Re-heat the Solution: Add more solvent until the solution is homogeneous again.
-
Cool Slowly: Allow the flask to cool to room temperature without disturbance, then transfer it to an ice bath. Slow cooling provides more time for proper crystal nucleation.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.
-
Add a Seed Crystal: If you have a small amount of pure product, add a single crystal to the cooled, supersaturated solution to induce crystallization.
-
Change Solvent System: If the above fails, the solvent is unsuitable. Switch to a less polar solvent or use a two-solvent system (one in which the compound is soluble and one in which it is insoluble).
-
Q: My yield after recrystallization is very low. How can I improve it?
A: Low yield is typically caused by using too much solvent or premature crystallization.
-
Causality: The goal is to create a saturated solution at the solvent's boiling point. Using excess solvent means that a significant amount of your product will remain dissolved even after cooling.
-
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated solid.
-
Recover from Mother Liquor: After filtering your crystals, concentrate the remaining solution (the mother liquor) by about half and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.
-
Check Solvent Choice: Ensure your chosen solvent has a steep solubility curve—high solubility when hot and low solubility when cold. Refer to the solvent properties table below.
-
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Water | 100 | 10.2 | Good for polar compounds, but may require heat to dry product. |
| Ethanol | 78 | 4.3 | Good general-purpose solvent, often used in combination with water. |
| Isopropanol | 82 | 3.9 | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | 4.4 | Good for moderately polar compounds. |
| Toluene | 111 | 2.4 | Good for less polar compounds; high boiling point requires care. |
| Heptane/Hexane | 98 / 69 | 0.1 | Non-polar, often used as the "anti-solvent" in a two-solvent system. |
Guide 2: Troubleshooting Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities. However, basic amines like this compound can present challenges on standard silica gel.
Q: My compound is streaking or "tailing" badly on a silica gel column, leading to poor separation. Why is this happening?
A: This is a classic problem when purifying basic compounds on acidic silica gel.
-
Causality: The lone pair on the amino group nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, sometimes irreversible, binding causes the compound to elute slowly and asymmetrically (tailing).
-
Troubleshooting Steps:
-
Add a Basic Modifier: The most common solution is to add a small amount of a volatile base to your eluent system.[7]
-
Protocol: Add 0.5-1% triethylamine (TEA) or 0.1-0.5% ammonium hydroxide to your mobile phase. For example, a mobile phase could be Hexane:Ethyl Acetate:TEA (70:29:1). The competing base neutralizes the acidic sites on the silica, allowing your compound to elute symmetrically.
-
-
Use a Different Stationary Phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.
-
Amine-functionalized Silica: Pre-treated silica with amino groups covalently bonded to the surface provides a basic environment that prevents tailing and improves separation.[7]
-
-
Q: I can't find a solvent system that separates my product from a key impurity. What should I try?
A: This indicates that the polarity difference between your product and the impurity is too small for the chosen system.
-
Causality: The relative affinity of the compounds for the stationary phase versus the mobile phase is too similar.
-
Troubleshooting Steps:
-
Change Solvent Polarity Drastically: If you are using a non-polar/moderately polar system (e.g., Hexane/Ethyl Acetate), try a more polar system like Dichloromethane/Methanol. This can alter the specific interactions and improve selectivity.
-
Introduce a Different Solvent: Instead of a two-solvent system, try a three-component system. For example, adding a small amount of methanol to a Dichloromethane/Ethyl Acetate mixture can significantly change the separation profile.
-
Switch to Reversed-Phase: If normal-phase chromatography fails, reversed-phase flash chromatography (using a C18 stationary phase and a polar mobile phase like Water/Acetonitrile) can provide an orthogonal separation mechanism. For basic amines, adding a modifier like triethylamine to the mobile phase to work at a higher pH can improve peak shape and retention.[7]
-
Guide 3: Using Acid-Base Liquid-Liquid Extraction
This powerful technique is ideal for separating basic compounds like this compound from neutral or acidic impurities. The process relies on changing the solubility of the amine by protonating and deprotonating it. A patent for purifying a related aminopyridine specifically details a similar acid-base workup.[8]
Q: How do I perform an acid-base extraction to purify my product?
A: This workflow selectively moves your basic product between an organic phase and an aqueous phase, leaving impurities behind.
Caption: Workflow for purification via acid-base extraction.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Acid Wash: Add an equal volume of dilute aqueous acid (e.g., 1M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
First Separation: The protonated amine product will move to the aqueous layer. Drain and collect the bottom (aqueous) layer. The top (organic) layer, containing non-basic impurities, can be discarded.
-
Basification: Place the collected aqueous layer in a clean separatory funnel and slowly add a base (e.g., 5M NaOH or saturated sodium bicarbonate solution) until the pH is strongly basic (pH > 10), which can be checked with pH paper. The deprotonated, neutral amine product will precipitate or form an oily layer.
-
Second Extraction: Add a fresh portion of organic solvent to the funnel and shake to extract the neutral amine product back into the organic phase.
-
Final Work-up: Drain and discard the aqueous layer. Wash the organic layer with brine (saturated NaCl solution) to remove residual water, dry it over an anhydrous salt (like Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
References
- Eco-friendly process for recovery of pyridine and/or its derivatives - Google P
-
Kikuchi, H., & Nakano, M. (1992). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 203(2), 369-372. (URL: [Link])
-
Extraction of pyridine using systems based on water-soluble polymers - ResearchGate. (URL: [Link])
- CN102603617B - Method for extracting pyridine compound by using ionized liquid extracting agent - Google P
- US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google P
-
2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe 2 ) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction - MDPI. (URL: [Link])
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies. (URL: [Link])
-
This compound | CAS#:59243-39-9 | Chemsrc. (URL: [Link])
- WO2012095691A1 - An improved process for producing aminopyridines - Google P
-
PV2143 - OSHA. (URL: [Link])
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This compound - Amerigo Scientific. (URL: [Link])
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HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (URL: [Link])
-
How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. (URL: [Link])
-
Chromatograms of a mixture of aminopyridines with elution by a mobile... - ResearchGate. (URL: [Link])
- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google P
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (URL: [Link])
- CA2602286C - Process for preparing 4-aminopyridines using pyridine betaine ...
- US3792076A - Process for the preparation of 4-amino-2-methylpyridine 5-carboxamide - Google P
-
Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation | Journal of the American Chemical Society. (URL: [Link])
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- 4. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 5. WO2012095691A1 - An improved process for producing aminopyridines - Google Patents [patents.google.com]
- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
Challenges in the scale-up synthesis of substituted aminopyridines
Answering the call of drug development and materials science, substituted aminopyridines represent a cornerstone of modern chemical synthesis. However, the transition from a successful bench-scale reaction to a robust, large-scale industrial process is fraught with challenges that can impede progress and inflate costs. This technical support center is designed for the researchers, scientists, and drug development professionals on the front lines of this endeavor. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale—the "why" behind the "how"—to empower you to troubleshoot and optimize your scale-up synthesis with confidence.
This guide is structured to address the multifaceted nature of scale-up, from fundamental physical principles to the nuances of chemical reactivity and purification.
Part 1: Core Principles of Scale-Up
The journey from milligram to kilogram is not merely about using larger flasks and more reagents. The fundamental physics and chemistry change, demanding a shift in perspective and methodology.
Q1: My reaction was high-yielding and clean on a 1-gram scale, but at 100-grams, it's sluggish and forms numerous impurities. What went wrong?
This is the most common and frustrating challenge in process chemistry. The culprit is almost always a failure to account for changes in physical parameters dictated by the square-cube law. As you increase the volume of a reactor, its surface area increases by a square, but its volume increases by a cube. This means a 1000 L vessel has a tenfold lower surface area-to-volume ratio than a 1 L vessel.[1] This has critical implications:
-
Heat Transfer: Large reactors cannot dissipate or absorb heat as efficiently as small flasks. If your reaction is exothermic, localized "hot spots" can form, leading to thermal decomposition of products and the formation of impurities. Conversely, for endothermic reactions or processes requiring heating, it will take significantly longer to reach the target temperature, potentially affecting reaction kinetics.
-
Mixing Efficiency: A magnetic stir bar that creates a perfect vortex in a 250 mL flask is completely inadequate for a 20 L reactor.[1] Inefficient mixing leads to poor mass transfer, meaning reactants do not encounter each other or the catalyst effectively. This results in concentration gradients, causing slow, incomplete reactions and localized excesses of reagents that can promote side reactions.
-
Reagent Addition Rate: Adding a reagent over 5 minutes on a small scale might be instantaneous relative to the reaction volume. On a large scale, the same relative addition rate could take hours, drastically changing the concentration profile and potentially favoring undesired reaction pathways.
Table 1: Comparison of Key Parameters at Different Scales
| Parameter | Laboratory Scale (1 L) | Pilot/Production Scale (1000 L) | Causality & Troubleshooting |
| Surface Area:Volume Ratio | High (~4.8) | Low (~0.48) | Heat transfer is less efficient. Implement controlled addition rates for exotherms and ensure adequate heating/cooling capacity.[1] |
| Mixing | Magnetic Stirrer | Mechanical Overhead Stirrer (often with baffles) | Magnetic stirring is ineffective. Use appropriately sized mechanical stirrers to ensure homogeneity and prevent solids from settling.[1] |
| Heat Dissipation | Fast (through flask walls) | Slow (requires reactor jacket with heating/cooling fluid) | Monitor internal reaction temperature, not just the jacket temperature. Account for the lag in cooling/heating response. |
| Addition Time | Short (seconds to minutes) | Long (minutes to hours) | The rate of addition becomes a critical process parameter. It must be controlled to manage exotherms and maintain optimal reactant concentrations. |
Part 2: Troubleshooting Reaction Chemistry
Beyond physical constraints, the inherent reactivity of aminopyridines presents unique challenges at scale.
Q2: I'm observing new, unexpected impurities in my large-scale batch. How do I identify and prevent them?
The appearance of new impurities often points to issues with temperature control or extended reaction times. Aminopyridines contain multiple reactive sites: the exocyclic amino group and the ring nitrogen are both nucleophilic.[2]
-
Cause - Thermal Stress: Localized overheating can provide the activation energy for side reactions that are insignificant at the controlled temperature of a lab-scale flask. For example, undesired alkylation on the ring nitrogen can compete with reactions at the exocyclic amino group.[2]
-
Cause - Extended Reaction Times: A reaction that takes 4 hours at lab scale might be held at temperature for 8-10 hours at production scale due to slower heating and transfer times. This prolonged exposure can lead to product degradation or equilibration to more stable, but undesired, isomers.
Troubleshooting Workflow:
-
Analytical Characterization: Isolate and identify the impurity using LC-MS and NMR. Understanding its structure is key to hypothesizing its formation pathway.
-
Stress Studies: Deliberately "stress" a small-scale reaction. Heat it 10-20°C above the target temperature or let it stir for 24 hours. If you see your new impurity form, you have confirmed the cause.
-
Process Optimization:
-
For Thermal Issues: Improve cooling efficiency, slow the addition rate of the limiting reagent, or consider a more dilute reaction medium (though this has cost and waste implications).[1]
-
For Time Issues: Re-optimize the reaction to be faster. Can you use a more active catalyst? A slightly higher temperature for a shorter duration? Ensure that the "end of reaction" is clearly defined by in-process controls (e.g., HPLC) to avoid unnecessary stirring time.
-
Q3: My catalyst seems to die or become less effective during the scale-up. Why?
Catalyst deactivation is a common scale-up problem, especially in heterogeneous reactions.
-
Poor Mixing: If the catalyst is a solid, inefficient stirring can cause it to settle or clump, reducing the available surface area for reaction.[1]
-
Trace Impurities: The larger quantities of starting materials and solvents used in scale-up may introduce catalyst poisons (e.g., water, sulfur compounds) that were present in negligible amounts at the lab scale.
-
Physical Degradation: In reactions with vigorous mechanical stirring, fragile catalysts (like some palladium-on-carbon formulations or biocatalysts) can be physically ground down, altering their activity.[1]
Preventative Measures:
-
Reagent Quality: Ensure consistent, high-quality sourcing for all reagents and solvents. Test new batches for potential catalyst poisons.
-
Stirring Optimization: Evaluate the stirrer speed and design to ensure the catalyst remains well-suspended without being excessively sheared.
-
Inert Atmosphere: If the catalyst is air-sensitive, ensure the reactor is properly purged and maintained under an inert atmosphere (e.g., Nitrogen or Argon). This becomes more critical in large vessels with greater headspace.
Part 3: Purification and Isolation Challenges
Purifying kilograms of product is a different discipline than purifying milligrams. Flash chromatography is rarely a viable primary purification method at this scale.
Q4: How can I effectively purify my multi-kilogram batch of substituted aminopyridine without relying on column chromatography?
The key is to design the synthesis with isolation in mind. The ideal large-scale process results in a product that can be isolated by simple crystallization.
-
Crystallization: This is the most cost-effective and scalable purification method.
-
Solvent Screening: Experiment with a variety of solvents and solvent/anti-solvent systems on a small scale to find conditions that provide good crystal formation and effectively reject key impurities.
-
Controlled Cooling: Do not simply place the hot solution in an ice bath. A slow, controlled cooling profile is critical for growing pure, large crystals rather than trapping impurities in rapidly crashed-out powder. .dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
A[Start: Crude Product in Solution] -- "Identify Key Impurity" --> B{Impurity More Soluble?}; B -- "Yes" --> C[Cool Slowly to Crystallize Product]; C -- "Filter & Wash" --> D[Pure Crystalline Product]; B -- "No (Product More Soluble)" --> E[Add Anti-Solvent]; E -- "Impurity Precipitates" --> F{Filter to Remove Impurity}; F -- "Crystallize Product from Filtrate" --> D; F -- "Product Co-precipitates(Troubleshooting)" --> G[Re-evaluate Solvent System];
subgraph "Node Styles" A [fillcolor="#FBBC05", fontcolor="#202124"]; B [shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; C [fillcolor="#34A853", fontcolor="#FFFFFF"]; D [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; G [fillcolor="#5F6368", fontcolor="#FFFFFF"]; end } .enddot Caption: Decision tree for purification strategy.
-
-
Liquid-Liquid Extraction: Utilize pH differences to move your product between aqueous and organic layers, leaving impurities behind. Since aminopyridines are basic, you can often wash the organic solution of your product with a mild acid to remove non-basic impurities, then extract the product itself into a stronger acid solution, leaving neutral impurities in the organic layer.
-
Specialized Resins: For removing persistent, low-level impurities, consider using scavenger resins. These are functionalized polymers designed to react with and bind specific types of impurities (e.g., residual palladium catalyst, unreacted electrophiles). Molecularly Imprinted Polymers (MIPs) are an advanced strategy for selectively removing specific genotoxic impurities like certain aminopyridines from process streams.[3][4]
Q5: My final product is an oil/gum and won't crystallize. What are my options?
This is a common issue, particularly with highly substituted or low-melting-point compounds.
-
Salt Formation: If your aminopyridine is sufficiently basic, reacting it with an acid (e.g., HCl, H2SO4, tartaric acid) to form a salt is often the best path to a stable, crystalline solid. This has the added benefit of being a highly purifying step.
-
Large-Scale Chromatography: While not ideal, preparative HPLC is a viable, albeit expensive, option for high-value products like APIs that cannot be purified by other means.[5]
-
Distillation: For lower molecular weight, thermally stable aminopyridines, distillation under high vacuum can be an effective purification method.
Part 4: Safety in Scale-Up Synthesis
Handling large quantities of any chemical magnifies the associated risks. Aminopyridines, in particular, require careful handling.
Q6: What are the critical safety precautions for handling aminopyridines at an industrial scale?
Aminopyridines are often toxic if swallowed or in contact with skin and can cause serious skin and eye irritation.[6][7]
-
Personal Protective Equipment (PPE): Standard lab coats and safety glasses are insufficient. At a minimum, chemical-resistant gloves, chemical goggles or a face shield, and protective clothing are required.[8][9]
-
Ventilation: All handling of solid aminopyridines or concentrated solutions should occur in a well-ventilated area, such as a chemical fume hood or a walk-in enclosure with dedicated exhaust, to prevent inhalation of dusts or vapors.[6]
-
Containment: Use closed systems for transfers whenever possible to minimize exposure. For spills, have appropriate spill kits containing absorbent materials ready. Evacuate unnecessary personnel and ensure proper protection for the cleanup crew.[7][9]
-
Waste Disposal: Aminopyridine waste should be collected in clearly labeled, sealed containers. Never mix with incompatible waste streams. Follow all local and federal regulations for the disposal of toxic chemical waste.
.dot graph G { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} .enddot Caption: Interrelated factors in scale-up synthesis.
Frequently Asked Questions (FAQs)
-
Q: Can I use a catalyst-free method for amination to avoid metal contamination? A: Yes, some methods exist for the amination of chloropyridines using amides as the amine source under neat, refluxing conditions without a transition metal catalyst.[10] These can be advantageous for scale-up as they simplify purification by eliminating a major source of contamination.[10]
-
Q: How do I monitor my large-scale reaction if I can't easily take a sample for TLC? A: In-process controls (IPCs) are crucial. Many modern reactors are equipped with probes that can be inserted into the reaction mixture. Techniques like process IR or Raman spectroscopy can monitor the disappearance of a starting material or the appearance of a product in real-time. If sampling is possible, rapid HPLC analysis is the standard for accurately tracking reaction progress and impurity formation.
-
Q: Are there specific analytical methods for detecting residual aminopyridine impurities? A: Yes, HPLC is a very common and sensitive method for quantifying residual aminopyridines, which are often considered potential genotoxic impurities.[11] Specific methods can be developed using C18 columns with buffered mobile phases and UV detection.[11]
References
-
Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. [Link]
-
SD Fine-Chem. 4-aminopyridine Safety Data Sheet. [Link]
-
Suvchem Laboratory Chemicals. 4-AMINOPYRIDINE (FOR SYNTHESIS) (PARA-AMINO PYRIDINE). [Link]
-
Suvchem Laboratory Chemicals. 2-AMINOPYRIDINE (FOR SYNTHESIS) (ORTHO-AMINO PYRIDINE). [Link]
- Gudmundsson, K. S., et al. An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines.
-
Elmkaddem, M. K., et al. Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry. [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (2015). National Institutes of Health (NIH). [Link]
-
(2021, July 1). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). MDPI. [Link]
-
Elmkaddem, M. K., et al. (2009). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. ResearchGate. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). National Institutes of Health (NIH). [Link]
-
Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. (2017). MDPI. [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1993). PubMed. [Link]
-
Garcia, P., et al. (2012). Synthesis of aminopyridines and aminopyridones by cobalt-catalyzed [2+2+2] cycloadditions involving yne-ynamides: scope, limitations, and mechanistic insights. PubMed. [Link]
-
CatSci Ltd. SOME SCALE-UP CONSIDERATIONS. [Link]
-
N-Amino Pyridinium Salts in Organic Synthesis. (2023). National Institutes of Health (NIH). [Link]
-
A simple synthesis of aminopyridines: use of amides as amine source. (2015). SciELO. [Link]
- CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.
-
Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ACS Publications. [Link]
- CA2602286C - Process for preparing 4-aminopyridines using pyridine betaine intermediates.
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). National Institutes of Health (NIH). [Link]
-
Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ResearchGate. [Link]
-
Molecularly imprinted polymer strategies for removal of a genotoxic impurity, 4-dimethylaminopyridine, from an active pharmaceutical ingredient post-reaction stream. ResearchGate. [Link]
-
HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (2020). [Link]
-
BioPharm International. Analytical Strategies for Monitoring Residual Impurities. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2019). [Link]
-
Milne, J. J. (2023). Scale-Up of Protein Purification: Downstream Processing Issues. PubMed. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2019). PubMed. [Link]
-
Neuland Labs. (2018, June 1). Overcoming Challenges in Complex Peptide Purification. [Link]
Sources
- 1. catsci.com [catsci.com]
- 2. article.sciencepg.com [article.sciencepg.com]
- 3. Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming Challenges in Complex Peptide Purification | Neuland Labs [neulandlabs.com]
- 6. lobachemie.com [lobachemie.com]
- 7. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 10. scielo.br [scielo.br]
- 11. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
Technical Support Center: Monitoring 4-Amino-2-(methylthio)pyridine Reactions by HPLC
Welcome to the technical support center for monitoring reactions involving 4-Amino-2-(methylthio)pyridine. This guide is designed for researchers, scientists, and drug development professionals who utilize High-Performance Liquid Chromatography (HPLC) to track the progress of chemical syntheses. Here, we address common challenges and provide in-depth, field-tested solutions to ensure the accuracy and reliability of your analytical data.
The unique physicochemical properties of this compound—possessing a basic amino group and a sulfur-containing methylthio group—present specific considerations for HPLC method development and troubleshooting.[1] This guide will walk you through establishing a robust monitoring system, from initial method setup to interpreting complex chromatograms.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for an HPLC method to monitor a reaction with this compound?
A1: A reversed-phase HPLC (RP-HPLC) method is the most common and effective starting point.[2][3] The moderate polarity of this compound makes it well-suited for retention on a non-polar stationary phase like C18.[1][2]
Here is a recommended starting point for method development:
| Parameter | Recommendation | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A standard workhorse column providing good resolution and efficiency for a wide range of compounds.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure the amino group is consistently protonated, leading to sharper peaks. |
| Mobile Phase B | Acetonitrile (ACN) | A common, effective organic modifier for eluting compounds from a C18 column. |
| Detection | UV at 254 nm | The pyridine ring structure of the analyte provides strong UV absorbance at this wavelength.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance of speed and resolution.[4] |
| Column Temp. | 30 °C | Using a column oven improves retention time reproducibility by eliminating fluctuations due to ambient temperature changes.[5] |
| Injection Vol. | 5-10 µL | A smaller injection volume minimizes the risk of peak distortion and column overload.[6] |
| Mode | Gradient Elution | Start with a shallow gradient (e.g., 5-95% B over 15 minutes) to determine the retention times of starting material, intermediates, and products. |
This method serves as a robust baseline. Depending on the polarity of your reactants and products, you may need to adjust the gradient slope, pH, or even the type of organic modifier (e.g., methanol) to achieve optimal separation.
Q2: I'm seeing significant peak tailing for my this compound peak. What's causing this and how do I fix it?
A2: Peak tailing for basic compounds like this compound is a classic issue in reversed-phase chromatography. It is most often caused by secondary interactions between the basic amino group and acidic residual silanol groups on the silica-based column packing.
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Ensure your mobile phase is buffered at a pH at least 2 units below the pKa of the amino group. Using 0.1% formic acid (pH ~2.7) or trifluoroacetic acid (TFA, pH ~2) will fully protonate the amine, minimizing its interaction with silanols.
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to shield these residual silanols. If you are using an older column, switching to a newer generation column specifically designed for analyzing bases can dramatically improve peak shape.
-
Reduce Sample Load: Injecting too much sample can overload the column, leading to peak distortion.[7] Try diluting your sample by a factor of 10 or 100 to see if the peak shape improves.[6]
-
Check Sample Solvent: Dissolving your sample in a solvent much stronger than the initial mobile phase (e.g., pure DMSO or DMF) can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase composition.[5]
Q3: My retention times are drifting from one injection to the next. What should I check?
A3: Unstable retention times are a common problem that can make peak identification and quantification unreliable.[5] The issue can usually be traced to the HPLC system or the column itself.
Logical Troubleshooting Flow for Drifting Retention Times:
Sources
- 1. benchchem.com [benchchem.com]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Technical Support Center: Overcoming Poor Regioselectivity in the Functionalization of Substituted Pyridines
Welcome to the technical support center for the functionalization of substituted pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of achieving regioselectivity in their synthetic endeavors. Pyridine and its derivatives are cornerstone structural motifs in pharmaceuticals and agrochemicals, yet their selective functionalization remains a significant synthetic challenge due to the electronic properties of the heterocycle.[1][2][3] This guide provides in-depth, field-proven insights in a question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why do my pyridine functionalization reactions yield a mixture of C2 and C4-substituted products, and how can I favor one over the other?
This is a classic challenge rooted in the inherent electronic nature of the pyridine ring. The nitrogen atom is electron-withdrawing, making the pyridine nucleus electron-deficient, particularly at the C2, C4, and C6 positions.[2] This electronic bias often leads to a mixture of isomers in many reactions, including electrophilic and radical substitutions.
Troubleshooting & Solutions:
-
Steric Hindrance: The introduction of a bulky substituent at the nitrogen atom can sterically shield the C2 and C6 positions, thereby favoring functionalization at the C4 position.[2] For instance, using bulky N-substituents can direct reactions towards the C4-position.[2]
-
Minisci-Type Reactions: In Minisci-type radical reactions, the regioselectivity can often be tuned by modifying the reaction conditions such as solvent and pH.[4] For example, using a chloroform/water solvent system with TFA can favor certain isomers, while DMSO may favor others, depending on the substrate.[4]
-
Photocatalytic Methods: Recent advances in photocatalysis offer novel strategies. For instance, the generation of pyridinyl radicals under acidic conditions, followed by coupling with other radicals, can lead to high C4 regioselectivity, diverging from classical Minisci chemistry.[5]
Q2: I am struggling with meta (C3/C5) functionalization of my substituted pyridine. What strategies can I employ?
Meta-functionalization is notoriously difficult due to the electronic deactivation at these positions.[6] Directing functionalization to the C3 or C5 position often requires overcoming the intrinsic reactivity of the pyridine ring.
Troubleshooting & Solutions:
-
Directed ortho-Metalation (DoM): This is a powerful technique where a directing metalating group (DMG) on the pyridine ring directs deprotonation to an adjacent position.[7][8][9] For a C3-substituted pyridine, a DMG at C2 would direct metalation to C3, while a DMG at C4 would also direct to C3. Common DMGs include amides, carbamates, and ethers.[8][10] The choice of base is critical; hindered lithium amides like LDA or LTMP are often used to prevent nucleophilic addition to the pyridine ring.[8][10]
Decision Workflow for Directed ortho-Metalation
Caption: Workflow for C3/C5 functionalization using Directed ortho-Metalation.
-
Dearomatization-Rearomatization Strategy: This innovative approach involves the temporary conversion of the pyridine into a non-aromatic, electron-rich intermediate, which can then undergo regioselective electrophilic functionalization at the meta-position.[6][11] Subsequent rearomatization delivers the desired meta-substituted pyridine. This strategy has been successfully applied for halogenation and trifluoromethylation.[6]
-
Pyridyne Intermediates: The generation of 3,4-pyridynes from appropriately substituted pyridines offers a unique route to 3,4-difunctionalized products.[12][13] The regioselectivity of nucleophilic addition to the pyridyne can be controlled by substituents on the ring.[12]
Troubleshooting Guides
Guide 1: Poor Yields in Directed ortho-Metalation
| Symptom | Potential Cause | Suggested Solution |
| Low conversion | Incomplete deprotonation. | Increase the equivalents of base or use a stronger base (e.g., s-BuLi in the presence of TMEDA). Ensure strictly anhydrous conditions. |
| Temperature too high. | Maintain a low temperature (typically -78 °C) throughout the deprotonation and electrophilic quench.[14] | |
| Formation of side products | Nucleophilic addition of the base to the pyridine ring. | Use a more sterically hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP).[10] |
| Dimerization or oligomerization of the metalated intermediate. | This can occur with electron-deficient pyridines. Using ate-bases (e.g., with Zn or Mg) can offer milder conditions and higher functional group tolerance.[9] | |
| Electrophile does not react | Poor reactivity of the electrophile. | Activate the electrophile if possible, or choose a more reactive one. |
| Steric hindrance around the metalated position. | Consider a smaller electrophile or a different directing group to alter the steric environment. |
Guide 2: Lack of Regioselectivity in C-H Functionalization
| Symptom | Potential Cause | Suggested Solution |
| Mixture of C2/C4 isomers | Inherent electronic bias of the pyridine ring. | Employ a strategy to differentiate the positions. For C4-selectivity, consider forming a pyridinium phosphonium salt, which can then be converted to other functional groups.[15][16] |
| Steric similarity of C2 and C6 positions. | If the substrate is symmetrical, consider introducing a temporary blocking group to differentiate the two positions. | |
| Unpredictable regioselectivity in radical reactions | Competing electronic and steric effects of substituents. | Systematically study the effect of solvent and pH, as these can tune the regioselectivity of radical additions.[4] Computational studies can also help predict regioselectivity.[17][18][19] |
| Functionalization at an undesired position | Overriding influence of a specific substituent. | Modify the existing substituent or introduce a strongly directing group to favor the desired position. |
Experimental Protocols
Protocol 1: General Procedure for Directed ortho-Metalation of a Substituted Pyridine
Materials:
-
Substituted pyridine with a directing metalating group (DMG)
-
Anhydrous tetrahydrofuran (THF)
-
Hindered lithium amide base (e.g., LDA or LTMP)
-
Electrophile
-
Anhydrous quench solution (e.g., saturated aqueous NH4Cl)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Dissolve the substituted pyridine in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the hindered lithium amide base (typically 1.1-1.5 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for the time determined by optimization (typically 1-2 hours) to ensure complete deprotonation.
-
Add the electrophile (typically 1.2-2.0 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for a specified time, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of the anhydrous quench solution.
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reaction Pathway for Directed ortho-Metalation
Caption: Key steps in a Directed ortho-Metalation reaction.
Protocol 2: C4-Functionalization via Pyridinium Phosphonium Salts
Step 1: Formation of the Phosphonium Salt
Materials:
-
Substituted pyridine
-
Triflic anhydride (Tf₂O)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In an inert atmosphere glovebox or under an argon-filled balloon, dissolve the substituted pyridine, triphenylphosphine (1.1 equiv.), and triethylamine (1.0 equiv.) in anhydrous DCM.
-
Cool the mixture to 0 °C.
-
Slowly add triflic anhydride (1.0 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
The phosphonium salt often precipitates and can be isolated by filtration and washing with cold DCM.
Step 2: Nucleophilic Substitution of the Phosphonium Salt
Materials:
-
Pyridinium phosphonium salt
-
Nucleophile (e.g., sodium methoxide for methoxylation)
-
Appropriate solvent (e.g., methanol)
Procedure:
-
Dissolve the phosphonium salt in the appropriate solvent.
-
Add the nucleophile (typically in excess).
-
Heat the reaction mixture as required (e.g., reflux) and monitor by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.
-
Isolate and purify the C4-functionalized pyridine using standard techniques.[15]
This technical guide provides a starting point for addressing common issues in the regioselective functionalization of substituted pyridines. Successful outcomes will always depend on careful reaction optimization and consideration of the specific electronic and steric properties of the substrate .
References
-
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Yadav, D. K., et al. (2024). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal. [Link]
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Verma, A. K., et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 1338-1372. [Link]
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Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. [Link]
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Murphy, G. K., et al. (2015). Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amidation Reaction. Organic Letters, 17(24), 6046–6049. [Link]
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Sarpong Group. (2014). Pyridine CH functionalization. SlideShare. [Link]
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Miah, M. A. J., & Snieckus, V. (1985). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry, 50(26), 5436–5438. [Link]
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Melchiorre, P., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 144(51), 23435–23441. [Link]
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Saeed, A., et al. (2018). The Regioselective Functionalization of Pyridine at 2,3,4-positions via Carbene Intermediate. Current Organic Chemistry, 22(15), 1536-1553. [Link]
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Various Authors. (n.d.). Regioselective synthesis of 4-functionalized pyridines. ResearchGate. [Link]
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Myers, A. G. Research Group. (n.d.). ortho metalation. Harvard University. [Link]
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Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(4), 411-422. [Link]
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El-Mowafy, G. A., & Smith, K. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. HETEROCYCLES, 91(3), 479-510. [Link]
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Heinz, B., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(18), 6143-6147. [Link]
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McNally, A., et al. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society, 138(42), 13854–13857. [Link]
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Unknown Author. (n.d.). An Application of Borane As a Protecting Group for Pyridine. ACS Publications. [Link]
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Fier, P. S., & Douglas, C. J. (2020). Late stage C–H functionalization via chalcogen and pnictogen salts. Chemical Society Reviews, 49(18), 6549-6562. [Link]
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Heinz, B., et al. (2021). (PDF) Regioselective Difunctionalization of Pyridines via 3,4-Pyridynes. ResearchGate. [Link]
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Unknown Author. (n.d.). Established strategies for controlling regioselectivity in C−H activation of pyridine. ResearchGate. [Link]
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Saari, V., et al. (2025). Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters, 27(30), 8251-8256. [Link]
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Gomaa, M. A. M., et al. (2022). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4′-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Polycyclic Aromatic Compounds, 42(6), 3237-3255. [Link]
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Movassaghi, M., & Jamal, N. (2016). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. PMC. [Link]
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Various Authors. (n.d.). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. ResearchGate. [Link]
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DePuy, C. H., et al. (n.d.). Regioselectivity of Pyridine Deprotonation in the Gas Phase. ResearchGate. [Link]
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Al-Zaydi, S. A., et al. (2023). Regioselective synthesis and computational calculation studies of some new pyrazolyl-pyridine and bipyridine derivatives. Journal of Heterocyclic Chemistry, 60(9), 1547-1560. [Link]
-
Abdelshaheed, M. M., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 13(23), 15689-15703. [Link].ua/en/works/22LA008122/)
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Validation & Comparative
A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Assignment of 4-Amino-2-(methylthio)pyridine
Welcome to a comprehensive guide on the nuclear magnetic resonance (NMR) spectral analysis of 4-Amino-2-(methylthio)pyridine. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of heterocyclic compounds. Herein, we will delve into a detailed assignment of the ¹H and ¹³C NMR spectra of this molecule, underpinned by a comparative analysis with related pyridine derivatives and supported by established NMR principles.
Introduction: The Structural Significance of Substituted Pyridines
This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science.[1] The pyridine ring is a common scaffold in numerous pharmaceuticals, and its functionalization allows for the fine-tuning of a molecule's physicochemical and biological properties. Accurate structural elucidation is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will provide a step-by-step rationale for the assignment of its NMR signals, moving beyond a simple reporting of chemical shifts to explain the underlying principles.
Predicting the ¹H and ¹³C NMR Spectra: A Comparative Approach
While specific experimental spectra for this compound are not widely published[1], we can confidently predict and assign its NMR signals by dissecting the molecule into its constituent parts and understanding their individual effects on the pyridine ring. We will leverage data from the parent compounds, 4-aminopyridine and 2-(methylthio)pyridine, to build a robust assignment.
The Building Blocks: 4-Aminopyridine and 2-(Methylthio)pyridine
The amino group (-NH₂) at the 4-position of the pyridine ring is a strong electron-donating group. This results in an increase in electron density, particularly at the ortho (positions 3 and 5) and para (position 4) carbons, leading to an upfield (lower ppm) shift of the attached protons and carbons. Conversely, the methylthio group (-SCH₃) at the 2-position is a moderately electron-withdrawing group via induction but can also be a weak electron-donating group through resonance. Its effect is more complex, but we can draw on data from 2-(methylthio)pyridine to understand its influence.
Experimental Protocol for NMR Data Acquisition
For the accurate acquisition of NMR data for compounds like this compound, a standardized protocol is essential.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). For amines, the choice of solvent can significantly affect the chemical shift of the N-H protons due to hydrogen bonding.[2][3][4] DMSO-d₆ is often preferred for observing exchangeable protons as it can lead to sharper signals.[5]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
NMR Instrument Setup
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
1D Spectra: Acquire standard ¹H and ¹³C{¹H} NMR spectra.
-
2D Spectra: To ensure unambiguous assignments, acquire the following 2D NMR spectra:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.[6][7]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.[6][8]
-
¹H NMR Spectral Assignment for this compound
The predicted ¹H NMR spectrum of this compound will exhibit signals for the three aromatic protons on the pyridine ring, the two amine protons, and the three methyl protons.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-6 | ~7.8-8.0 | Doublet | ~5.0 | This proton is ortho to the nitrogen atom and will be the most downfield of the aromatic protons. |
| H-5 | ~6.5-6.7 | Doublet of doublets | ~5.0, ~2.0 | This proton is coupled to both H-6 and H-3. The electron-donating amino group at the para position will cause a significant upfield shift. |
| H-3 | ~6.3-6.5 | Doublet | ~2.0 | This proton is ortho to the electron-donating amino group and will be shifted significantly upfield. It will appear as a doublet due to coupling with H-5. |
| -NH₂ | Variable (broad singlet) | Broad Singlet | - | The chemical shift of amine protons is highly dependent on solvent, concentration, and temperature.[9] A D₂O exchange experiment can confirm this signal. |
| -SCH₃ | ~2.5 | Singlet | - | The methyl protons are adjacent to a sulfur atom and will appear as a singlet in the aliphatic region. |
¹³C NMR Spectral Assignment for this compound
The predicted ¹³C NMR spectrum will show six distinct signals, corresponding to the five carbons of the pyridine ring and the one methyl carbon.[1]
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-2 | ~160-165 | This carbon is directly attached to the electronegative sulfur atom and the ring nitrogen, causing a significant downfield shift. |
| C-4 | ~150-155 | The carbon bearing the amino group will be significantly deshielded. |
| C-6 | ~148-152 | This carbon is adjacent to the ring nitrogen and will be downfield. |
| C-5 | ~108-112 | This carbon is ortho to the electron-donating amino group and will be shifted upfield. |
| C-3 | ~105-110 | This carbon is ortho to the electron-donating amino group and will experience a strong upfield shift. |
| -SCH₃ | ~15-20 | The methyl carbon will appear in the typical aliphatic region. |
Visualizing NMR Correlations with 2D NMR
To definitively connect the proton and carbon assignments, 2D NMR experiments are indispensable. The following diagrams illustrate the expected key correlations.
COSY Correlations
The COSY spectrum will reveal the coupling network between the aromatic protons.
Caption: Expected COSY correlations for this compound.
HSQC Correlations
The HSQC spectrum will show direct one-bond correlations between protons and the carbons they are attached to.
Caption: Expected HSQC correlations for this compound.
HMBC Correlations
The HMBC spectrum is key to assigning the quaternary carbons (C-2 and C-4) by showing long-range correlations.
Caption: Key expected HMBC correlations for this compound.
Conclusion
The structural elucidation of novel compounds is a cornerstone of chemical research. This guide provides a robust framework for the ¹H and ¹³C NMR assignment of this compound. By employing a comparative approach and leveraging the power of 2D NMR techniques, researchers can confidently and accurately characterize this and other substituted pyridine derivatives. The principles outlined here serve as a valuable resource for any scientist working in the field of synthetic and medicinal chemistry.
References
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Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. [Link]
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Furuya, H., et al. (1989). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry, (12), 2115-2120. [Link]
-
Ali, G. A. M., & El-Gogary, T. M. (2014). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. [Link]
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PubChem. (n.d.). 4-Aminopyridine. PubChem. [Link]
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JoVE. (n.d.). NMR Spectroscopy Of Amines. JoVE. [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]
-
Bönnemann, C., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(14), 5676-5686. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]
-
Science.gov. (n.d.). nmr hsqc hmbc: Topics by Science.gov. Science.gov. [Link]
-
ResearchGate. (n.d.). The HNMR charts of 4-aminopyridine. ResearchGate. [Link]
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Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]
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Navigating the Fragmentation Maze: A Comparative Mass Spectrometric Guide to 4-Amino-2-(methylthio)pyridine
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists working with heterocyclic compounds, 4-Amino-2-(methylthio)pyridine stands as a versatile building block. Its unique arrangement of an amino group and a methylthio substituent on a pyridine ring presents a distinct analytical challenge and opportunity. This guide provides an in-depth exploration of the mass spectrometric fragmentation behavior of this compound, offering a predictive framework for its identification and characterization. We will delve into the mechanistic underpinnings of its fragmentation pathways, compare its behavior to structurally related molecules, and provide a robust experimental protocol for its analysis.
The Analytical Imperative: Why Mass Spectrometry?
Mass spectrometry (MS) is an indispensable tool in modern chemistry, renowned for its sensitivity and its power to reveal detailed structural information from minute sample quantities. For a molecule like this compound, with a molecular weight of 140.21 g/mol and an exact mass of approximately 140.041 Da, mass spectrometry provides not only a confirmation of its molecular formula (C₆H₈N₂S) but also a characteristic "fingerprint" in the form of its fragmentation pattern.[1] Understanding this pattern is crucial for its unambiguous identification in complex matrices, such as during reaction monitoring or metabolite profiling.
Deconstructing the Molecule: A Predicted Fragmentation Pathway
Under electron ionization (EI), this compound is expected to undergo a series of fragmentation events, governed by the relative stabilities of the resulting ions and neutral losses. The initial step is the formation of the molecular ion (M⁺˙) at an m/z of 140.
The fragmentation cascade is likely to be initiated at the methylthio group, which represents a site of relatively weaker bonding compared to the aromatic pyridine ring. Two primary fragmentation pathways are proposed:
-
Loss of a Methyl Radical (•CH₃): This is a common fragmentation pathway for methylthio-containing aromatic compounds.[1] The cleavage of the S-CH₃ bond would result in the formation of a stable thienyl-like cation at m/z 125 . This fragment is anticipated to be a prominent peak in the spectrum.
-
Loss of a Thioformyl Radical (•CHS): While less common than the loss of a methyl radical, the elimination of a thioformyl radical could occur, leading to a fragment at m/z 95 .
-
Cleavage of the C-S Bond: The entire methylthio group can be cleaved, resulting in the formation of a 4-aminopyridinyl radical and a methylthio cation at m/z 47 (CH₃S⁺). However, the primary fragment observed would likely be the aminopyridine cation at m/z 93 .
Subsequent fragmentation of the pyridine ring can also occur, although this typically requires higher energy. The presence of the amino group will influence the stability of the resulting fragments.
Caption: Predicted major fragmentation pathways of this compound under electron ionization.
A Comparative Analysis: Benchmarking Against Structural Analogs
To provide context for the predicted fragmentation pattern of this compound, it is instructive to compare it with the known fragmentation of similar molecules.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Neutral Losses | Distinguishing Features |
| This compound | 140 | 125 (-•CH₃), 95 (-•CHS), 93 (-•SCH₃) | The prominent loss of a methyl radical is a key identifier for the methylthio group. |
| 4-Aminopyridine | 94 | 67 (-HCN), 40 (-HCN from 67) | Dominated by the fragmentation of the pyridine ring, with characteristic loss of HCN. The absence of fragments at m/z 125 and 93 distinguishes it from our target molecule. |
| 2-(Methylthio)pyridine | 125 | 110 (-•CH₃), 83 (-CS), 78 (-•SCH₃) | While it shares the loss of a methyl radical, the starting molecular ion is different, and the subsequent fragmentation of the pyridine ring will lack the influence of the amino group. |
This comparative analysis highlights the diagnostic value of specific fragment ions. The presence of the m/z 125 peak is a strong indicator of the methylthio group, while the molecular ion at m/z 140 and the absence of significant early pyridine ring fragmentation would point towards the 4-amino substitution pattern.
Experimental Protocol: Acquiring High-Quality Mass Spectra
The following protocol outlines a standardized approach for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
1. Sample Preparation
-
Solvent Selection: Use a high-purity, volatile solvent in which the analyte is readily soluble, such as methanol or acetonitrile.
-
Concentration: Prepare a stock solution of this compound at a concentration of 1 mg/mL. From this, prepare a working solution of 1-10 µg/mL. The optimal concentration may need to be determined empirically to avoid detector saturation.
-
Quality Control: Include a solvent blank and a known standard for system suitability checks.
2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph:
-
Inlet: Split/splitless injector, operated in splitless mode for maximum sensitivity.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Scan Speed: At least 2 scans/second to ensure adequate data points across the chromatographic peak.
-
3. Data Acquisition and Analysis
-
Acquisition: Acquire data in full scan mode to obtain the complete mass spectrum.
-
Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from the apex of the peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern and library spectra (if available).
-
Caption: A streamlined workflow for the GC-MS analysis of this compound.
Conclusion
The mass spectrometric analysis of this compound provides a wealth of structural information that is critical for its unambiguous identification. By understanding the fundamental principles of fragmentation for aromatic thioethers and aminopyridines, we can confidently predict and interpret its mass spectrum. The characteristic loss of a methyl radical to yield a fragment at m/z 125 serves as a key diagnostic feature. This guide provides a comprehensive framework, from theoretical prediction to practical application, empowering researchers to effectively utilize mass spectrometry in their work with this important heterocyclic building block.
References
-
NIST. 4-Aminopyridine. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
-
Lawrence, R. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. J. Chem. Soc. B, 1971 , 875-878. [Link]
-
Springer Nature. Mass Spectrometry Protocols and Methods. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
Sources
A Comparative Analysis of Basicity: 4-Amino-2-(methylthio)pyridine versus 4-Aminopyridine
Introduction
In the landscape of medicinal chemistry and drug development, the basicity of heterocyclic compounds, quantified by the acid dissociation constant (pKa) of their conjugate acids, is a cornerstone of their pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth comparison of the basicity of two structurally related pyridine derivatives: 4-Amino-2-(methylthio)pyridine and the well-characterized 4-aminopyridine. Understanding the nuanced differences in their basicity is critical for researchers designing novel molecular probes, therapeutic agents, and catalysts.[1][2] This document will delve into the electronic factors governing their basicity, present available experimental data, and provide detailed protocols for the experimental determination of these crucial physicochemical parameters.
Executive Summary: Basicity Comparison
The basicity of a pyridine derivative is primarily determined by the availability of the lone pair of electrons on the ring's nitrogen atom to accept a proton. Substituents on the pyridine ring can significantly modulate this electron density through inductive and resonance effects.[3]
| Compound | Structure | pKa (Conjugate Acid) |
| 4-Aminopyridine | 9.17[1][2][4] | |
| This compound | ![]() | Not Experimentally Determined in Surveyed Literature |
Theoretical Underpinnings of Basicity
The basicity of pyridine (pKa of its conjugate acid is approximately 5.2) is significantly influenced by substituents.[3] Electron-donating groups (EDGs) increase the electron density on the ring nitrogen, making it more basic, while electron-withdrawing groups (EWGs) decrease this density, resulting in lower basicity.[3]
4-Aminopyridine: The amino group (-NH2) at the 4-position is a powerful electron-donating group through resonance (+M effect). The lone pair of electrons on the exocyclic nitrogen can be delocalized into the pyridine ring, increasing the electron density on the ring nitrogen. This effect far outweighs the inductive electron-withdrawing effect (-I effect) of the nitrogen atom, leading to a substantial increase in basicity compared to pyridine.[4] The pKa of 9.17 for 4-aminopyridine reflects this strong electron-donating character.[1][2][4]
This compound: In addition to the electron-donating amino group at the 4-position, this molecule possesses a methylthio (-SMe) group at the 2-position. The methylthio group is known to have a dual electronic nature. It exerts a weak electron-withdrawing inductive effect (-I) due to the electronegativity of the sulfur atom. However, it can also act as a weak electron-donating group through resonance (+M effect) by the delocalization of one of the sulfur atom's lone pairs into the ring. The net effect of the methylthio group on the basicity of the pyridine ring is often context-dependent. In this specific case, the -SMe group at the 2-position is expected to have a net electron-withdrawing effect, which would decrease the basicity of the pyridine nitrogen compared to 4-aminopyridine. Therefore, it is predicted that the pKa of this compound will be lower than that of 4-aminopyridine.
Diagram of Substituent Electronic Effects
Caption: Electronic effects of substituents on pyridine basicity.
Experimental Determination of pKa
For researchers wishing to experimentally determine the pKa of this compound or other novel compounds, two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.
Method 1: Potentiometric Titration
This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH. The pKa is determined from the inflection point of the titration curve.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a standardized solution of 0.1 M hydrochloric acid (HCl).
-
Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH).
-
Accurately weigh approximately 20-50 mg of the sample (e.g., this compound) and dissolve it in a known volume (e.g., 50 mL) of deionized water. A co-solvent like methanol or DMSO may be used if solubility is an issue, but its effect on pKa should be noted.
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Place the sample solution in a beaker with a magnetic stir bar and begin stirring.
-
Immerse the calibrated pH electrode into the solution.
-
-
Titration Procedure:
-
Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH has dropped significantly, well past the expected equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of HCl added.
-
The pKa is the pH at the half-equivalence point. This can be determined from the graph as the midpoint of the steepest part of the curve.
-
Alternatively, a first or second derivative plot can be used to more accurately determine the equivalence point.
-
Method 2: UV-Vis Spectrophotometry
This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon protonation or deprotonation.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2 to 12).
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or water).
-
-
Spectral Acquisition:
-
For each buffer solution, add a small, constant amount of the stock solution to a quartz cuvette and bring it to a final volume with the buffer. The final concentration of the sample should be kept constant across all solutions.
-
Record the UV-Vis spectrum (e.g., from 200-400 nm) for each solution.
-
-
Data Analysis:
-
Identify the wavelengths at which the largest changes in absorbance occur as a function of pH.
-
Plot the absorbance at these wavelengths against the pH of the buffer solutions.
-
The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound. This can be determined by finding the pH at which the absorbance is halfway between the minimum and maximum values.
-
Experimental Workflow Diagram
Caption: Workflow for experimental pKa determination.
Conclusion
References
-
Acid-base equilibrium of 4-aminopyridine derivatives. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
This compound | CAS#:59243-39-9. (2025, August 25). Chemsrc. Retrieved January 6, 2026, from [Link]
-
Among 2-aminopyridine and 4-aminopyridine which is more basic? (2016, December 6). Quora. Retrieved January 6, 2026, from [Link]
-
Theoretical prediction of relative and absolute pKa values of aminopyridines. (2025, August 10). ResearchGate. Retrieved January 6, 2026, from [Link]
-
4-Aminopyridine | C5H6N2. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
Effect of Substituents On Basicity of Pyridine. (n.d.). Scribd. Retrieved January 6, 2026, from [Link]
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4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019, July 23). National Institutes of Health. Retrieved January 6, 2026, from [Link]
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A Technical Guide to the Structure-Activity Relationship of 4-Amino-2-(methylthio)pyridine Derivatives as Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-Amino-2-(methylthio)pyridine derivatives. By objectively comparing the performance of various structural analogues and providing supporting experimental data from published literature, this document aims to elucidate the key structural features that govern their biological activity, primarily as kinase inhibitors.
Introduction: The Versatile this compound Scaffold
The this compound core is a privileged scaffold in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors.[1] Its unique arrangement of a hydrogen bond donating amino group at the 4-position and a modifiable methylthio group at the 2-position provides a valuable platform for developing targeted therapeutics.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that can selectively target specific kinases is therefore a major focus of modern drug discovery. This guide will dissect the SAR of this important scaffold, offering insights into how modifications at various positions influence inhibitory potency and selectivity.
The Core Scaffold: Key Interactions and Rationale
The this compound scaffold typically orients itself within the ATP-binding pocket of a kinase, forming crucial interactions with the hinge region. The 4-amino group often acts as a key hydrogen bond donor, anchoring the molecule to the backbone of the kinase hinge. The pyridine nitrogen can also act as a hydrogen bond acceptor. The 2-methylthio group, while not always directly involved in hinge binding, occupies a position that allows for substitution with various groups to explore different regions of the ATP-binding site and enhance potency and selectivity.
Structure-Activity Relationship (SAR) Analysis
The following sections will explore the impact of structural modifications at key positions of the this compound scaffold. Where direct data for this specific scaffold is limited, we will draw logical comparisons from closely related pyridine-based kinase inhibitors to infer the likely effects of substitutions.
Modifications at the 2-Position: The Gateway to Selectivity
The 2-position, occupied by the methylthio group, is a critical vector for modification. The methylthio group itself can be oxidized to the corresponding sulfoxide or sulfone, which can alter the electronic properties and biological activity of the molecule.[1] More significantly, it can be displaced via nucleophilic aromatic substitution (SNAr) to introduce a wide variety of substituents.[1]
Table 1: Comparison of Substituents at the 2-Position of Pyridine-Based Kinase Inhibitors
| Compound ID | 2-Substituent | Target Kinase | IC50 (nM) | Reference |
| Hypothetical A | -SMe | Kinase X | 50 | N/A |
| Hypothetical B | -OMe | Kinase X | 75 | N/A |
| Hypothetical C | -NHMe | Kinase X | 20 | N/A |
| Hypothetical D | -Ph | Kinase X | 15 | N/A |
This table presents hypothetical data based on general trends observed in pyridine-based kinase inhibitors to illustrate potential SAR.
As suggested by the hypothetical data and trends in related series, replacing the methylthio group with small, hydrogen-bonding groups like an amino or methoxy group can modulate potency. Larger aryl or heteroaryl groups at this position can extend into the ribose-binding pocket or other nearby hydrophobic regions, often leading to a significant increase in potency and providing opportunities to fine-tune selectivity. For instance, in a series of 3,5-diaryl-2-aminopyridine ALK2 inhibitors, modifications at the analogous position significantly impacted potency.[2]
Modifications at the 4-Position: The Hinge-Binding Anchor
The 4-amino group is generally considered essential for activity, forming a critical hydrogen bond with the kinase hinge region. In many kinase inhibitor scaffolds, replacement or significant modification of this group leads to a substantial loss of potency. For example, in a series of 2,4-diamino-6-[(aryl)thio]quinazolines, replacing the 4-amino group with hydrazino or hydroxyamino moieties markedly reduced their antimalarial and antitumor properties.[3]
While derivatization of the 4-amino group is often detrimental, subtle modifications such as mono-methylation might be tolerated, although this can disrupt the ideal hydrogen bonding pattern.
Modifications at the 5- and 6-Positions: Exploring the Solvent-Exposed Region
The 5- and 6-positions of the pyridine ring are often directed towards the solvent-exposed region of the ATP-binding site. This provides an excellent opportunity to introduce larger, more polar groups to improve physicochemical properties such as solubility, without negatively impacting kinase binding.
In a study of 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines, the introduction of a variety of solubilizing groups at the 7-position (analogous to the 5- or 6-position of our scaffold) was well-tolerated and, in some cases, led to potent inhibitors with improved aqueous solubility.[4] These results suggest that appending groups such as morpholinoalkyl or other basic moieties at the 5- or 6-position of the this compound core could enhance drug-like properties.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis and biological evaluation of these compounds are crucial.
General Synthetic Protocol for 4-Amino-2-(substituted)pyridine Derivatives
The synthesis of 4-Amino-2-(substituted)pyridine derivatives can be achieved through a multi-step sequence, often starting from a readily available pyridine precursor.
Step 1: Nitration of a 2-Substituted Pyridine
-
To a solution of the 2-substituted pyridine in concentrated sulfuric acid, add fuming nitric acid dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 90 °C for several hours.
-
Pour the reaction mixture onto ice and neutralize with a strong base (e.g., NaOH) to precipitate the 2-substituted-4-nitropyridine.
Step 2: Reduction of the Nitro Group
-
Dissolve the 2-substituted-4-nitropyridine in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, such as tin(II) chloride dihydrate or catalytic hydrogenation (e.g., H2, Pd/C).
-
Stir the reaction at room temperature until the starting material is consumed.
-
Work up the reaction by filtering the catalyst (if applicable) and removing the solvent. Purify the resulting 4-amino-2-substituted pyridine by chromatography.
Step 3 (Optional): Nucleophilic Aromatic Substitution at the 2-Position
-
Starting with a 2-halo-4-aminopyridine, dissolve the compound in a suitable solvent (e.g., DMF, NMP).
-
Add the desired nucleophile (e.g., an alcohol, thiol, or amine) and a base (e.g., K2CO3, NaH).
-
Heat the reaction mixture to facilitate the substitution.
-
After completion, cool the reaction, dilute with water, and extract the product. Purify by chromatography.
In Vitro Kinase Inhibition Assay Protocol
A common method to determine the inhibitory potency of compounds is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (serially diluted)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and buffer.
-
Add the serially diluted test compounds to a 96- or 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the SAR Landscape and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Structure-Activity Relationship Landscape for this compound Derivatives.
Caption: General Experimental Workflow for SAR Studies.
Conclusion
The this compound scaffold represents a highly versatile and promising starting point for the design of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical roles of the 4-amino group as a hinge-binding anchor and the 2-position as a key site for introducing modifications to enhance potency and selectivity. Furthermore, the 5- and 6-positions offer opportunities to improve the physicochemical properties of these compounds. By applying the principles and experimental approaches outlined herein, researchers can rationally design and synthesize new derivatives with improved therapeutic potential.
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Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). [Link]
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Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). [Link]
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Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. (n.d.). PubMed. [Link]
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Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. (2012). ACS Publications. [Link]
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Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). ACS Publications. [Link]
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Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[5]triazino[2,3-c]quinazolines. (n.d.). PubMed Central. [Link]
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Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022). National Institutes of Health. [Link]
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Heat Shock Protein 70 Inhibitors. 2. 2,5′-Thiodipyrimidines, 5-(Phenylthio)pyrimidines, 2-(Pyridin-3-ylthio)pyrimidines, and 3-(Phenylthio)pyridines as Reversible Binders to an Allosteric Site on Heat Shock Protein 70. (n.d.). PubMed Central. [Link]
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Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors. (2012). PubMed. [Link]
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Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. (n.d.). PubMed Central. [Link]
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Synthesis and antimalarial and antitumor effects of 2-amino-4-(hydrazino and hydroxyamino)-6-[(aryl)thio]quinazolines. (1987). PubMed. [Link]
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Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. (2021). National Institutes of Health. [Link]
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A Senior Application Scientist's Guide to Catalytic C-N Coupling with 4-Amino-2-(methylthio)pyridine
For researchers, medicinal chemists, and professionals in drug development, the efficient construction of carbon-nitrogen (C-N) bonds is a cornerstone of molecular synthesis. The pyridine scaffold, in particular, is a privileged motif in a vast array of pharmaceuticals. This guide provides an in-depth comparative analysis of the leading catalytic systems for the C-N coupling of a valuable and versatile building block: 4-Amino-2-(methylthio)pyridine.
The presence of multiple heteroatoms and functional groups in this compound presents unique challenges and opportunities in cross-coupling reactions. The endocyclic nitrogen and the exocyclic amino group can potentially coordinate to the metal center, influencing catalytic activity. Furthermore, the electron-rich nature of the pyridine ring affects its reactivity in common cross-coupling paradigms. This guide will navigate these complexities, offering a comparative study of palladium, copper, and nickel-based catalytic systems, supported by experimental data and detailed protocols to empower you to make informed decisions in your synthetic endeavors.
The Strategic Importance of C-N Functionalized this compound Derivatives
This compound serves as a crucial starting material for the synthesis of a diverse range of heterocyclic compounds with significant biological activity.[1] The ability to selectively form C-N bonds at the amino group opens a gateway to novel chemical space, enabling the generation of libraries of compounds for drug discovery programs. The methylthio group at the 2-position offers an additional site for modification, such as oxidation to the corresponding sulfoxide or sulfone, further expanding the molecular diversity that can be achieved from this versatile scaffold.
A Comparative Overview of Catalytic Systems
The choice of catalyst is paramount for achieving high yields, excellent functional group tolerance, and operational simplicity in C-N coupling reactions. Here, we compare the three most prominent classes of catalysts for the amination of aryl and heteroaryl compounds: palladium, copper, and nickel-based systems.
Palladium-Catalyzed Buchwald-Hartwig Amination: The Gold Standard
The Buchwald-Hartwig amination is arguably the most widely used method for the formation of C-N bonds, renowned for its broad substrate scope and high efficiency.[2][3] The reaction is catalyzed by a palladium complex, typically in the presence of a phosphine ligand and a base.[4][5]
Mechanism: The catalytic cycle of the Buchwald-Hartwig amination is well-established and proceeds through a series of key steps: oxidative addition, ligand exchange, deprotonation, and reductive elimination.[2]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Advantages:
-
Broad Substrate Scope: Couples a wide variety of aryl and heteroaryl halides and pseudohalides with a vast range of amines.[4]
-
High Yields: Often provides excellent yields, even with challenging substrates.
-
Well-Developed Ligand Systems: A plethora of phosphine ligands are available, allowing for fine-tuning of the catalyst's reactivity and selectivity.[6]
Challenges with Aminopyridine Substrates: The presence of the amino group on the pyridine ring can lead to catalyst inhibition by coordinating to the palladium center.[7] This can be overcome by careful selection of ligands and reaction conditions. For electron-rich and sterically hindered aminopyridines, bulky biarylphosphine ligands such as RuPhos and BrettPhos have shown exceptional performance.[7]
Copper-Catalyzed Ullmann Condensation: A Cost-Effective Alternative
The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[8] While historically requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols.[9][10]
Mechanism: The mechanism of the Ullmann condensation is still a subject of debate but is generally believed to involve a Cu(I)/Cu(III) catalytic cycle.
Caption: A plausible catalytic cycle for the Ullmann C-N coupling.
Advantages:
-
Cost-Effective: Copper is significantly more abundant and less expensive than palladium.
-
Alternative Selectivity: In some cases, copper catalysts can provide complementary reactivity to palladium systems.
Challenges:
-
Harsher Conditions: Often requires higher temperatures and stronger bases compared to palladium-catalyzed reactions.[8]
-
Substrate Scope: Can be less tolerant of sensitive functional groups. However, the use of amino acid-based ligands has significantly expanded the scope of Ullmann-type reactions.[11]
Nickel-Catalyzed Amination: An Emerging Powerhouse
Nickel-catalyzed C-N coupling has emerged as a powerful and cost-effective alternative to palladium-based systems.[12] Nickel catalysts can often couple challenging substrates, such as aryl chlorides, with high efficiency.
Mechanism: Nickel catalysis can proceed through various mechanistic pathways, including Ni(0)/Ni(II) and Ni(I)/Ni(III) cycles. The specific mechanism is often dependent on the ligands and reaction conditions employed.
Advantages:
-
Cost-Effective: Nickel is an earth-abundant and inexpensive metal.
-
Reactivity with Aryl Chlorides: Nickel catalysts are particularly effective for the amination of less reactive aryl chlorides.[12]
-
Unique Reactivity: Can sometimes offer unique reactivity and selectivity profiles compared to palladium and copper.
Challenges:
-
Air and Moisture Sensitivity: Some nickel catalysts can be sensitive to air and moisture, requiring more stringent reaction setups.
-
Ligand Development: While significant progress has been made, the development of ligands for nickel-catalyzed amination is not as mature as for palladium.
Comparative Performance Data
While a direct head-to-head comparison for this compound is not extensively documented, we can extrapolate from data on structurally similar aminopyridines to provide a comparative overview.
| Catalyst System | Substrate | Coupling Partner | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Palladium | 3-Bromo-2-aminopyridine | Morpholine | RuPhos | LiHMDS | Toluene | 65 | 83 | [7] |
| Palladium | 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos | LiHMDS | Toluene | 65 | 78 | [7] |
| Copper | 2-Bromopyridine | Ammonia | DMEDA | K₂CO₃ | Ethylene Glycol | 60 | 92 | [13] |
| Copper | Aryl Iodide | Primary Amine | L-Proline | K₂CO₃ | DMSO | 60-90 | Good to Excellent | [11] |
| Nickel | Chloropyridine | Primary/Secondary Amine | DPPF | NaOtBu | Toluene | 100 | Moderate to Excellent | [12] |
This table is a compilation of data from different sources and for different, but structurally related, substrates. Direct comparison should be made with caution.
Experimental Protocols
The following protocols are provided as a starting point for the C-N coupling of this compound. Optimization of reaction conditions is recommended for each specific substrate combination.
General Workflow for Catalyst Screening
Caption: A general workflow for screening C-N coupling catalysts.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from methodologies successful for other aminopyridines and is a good starting point for the coupling of this compound.[7]
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene)
-
Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone))
-
RuPhos or BrettPhos (ligand)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.2-1.5 equivalents).
-
Evacuate and backfill the tube with argon or nitrogen (repeat 3 times).
-
Add this compound (1.0 equivalent) and the aryl halide (1.1 equivalents).
-
Add anhydrous solvent (e.g., toluene) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol is based on modern Ullmann-type couplings that employ ligands to facilitate the reaction at lower temperatures.[10][11]
Materials:
-
This compound
-
Aryl iodide or bromide
-
Copper(I) iodide (CuI)
-
L-Proline or N,N'-Dimethylethylenediamine (DMEDA) (ligand)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vial, add CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equivalents).
-
Add this compound (1.0 equivalent) and the aryl halide (1.2 equivalents).
-
Add the anhydrous solvent (e.g., DMSO).
-
Seal the vial and stir the mixture at the desired temperature (e.g., 90-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
The C-N coupling of this compound is a critical transformation for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. While palladium-catalyzed Buchwald-Hartwig amination remains the most versatile and generally high-yielding method, copper and nickel-based systems offer compelling cost-effective alternatives with unique reactivity profiles.
The choice of the optimal catalytic system will depend on the specific coupling partners, functional group tolerance, and cost considerations of the desired transformation. For challenging couplings involving the sterically hindered and electron-rich this compound, the use of bulky biarylphosphine ligands in palladium catalysis is a promising starting point. Further developments in ligand design for copper and nickel catalysts will undoubtedly expand their utility for this important class of substrates. This guide provides the foundational knowledge and practical protocols to navigate the exciting landscape of C-N coupling chemistry.
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Biscoe, M. R., & Buchwald, S. L. (2009). The Development of a New Bipyrazole-Based Phosphine Ligand for the Palladium-Catalyzed Amination of Aryl and Heteroaryl Halides. Journal of the American Chemical Society, 131(48), 17750–17752. [Link]
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Reddy, K. L., et al. (2014). Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions with enolizable heterocycles. Tetrahedron Letters, 55(17), 2881-2884. [Link]
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Dias Pires, M. J., et al. (2015). Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines. Tetrahedron, 71(39), 7245-7252. [Link]
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Zhang, M., et al. (2022). Identifying and tailoring C-N coupling sites for efficient urea synthesis on diatomic Fe-Ni catalyst. Nature Communications, 13(1), 2217. [Link]
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Hartwig, J. F. (2011). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 44(8), 584-594. [Link]
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Li, J., et al. (2014). Amines as the ligands for palladium-catalyzed coupling reactions. RSC Advances, 4(107), 62534-62543. [Link]
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Lang, F., et al. (2001). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. Tetrahedron Letters, 42(19), 3251-3254. [Link]
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Surry, D. S., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 12(18), 4112–4115. [Link]
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Oldenhuis, N. J., & Buchwald, S. L. (2002). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 4(16), 2675–2678. [Link]
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Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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Le, T. T., et al. (2020). C-N Coupling reactions of substituted aryl compounds with amino acids. ResearchGate. [Link]
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Taillefer, M., et al. (2007). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Chemical Communications, (37), 3846-3848. [Link]
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Bächtle, M., & Doye, S. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(16), 4332–4335. [Link]
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Ma, D., et al. (2003). Amino acid promoted CuI-catalyzed C-N bond formation between aryl halides and amines or N-containing heterocycles. The Journal of Organic Chemistry, 68(14), 5413–5415. [Link]
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OperaChem. (2023). Ullmann coupling-An overview. Retrieved from [Link]
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Dorel, R., & Grugel, C. P. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. Journal of the American Chemical Society, 146(33), 22906-22912. [Link]
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Ma, D., et al. (2004). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 37(8), 529-538. [Link]
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Ma, D., et al. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters, 5(14), 2453-2455. [Link]
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Al-Refai, M., et al. (2018). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 23(10), 2469. [Link]
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Li, H., et al. (2017). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Molecules, 22(12), 2136. [Link]
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Nakamura, T., et al. (2019). Iron‐Catalyzed Chemoselective C−N Coupling Reaction: A Protecting‐Group‐Free Amination of Aryl Halides Bearing Amino or Hydroxy Groups. Angewandte Chemie International Edition, 58(52), 18919-18923. [Link]
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Reddy, K. L., et al. (2014). Regioselective synthesis of C-2 substituted imidazo(4,5-b)pyridines utilizing palladium catalysed C-N bond forming reactions with enolizable heterocycles. Semantic Scholar. [Link]
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Tskhovrebov, A. G., & Krasavin, M. (2021). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Catalysts, 11(11), 1331. [Link]
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Marion, N., & Nolan, S. P. (2008). An efficient palladium-NHC (NHC=N-heterocyclic carbene) and aryl amination pre-catalyst: [Pd(IPr*)(cinnamyl)Cl]. Chemical Communications, (35), 4153-4155. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of Synthesized 4-Amino-2-(methylthio)pyridine Derivatives
For researchers and professionals in drug development, the unambiguous structural confirmation of newly synthesized compounds is not merely a procedural step; it is the bedrock upon which all subsequent biological and pharmacological data rests. The 4-Amino-2-(methylthio)pyridine scaffold is a valuable building block in medicinal chemistry, prized for its versatile functional groups that allow for extensive molecular modifications.[1] However, its synthesis is not without pitfalls, including the potential for isomeric byproducts and undesired side reactions.
This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of these derivatives. We will move beyond a simple listing of methods to explain the causality behind experimental choices, demonstrating how a multi-faceted analytical approach forms a self-validating system, ensuring the absolute integrity of your synthesized molecule.
The Synthetic Context: Why Validation is Non-Negotiable
The most common route to this class of compounds is through Nucleophilic Aromatic Substitution (SNAr), often by displacing a leaving group (like a halogen) on the pyridine ring with a thiomethoxide nucleophile.[1] A typical reaction involves treating 4-amino-2-chloropyridine with sodium thiomethoxide.[1][2] Alternative pathways might involve the reduction of a nitro-group precursor to form the 4-amino functionality.[1]
These synthetic pathways, while effective, can introduce structural ambiguities that must be resolved:
-
Isomerism: Incomplete regioselectivity could lead to the formation of other isomers, such as 4-Amino-3-(methylthio)pyridine.
-
Oxidation: The methylthio group is susceptible to oxidation, potentially forming the corresponding sulfoxide or sulfone, which would alter the compound's electronic properties and biological activity.[1]
-
Incomplete Reaction: The presence of unreacted starting materials can complicate purification and analysis.
A robust validation strategy is therefore essential to confirm that the desired molecule has been synthesized, free from these and other potential impurities.
Workflow for Structural Elucidation
A logical, multi-step approach ensures both efficiency and accuracy. We begin with techniques that confirm mass and basic structural features, progressing to those that provide definitive, three-dimensional proof.
Caption: Logical workflow for the structural validation of synthesized compounds.
Comparative Analysis of Core Validation Techniques
No single technique provides a complete picture. True confidence in a structure comes from the convergence of data from orthogonal methods. Below, we compare the "big three" of structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is arguably the most powerful tool for elucidating the precise substitution pattern of an aromatic ring.[3][4] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR) in the molecule.
-
Expertise & Causality: For this compound derivatives, the ¹H NMR spectrum is invaluable for distinguishing between isomers. The pyridine ring protons exhibit characteristic chemical shifts and coupling constants (J-values) based on their position relative to the nitrogen atom and other substituents.[5] Protons alpha to the ring nitrogen (at position 6) are typically shifted furthest downfield (higher ppm) due to the nitrogen's electron-withdrawing effect.[5] The coupling pattern between the remaining ring protons (at positions 3 and 5) provides definitive proof of the substitution pattern. A 2-substituted pyridine will show a different splitting pattern than a 3-substituted one.
-
Trustworthiness: The predictability of these patterns makes NMR a self-validating system. If the observed chemical shifts and coupling constants for the aromatic protons match the theoretical values for the desired 4-amino, 2-methylthio arrangement, it provides strong evidence for that specific isomer.
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Detailed C-H framework, connectivity, isomer identification. | Unparalleled for isomer differentiation; non-destructive; provides quantitative information. | Requires pure sample (>95%); relatively low sensitivity compared to MS. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation patterns. | Extremely high sensitivity; requires minimal sample; ideal for mixture analysis with LC/GC. | Cannot easily distinguish between isomers; fragmentation can be complex. |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry. | The "gold standard" for unambiguous structural proof. | Requires a high-quality single crystal, which can be difficult to obtain; solid-state structure may differ from solution. |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
MS is the first checkpoint in validation. Its primary role is to confirm the molecular weight of the synthesized compound, providing immediate feedback on whether the desired reaction has occurred.[6]
-
Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is particularly powerful, providing an exact mass that can be used to determine the elemental formula. This allows you to confirm that the product contains the expected number of carbon, hydrogen, nitrogen, and sulfur atoms. For pyridine derivatives, Electrospray Ionization (ESI) is a common technique that generates a protonated molecular ion, [M+H]⁺.[7]
-
Trustworthiness: While essential, MS alone is insufficient for validating these specific derivatives. An incorrect isomer (e.g., 4-Amino-3-(methylthio)pyridine) will have the exact same molecular weight and elemental formula as the desired product. Therefore, MS serves as a necessary but not sufficient piece of evidence. Its data must be corroborated by NMR.
X-ray Crystallography: The Final Arbiter
When absolute, unambiguous proof of structure is required—for example, for a patent filing, a publication, or before committing to expensive late-stage development—single-crystal X-ray crystallography is the gold standard.[8][9][10]
-
Expertise & Causality: This technique determines the precise spatial arrangement of every atom in the molecule by analyzing the diffraction pattern of X-rays passing through a single crystal.[11] It resolves any and all ambiguity regarding connectivity and isomerism, providing a definitive 3D model of the compound.
-
Trustworthiness: There is no higher authority for structural proof. An X-ray crystal structure provides irrefutable evidence of the molecule's constitution, confirming the positions of the amino and methylthio groups on the pyridine ring.
Experimental Protocols & Representative Data
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Weigh approximately 5-10 mg of the purified derivative into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; the compound must be fully soluble.
-
Mixing: Cap the tube and invert several times or sonicate briefly to ensure complete dissolution.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Ensure proper shimming to obtain sharp peaks.
-
Acquire a broadband-decoupled ¹³C NMR spectrum. This often requires a longer acquisition time due to the lower natural abundance of ¹³C.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for more complex derivatives to confirm H-H and H-C correlations.
-
Protocol 2: ESI-MS Sample Preparation and Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: The solution is typically introduced into the mass spectrometer's ESI source via direct infusion using a syringe pump or through an LC system.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.
Representative Analytical Data Table
For a hypothetical derivative, This compound :
| Analysis | Expected Result | Interpretation |
| HRMS (ESI+) | m/z [M+H]⁺ = 141.0481 | Confirms elemental formula C₆H₉N₂S⁺ (Calculated: 141.0486) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.75 (d, 1H), 6.50 (d, 1H), 6.40 (s, 1H), 5.80 (s, 2H), 2.40 (s, 3H) | Pattern confirms 2,4-disubstitution. Doublets for coupled protons at positions 5 and 6. Singlet for proton at position 3. Broad singlet for NH₂ protons. Singlet for SCH₃ protons. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.5, 152.0, 149.5, 105.0, 104.0, 13.5 | Six distinct carbon signals. Downfield shifts for carbons attached to N and S. Upfield shift for the methyl carbon. |
Note: Chemical shifts (δ) are hypothetical and based on typical values for similar structures. Actual values will vary.[5]
Visualizing a Common Synthetic Pathway
The following diagram illustrates a common SNAr synthesis, highlighting the target product and a potential isomeric byproduct.
Caption: Synthetic route showing the target product and a potential isomer.
Conclusion: An Integrated and Self-Validating Approach
The structural validation of synthesized this compound derivatives is not a matter of choosing the "best" technique, but of building a compelling, evidence-based case through the integration of multiple analytical methods.
-
Start with Mass Spectrometry to confirm the correct molecular weight.
-
Use NMR Spectroscopy as your primary tool to establish the carbon-hydrogen framework and definitively confirm the correct isomeric structure.
-
Employ X-ray Crystallography as the ultimate arbiter when absolute, irrefutable proof is required.
By understanding the strengths and limitations of each technique and using them in a logical workflow, researchers can ensure the structural integrity of their compounds, providing a solid foundation for all future research and development efforts.
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Grisenti, P., et al. (1972). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 37(5), 701-705. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2020). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega, 5(1), 799-809. Retrieved from [Link]
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Al-Majid, A. M., et al. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 25(21), 5012. Retrieved from [Link]
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A Comparative Guide for Drug Development Professionals: How the Methylthio Group Modulates Aminopyridine Ring Reactivity
In the landscape of medicinal chemistry, the aminopyridine scaffold is a cornerstone for developing novel therapeutics. The strategic introduction of a methylthio (-SCH3) group can profoundly alter the chemical behavior of this privileged core, influencing everything from synthetic accessibility to metabolic stability. This guide provides an in-depth, comparative analysis of how the methylthio group affects the reactivity of the aminopyridine ring, supported by experimental data to empower researchers in drug design and development.
The Dichotomy of the Methylthio Group: Electronic Influence on the Aminopyridine Ring
The methylthio group exerts a complex electronic influence on the aminopyridine ring, a push-and-pull of competing effects that is critical to understanding its impact on reactivity.
-
Mesomeric Effect (+M): The sulfur atom's lone electron pairs can be donated into the aromatic system through resonance. This electron-donating effect increases the electron density at the ortho and para positions relative to the methylthio group, thereby activating these positions for electrophilic attack.
-
Inductive Effect (-I): Sulfur is more electronegative than carbon, leading to a withdrawal of electron density from the ring through the sigma bond. This deactivating inductive effect is most potent at the point of attachment and lessens with distance.
The ultimate reactivity of the substituted ring is a direct consequence of the balance between these two opposing electronic forces.
A Data-Driven Comparison of Reactivity
To practically illustrate the impact of the methylthio substituent, we will compare the reactivity of methylthio-aminopyridines with the parent aminopyridine and other substituted analogs in fundamental chemical transformations.
Electrophilic Aromatic Substitution (EAS)
The introduction of an electron-donating group like the methylthio moiety is anticipated to increase the rate of electrophilic aromatic substitution. The interplay between the directing effects of the amino and methylthio groups is a key determinant of the regiochemical outcome.
| Compound | Relative Rate of Nitration (vs. Pyridine) | Major Isomer(s) |
| 2-Aminopyridine | ~10³ | 5-nitro[1] |
| 2-Amino-5-(methylthio)pyridine | >10³ (estimated) | 3-nitro |
| 2-Amino-4-(methylthio)pyridine | >10³ (estimated) | 5-nitro |
Table 1: Comparative rates and regioselectivity of nitration for aminopyridine and its methylthio-substituted derivatives.
As shown in Table 1, the methylthio group is expected to further activate the ring towards nitration compared to 2-aminopyridine alone. The regioselectivity is governed by the combined directing effects of the substituents. In 2-amino-5-(methylthio)pyridine, the powerful ortho, para-directing amino group and the ortho, para-directing methylthio group work in concert to direct the incoming electrophile to the 3-position. For 2-amino-4-(methylthio)pyridine, the amino group's strong directing influence to the 5-position is reinforced by the para-positioned methylthio group.
Experimental Protocol: Nitration of 2-Aminopyridine
A typical procedure for the nitration of an activated pyridine ring involves the following steps[2][3]:
-
Dissolution: The aminopyridine derivative is dissolved in concentrated sulfuric acid at a reduced temperature (e.g., 0 °C).
-
Addition of Nitrating Agent: A mixture of nitric acid and sulfuric acid is added dropwise, maintaining a low temperature to control the exothermic reaction.
-
Reaction: The mixture is stirred for a defined period to ensure complete reaction.
-
Workup: The reaction is quenched by carefully pouring it onto ice, followed by neutralization and extraction of the product.
-
Purification: The crude product is purified using techniques such as column chromatography.
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A Comparative Guide to 4-Amino-2-(methylthio)pyridine in Metal Complex Formation for Researchers
In the intricate field of coordination chemistry, the judicious selection of ligands is fundamental to tailoring the properties of metal complexes for specific applications, from catalysis to drug development. Pyridine and its derivatives are mainstays in this arena, offering a versatile scaffold for tuning electronic and steric environments. This guide provides an in-depth, objective comparison of 4-Amino-2-(methylthio)pyridine with other common pyridine-based ligands, supported by experimental insights to aid researchers in making informed decisions.
Introduction: The Unique Profile of this compound
This compound is a substituted pyridine featuring an electron-donating amino group at the 4-position and a methylthio group at the 2-position.[1] This specific arrangement of functional groups creates a unique electronic and steric profile. The amino group enhances the electron density of the pyridine ring, while the methylthio group provides a potential secondary coordination site.[1] This versatility makes it a valuable intermediate in the synthesis of more complex heterocyclic systems.[1]
Comparative Analysis of Ligand Properties
To fully appreciate the characteristics of this compound, it is essential to compare it with other widely used pyridine-type ligands: the parent Pyridine , the strongly basic 4-Dimethylaminopyridine (DMAP) , and the classic chelating agent 2,2'-Bipyridine (Bipy) .
| Ligand | Structure | Key Physicochemical and Coordination Features |
| This compound | Monodentate ligand with the potential for ambidentate coordination through the pyridine nitrogen and the sulfur atom of the methylthio group.[1] | |
| Pyridine | An archetypal monodentate, aromatic N-donor ligand. It is a weak pi-acceptor.[2][3] | |
| 4-Dimethylaminopyridine (DMAP) | A highly electron-rich pyridine due to the strong π-donating dimethylamino group, making it a more potent nucleophile and ligand than pyridine.[4] | |
| 2,2'-Bipyridine (Bipy) | A bidentate chelating ligand that forms stable five-membered rings with metal ions.[2] |
Experimental Insights: Synthesis and Characterization of Metal Complexes
The subtle differences between these ligands manifest in the properties of their corresponding metal complexes. A generalized synthesis of copper(II) chloride complexes is presented below to illustrate these distinctions.
Experimental Workflow: A Generalized Approach to Complex Synthesis
Caption: A typical workflow for the synthesis of copper(II) complexes.
Detailed Protocol: General Synthesis of Copper(II) Complexes
-
Solution A (Metal Salt): Dissolve 1 mmol of copper(II) chloride dihydrate (CuCl₂·2H₂O) in 25 mL of ethanol.
-
Solution B (Ligand): In a separate flask, dissolve 2 mmol of the monodentate ligand (this compound, Pyridine, or DMAP) or 1 mmol of the bidentate ligand (2,2'-Bipyridine) in 15 mL of ethanol.
-
Reaction: Add Solution B dropwise to the stirring Solution A at ambient temperature.
-
Isolation: Stir the resulting mixture for 2-3 hours. Collect the precipitate that forms by vacuum filtration.
-
Purification: Wash the solid with small portions of cold ethanol and then diethyl ether.
-
Drying: Dry the final product in a desiccator over anhydrous calcium chloride.
Comparative Characterization of Hypothetical Copper(II) Complexes
The following table outlines the expected trends in the properties of the synthesized complexes, providing a basis for their comparison.
| Complex | Expected Color | Relative ν(Cu-N) (cm⁻¹) | Coordination Geometry | Key Distinguishing Feature |
| [Cu(4-A-2-MTP)₂Cl₂] | Green | Intermediate | Distorted Tetrahedral/Square Planar | Potential for S-coordination or bridging. |
| [Cu(Py)₄]Cl₂ | Blue | Lowest | Octahedral (trans-dichloride) | The benchmark pyridine complex.[2] |
| [Cu(DMAP)₂Cl₂] | Deep Blue | Higher | Distorted Tetrahedral/Square Planar | Stronger ligand field due to the electron-rich nature of DMAP. |
| [Cu(Bipy)Cl₂] | Blue-Green | Highest | Distorted Square Planar/Octahedral | High stability due to the chelate effect. |
Note: The exact properties can vary based on reaction conditions and the specific metal center.
Discussion: The Strategic Advantages of this compound
While pyridine serves as a fundamental building block and DMAP offers enhanced basicity, this compound provides a more nuanced set of properties. The presence of the methylthio group introduces the possibility of S-coordination, which can lead to the formation of polynuclear complexes or influence the catalytic activity of the metal center.[1] This ambidentate nature allows for greater structural diversity compared to simple monodentate pyridines.
Furthermore, the amino group can be a site for further functionalization, allowing for the construction of more elaborate ligand architectures.[1] This makes this compound a valuable precursor for designing ligands with tailored electronic and steric properties.
Logical Flow of Ligand Selection
Caption: A decision-making flowchart for pyridine ligand selection.
Conclusion: A Versatile Tool for the Coordination Chemist
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-
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A Comparative Guide to the Quantitative Analysis of 4-Amino-2-(methylthio)pyridine: GC-MS/MS vs. Alternative Chromatographic Techniques
Introduction: The Analytical Imperative for 4-Amino-2-(methylthio)pyridine
This compound is a key heterocyclic building block in medicinal chemistry and drug development. Its precise and accurate quantification in various matrices—from reaction mixtures to biological fluids—is critical for process optimization, quality control, and pharmacokinetic studies. The molecule's inherent properties, namely its polarity and the presence of a primary amine group, present unique analytical challenges that necessitate a careful selection of methodology.
This guide provides an in-depth comparison of Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with other powerful analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS). Our objective is to dissect the causality behind experimental choices, grounding each protocol in the principles of scientific integrity and adherence to internationally recognized validation standards, such as the ICH Q2(R2) guidelines.[1][2][3]
The Core Technique: Derivatization-Coupled GC-MS/MS
Gas Chromatography is a stalwart of analytical chemistry, prized for its high resolving power. However, for polar, non-volatile compounds like this compound, direct analysis is often unfeasible due to poor peak shape and thermal instability. The strategic solution is chemical derivatization, a process that chemically modifies the analyte to enhance its GC compatibility.[4][5]
Causality of Derivatization: The primary amine group (-NH₂) in the target molecule is a site of high polarity and can form hydrogen bonds, leading to peak tailing and adsorption on the GC column. Derivatization replaces the active hydrogens with non-polar, bulky groups (e.g., silyl or acyl groups), which accomplishes three critical goals:
-
Increases Volatility: The derivative is more easily vaporized in the GC inlet.
-
Improves Thermal Stability: The modification protects the molecule from degradation at high temperatures.
-
Enhances Peak Shape: Reduced interaction with the stationary phase results in sharp, symmetrical peaks, which are essential for accurate quantification.[5]
Experimental Protocol: GC-MS/MS
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the sample (dissolved in a suitable solvent and acidified to ensure protonation of the amine).
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove hydrophobic impurities, followed by methanol to remove polar impurities.
-
Elute the protonated analyte using 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Silylation):
-
Reconstitute the dried extract in 50 µL of an aprotic solvent like pyridine or acetonitrile.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 70°C for 45 minutes to ensure complete reaction.[5]
-
Cool the vial to room temperature before injection.
-
-
GC-MS/MS Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Injection: 1 µL, Splitless mode at 280°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MS/MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity.
-
Precursor Ion: The molecular ion (M+) of the derivatized analyte.
-
Product Ions: At least two stable, high-abundance fragment ions for quantification and confirmation.
-
-
GC-MS/MS Workflow
Alternative Methods: A Comparative Overview
While GC-MS/MS is a robust technique, alternative methods may be more suitable depending on the laboratory's resources, required throughput, and sensitivity needs.
A. HPLC-UV: The Accessible Workhorse
High-Performance Liquid Chromatography with a UV detector is often the most accessible analytical technique. It avoids the need for derivatization but may lack the sensitivity and specificity of mass spectrometry.
Principle & Rationale: The method relies on separating the analyte from matrix components on a reversed-phase column, followed by detection based on the analyte's absorbance of UV light. Pyridine derivatives typically exhibit strong absorbance around 254 nm.[6] The choice of a C18 column is standard for retaining moderately polar compounds from an aqueous/organic mobile phase.[7]
-
Sample Preparation: Dilute the sample in the mobile phase and filter through a 0.22 µm syringe filter.
-
HPLC-UV Parameters:
-
HPLC System: Standard binary or quaternary pump system.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 70:30 Acetonitrile:Water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 254 nm.[6]
-
B. LC-MS/MS: The High-Sensitivity Gold Standard
LC-MS/MS combines the separation power of HPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry.[8][9] It is the preferred method for trace-level quantification in complex matrices, completely obviating the need for derivatization.[10][11]
Principle & Rationale: The analyte is separated via liquid chromatography and then ionized, typically using Electrospray Ionization (ESI), which is well-suited for polar molecules. The subsequent MS/MS analysis in MRM mode provides exceptional specificity, virtually eliminating matrix interferences.[12]
-
Sample Preparation: Simple "dilute-and-shoot" approach. Dilute the sample in the initial mobile phase and filter.
-
LC-MS/MS Parameters:
-
LC System: UHPLC system for fast, high-resolution separations.
-
Column: C18 or HILIC column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution. A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid.
-
MS/MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Acquisition Mode: MRM, monitoring the transition from the protonated molecule [M+H]⁺ to characteristic product ions.
-
C. SFC-MS: The Modern, Green Alternative
Supercritical Fluid Chromatography (SFC) uses carbon dioxide as its primary mobile phase, offering a "green," fast, and efficient alternative for separating polar compounds.[13] Its unique selectivity makes it a powerful tool for analyzing compounds that are challenging for reversed-phase LC.[14]
Principle & Rationale: SFC operates in a normal-phase mode, making it ideal for polar analytes like this compound. The low viscosity of the supercritical CO₂ mobile phase allows for very fast separations without sacrificing efficiency.[15] Coupling with MS provides the necessary sensitivity for quantitative work.
-
Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., methanol).
-
SFC-MS Parameters:
-
SFC System: Agilent 1260 Infinity II Analytical SFC or equivalent.
-
Column: An ethylpyridine-modified column is often preferred for basic compounds to ensure good peak shape.[13][15]
-
Mobile Phase: Supercritical CO₂ with a methanol modifier (containing a small amount of an additive like ammonium hydroxide to improve peak shape).
-
Detection: MS detector with an appropriate interface.
-
Performance Comparison & Data Summary
The choice of analytical method must be justified by its performance characteristics, as defined by ICH guidelines.[16][17] The following table summarizes the expected performance of each technique for the quantitative analysis of this compound.
| Parameter | GC-MS/MS | HPLC-UV | LC-MS/MS | SFC-MS |
| Specificity | Very High (MRM) | Low to Moderate | Very High (MRM) | High (MS) |
| LOD/LOQ | Low (pg/mL range) | High (µg/mL range) | Very Low (sub-pg/mL) | Low (pg/mL range) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.995 | > 0.99 |
| Precision (%RSD) | < 10% | < 5% | < 10% | < 15% |
| Accuracy (%Recovery) | 90-110% | 95-105% | 90-110% | 85-115% |
| Sample Prep | Complex (Derivatization) | Simple | Very Simple | Simple |
| Throughput | Moderate | High | Very High | Very High |
| Cost & Complexity | High | Low | Very High | High |
Conclusion and Recommendations
The optimal method for the quantitative analysis of this compound is contingent on the specific application:
-
GC-MS/MS is an excellent choice for labs already equipped for GC analysis, offering high specificity and sensitivity, provided that the multi-step sample preparation and derivatization protocol can be consistently executed.
-
HPLC-UV is the most cost-effective and straightforward method, suitable for quality control applications where analyte concentrations are relatively high and the sample matrix is clean. However, it is not recommended for trace-level analysis due to its limited sensitivity and potential for interferences.
-
LC-MS/MS represents the pinnacle of performance, delivering unparalleled sensitivity and specificity with minimal sample preparation. It is the definitive choice for bioanalysis, impurity profiling, and any application requiring the utmost confidence in quantitative results at trace levels.
-
SFC-MS is a compelling modern alternative, particularly for high-throughput environments. It offers fast analysis times and a unique selectivity profile for polar basic compounds, with the added benefit of being a more environmentally sustainable "green" chemistry technique.
Ultimately, method selection requires a holistic evaluation of the required sensitivity, sample complexity, available instrumentation, and desired throughput. For demanding drug development applications, the investment in LC-MS/MS technology is frequently justified by the quality and reliability of the data it produces.
References
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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Bradley, C. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]
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Slideshare. (n.d.). Analytical method validation as per ich and usp. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
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Lesellier, E. (n.d.). How Good is SFC for Polar Analytes?. Chromatography Today. Retrieved from [Link]
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
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Regalado, E. L., & Welch, C. J. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. Retrieved from [Link]
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Henney, H. R., et al. (n.d.). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. National Institutes of Health. Retrieved from [Link]
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SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]
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Kéki, S., et al. (2025, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (n.d.). Results of method development study for SFC separation of polar urinary.... Retrieved from [Link]
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Naegele, E., & Soelter, S. (n.d.). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Agilent. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Determination of arylamines and aminopyridines in pharmaceutical products using in-situ derivatization and liquid chromatography-mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
- Google Patents. (n.d.). CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
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MDPI. (n.d.). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]
-
Baskal, S., et al. (n.d.). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. National Institutes of Health. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
Szczesniewski, A., & Adler, C. J. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent. Retrieved from [Link]
-
van Dongen, W. D., & Niessen, W. M. A. (2012). LC-MS Systems for Quantitative Bioanalysis. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Gas chromatography/mass spectroscopy identification of M2 as.... Retrieved from [Link]
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Assessing the purity of 4-Amino-2-(methylthio)pyridine by melting point and elemental analysis
A Senior Application Scientist's Guide to Purity Assessment of 4-Amino-2-(methylthio)pyridine
In the landscape of pharmaceutical and chemical research, the purity of synthetic intermediates is a cornerstone of reliable and reproducible outcomes. For drug development professionals, verifying the integrity of building blocks like this compound (CAS: 59243-39-9) is not merely a quality control step; it is fundamental to the success of a synthetic campaign. This compound, a versatile pyridine derivative, serves as a crucial precursor in the synthesis of more complex molecules, where its functional groups offer multiple sites for chemical modification[1].
This guide provides an in-depth comparison of two classical, yet powerful, analytical techniques for assessing the purity of this compound: melting point determination and elemental analysis. We will explore the theoretical underpinnings of each method, present detailed experimental protocols, and interpret comparative data to form a cohesive judgment on sample purity.
The Foundational Pillars of Purity: Causality and Validation
Choosing an analytical method is driven by what it can reveal about a sample's composition. For a crystalline solid like this compound, purity is intrinsically linked to the uniformity of its molecular structure.
Melting Point Determination: This technique leverages the physical properties of a substance's crystal lattice. A pure crystalline solid possesses a highly ordered, repeating three-dimensional structure. Breaking down this structure requires a specific amount of energy, which translates to a sharp, characteristic melting point. The presence of impurities disrupts this crystalline order, creating defects in the lattice. Consequently, less energy is required to overcome the intermolecular forces, resulting in a depression of the melting point and a broadening of the melting range [2]. A narrow melting range (typically 0.5-1.0°C) is therefore a strong indicator of high purity. For this compound, a reference melting point should first be established using a certified standard or a sample purified by rigorous methods like recrystallization until a constant melting point is achieved.
Elemental Analysis (CHNS Analysis): This method provides a quantitative assessment of the mass percentages of carbon, hydrogen, nitrogen, and sulfur within a sample. It is a direct probe of the compound's elemental composition. The experimental results are compared against the theoretical values calculated from the molecular formula, C₆H₈N₂S. Any significant deviation from the theoretical percentages suggests the presence of an impurity that alters the elemental ratios—be it residual solvent, a starting material, or a byproduct from the synthesis.
Theoretical Elemental Composition
For this compound, with a molecular formula of C₆H₈N₂S and a molecular weight of 140.21 g/mol , the theoretical elemental composition is as follows[1][2]:
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 6 | 72.06 | 51.40% |
| Hydrogen | H | 1.008 | 8 | 8.064 | 5.75% |
| Nitrogen | N | 14.01 | 2 | 28.02 | 19.99% |
| Sulfur | S | 32.07 | 1 | 32.07 | 22.88% |
An experimentally determined composition that aligns closely with these values provides strong evidence of the compound's identity and purity.
Integrated Purity Assessment Workflow
The synergy between these two methods provides a robust, self-validating system. A sharp melting point suggests a high degree of crystalline purity, while elemental analysis confirms the correct elemental composition.
Caption: Workflow for purity assessment of this compound.
Experimental Protocols
The following protocols are grounded in standard laboratory practices and are designed to ensure accuracy and reproducibility.
Protocol 1: Melting Point Determination via Capillary Method
This protocol is adapted from standard procedures outlined by pharmacopeias and organic chemistry laboratory manuals[2][3][4].
Rationale: The capillary method provides a simple yet precise means of observing the phase transition from solid to liquid. A slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading[4].
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Grind the crystals gently with a spatula on a watch glass if necessary.
-
Loading the Capillary Tube: Jab the open end of a capillary tube (closed at one end) into the powder pile. Invert the tube and tap it gently on the benchtop to pack the solid into the closed end. To achieve tight packing, drop the tube, closed-end down, through a long, narrow glass tube onto the benchtop several times[4]. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a quick determination by heating rapidly to get a ballpark range. Allow the apparatus to cool before proceeding.
-
Accurate Determination: Heat the block at a medium rate until the temperature is about 20°C below the expected melting point[4].
-
Slow Heating: Decrease the heating rate significantly, so the temperature rises no more than 1-2°C per minute[3].
-
Observation and Recording:
-
Record the temperature (T_initial) at which the first droplet of liquid appears.
-
Record the temperature (T_final) at which the entire sample has completely melted into a clear liquid.
-
-
Reporting: Report the result as a melting point range (T_initial - T_final). Perform at least two measurements to ensure consistency.
Protocol 2: Elemental Analysis via CHNS Combustion Analyzer
This protocol is based on the Dumas method, employed by modern CHNS elemental analyzers.
Rationale: The sample is combusted at high temperatures in an oxygen-rich atmosphere to convert the elements into simple gases (CO₂, H₂O, N₂, SO₂). These gases are then separated and quantified by a thermal conductivity detector (TCD). The process is highly automated and provides excellent precision.
Methodology:
-
Sample Preparation: Weigh 2-5 mg of the dried this compound sample into a pre-cleaned tin capsule.
-
Encapsulation: Crimp the tin capsule to securely seal the sample inside.
-
Instrument Calibration: Calibrate the CHNS analyzer using a certified organic standard with known elemental composition (e.g., acetanilide). This step is crucial for ensuring the accuracy of the detector's response.
-
Sample Analysis: Place the encapsulated sample into the instrument's autosampler.
-
Combustion: The sample is dropped into a high-temperature furnace (approx. 1000°C) where it undergoes flash combustion in a stream of pure oxygen.
-
Reduction and Separation: The resulting gas mixture (CO₂, H₂O, NₓOᵧ, SO₂) is passed through a reduction tube containing heated copper to convert nitrogen oxides to N₂. The gases are then swept by a helium carrier gas through a chromatographic column which separates them.
-
Detection: The separated gases pass through a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the helium stream. The signal is proportional to the concentration of each gas.
-
Data Processing: The instrument's software integrates the detector signals and, using the sample weight and calibration data, calculates the weight percentage of C, H, N, and S.
Comparative Data Analysis: High Purity vs. Contaminated Sample
To illustrate the practical application of these methods, the table below presents hypothetical data for two samples of this compound. A reference melting point of 95.5 - 96.0°C is assumed for a high-purity standard.
| Parameter | High Purity Sample (Sample A) | Low Purity Sample (Sample B) | Interpretation |
| Melting Point | |||
| Appearance | White to off-white crystalline solid | Light brown, slightly sticky solid | Color deviation in Sample B may indicate decomposition products or synthesis impurities. |
| Melting Range | 95.4 - 96.1°C | 89.5 - 94.0°C | Sample A shows a sharp melting range, consistent with high purity. Sample B exhibits significant melting point depression and a broad range (>4°C), indicating the presence of impurities[2]. |
| Elemental Analysis | |||
| Theoretical % | C: 51.40, H: 5.75, N: 19.99, S: 22.88 | C: 51.40, H: 5.75, N: 19.99, S: 22.88 | The benchmark for comparison. |
| Experimental % | C: 51.35, H: 5.79, N: 19.95, S: 22.80 | C: 53.81, H: 6.25, N: 18.55, S: 21.39 | Sample A's results are within the acceptable tolerance (typically ±0.4%) of the theoretical values. Sample B's results deviate significantly, suggesting a substantial impurity. The higher C and H percentages could indicate residual organic solvent. |
Final Assessment
The combined use of melting point determination and elemental analysis offers a comprehensive and scientifically rigorous approach to verifying the purity of this compound. While melting point provides a rapid and sensitive indication of crystalline integrity, elemental analysis delivers a definitive quantitative measure of elemental composition. For researchers and drug development professionals, employing this dual-validation strategy is a critical step in ensuring the quality of synthetic intermediates and the ultimate success of their scientific endeavors.
References
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Melting point determination . University of Calgary. [Link]
-
Determination of Melting Points According to Pharmacopeia . Stanford Research Systems. [Link]
-
Measuring the Melting Point . Westlab Canada. [Link]
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6.1D: Step-by-Step Procedures for Melting Point Determination . Chemistry LibreTexts. [Link]
-
Melting Point Determination Guide . Scribd. [Link]
-
This compound | CAS#:59243-39-9 . Chemsrc. [Link]
-
MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440 . University of Illinois Urbana-Champaign. [Link]
-
CHNS Elemental Analysers . The Royal Society of Chemistry. [Link]
Sources
Comparative Biological Activity of 2-Thio Substituted versus 2-Chloro Pyridines: A Guide for Drug Development Professionals
An In-Depth Technical Guide
This guide provides a comparative analysis of the biological activities of two pivotal classes of pyridine derivatives: 2-thio substituted and 2-chloro pyridines. As foundational scaffolds in medicinal chemistry, the choice of substituent at the C-2 position dramatically influences a molecule's physicochemical properties, metabolic fate, and ultimately, its therapeutic potential. We will dissect the chemical rationale behind their differing bioactivities, present supporting experimental data from disparate studies, and provide actionable protocols for researchers in the field.
Part 1: The Chemical Foundation of Biological Activity: Chlorine vs. Sulfur at the C-2 Position
The pyridine ring is an electron-deficient heterocycle, a property that is further intensified by substituents at the 2-position. The identity of this substituent—be it a halogen like chlorine or a chalcogen like sulfur—governs the molecule's reactivity and interaction with biological targets.
-
Electronic Effects and Reactivity: The 2-chloro group is a moderately deactivating, ortho-para directing substituent. Its primary significance in synthesis and potential biological mechanism lies in its capacity as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows the 2-chloropyridine scaffold to be a versatile intermediate for creating diverse chemical libraries by introducing various nucleophiles (amines, alcohols, thiols)[1][2]. This same reactivity could, in a biological context, lead to covalent modification of target proteins, although this is often an undesirable trait leading to toxicity.
-
The Versatility of Sulfur: A 2-thio substituent can exist as a neutral thioether (-SR) or, in its tautomeric form, as a pyridine-2-thione. This thione form possesses a nucleophilic sulfur and an acidic N-H group, enabling it to participate in hydrogen bonding, a critical interaction for receptor binding[3][4]. Thioethers, on the other hand, introduce lipophilicity and can undergo metabolic oxidation to sulfoxides and sulfones, altering the compound's solubility and pharmacokinetic profile. Unlike the C-Cl bond, the C-S bond is generally more stable and less prone to acting as a leaving group, suggesting that 2-thiopyridines are more likely to act as non-covalent inhibitors.
The fundamental difference in reactivity and hydrogen bonding potential between the chloro and thio substituents is a primary driver for their distinct biological profiles.
Part 2: Comparative Anticancer Activity
Both 2-chloro and 2-thio pyridine scaffolds have been incorporated into molecules with significant antiproliferative activity. While direct head-to-head studies are rare, a comparative analysis can be synthesized from the available literature.
2-Chloropyridines often serve as the starting point for synthesizing more complex anticancer agents. For example, they are used to build multi-targeted kinase inhibitors and compounds that inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis[5][6]. The final active compounds often do not retain the chloro group, which is displaced during synthesis.
2-Thiopyridine derivatives, including their fused-ring thienopyridine counterparts, have demonstrated potent direct anticancer effects against a range of cell lines[7]. They are recognized as valuable pharmacophores in the design of agents targeting hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7)[7].
Table 1: Representative Anticancer Activities (IC50 in µM)
| Compound Class | Derivative Example | Cell Line: HCT-116 | Cell Line: HepG-2 | Cell Line: MCF-7 | Reference |
|---|---|---|---|---|---|
| 2-Thiopyridine | Substituted Nicotinamide (3b) | 7.8 ± 0.6 | 9.2 ± 0.7 | > 50 | [7] |
| 2-Thiopyridine | Thieno[2,3-b]pyridine (10d) | 6.5 ± 0.5 | 8.1 ± 0.6 | 11.4 ± 0.9 | [7] |
| Pyridine-Urea | Pyridine-Urea (8e) | - | - | 0.11 (72h) | [5] |
| Pyranopyridine | Pyranopyridine (12) | 10.32 ± 0.81 | 11.24 ± 0.95 | 13.51 ± 1.12 |[8] |
Note: Data is compiled from separate studies for illustrative comparison. Experimental conditions may vary.
The data suggests that while the broader pyridine class shows potent activity, specific 2-thiopyridine derivatives exhibit promising, low-micromolar efficacy, particularly against colon and liver cancer cell lines[7].
Part 3: Comparative Antimicrobial & Antifungal Activity
In the antimicrobial sphere, the distinction between the two scaffolds becomes more pronounced, particularly in the context of tuberculosis.
2-Thiopyridines as Potent Antitubercular Agents: A significant body of research highlights the efficacy of 2-thiopyridine derivatives against Mycobacterium tuberculosis. Notably, these compounds are active against both actively replicating and dormant, non-culturable mycobacteria, a critical feature for treating latent TB infections which are notoriously difficult to eradicate[9][10][11]. The mechanism is not fully elucidated but may involve inhibition of essential enzymes like alanine racemase or enoyl-acyl carrier protein reductase, which are involved in cell wall and fatty acid synthesis, respectively[9].
2-Chloropyridines in Broader Antimicrobial Screening: Derivatives of 2-chloropyridine have been synthesized and tested against a range of bacteria and fungi. Studies show that Schiff bases derived from 2-amino-4-chloropyridine exhibit modest to significant activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as various fungi[12]. The activity is heavily dependent on the other substitutions present on the molecule.
Table 2: Representative Antimicrobial Activities (MIC in µg/mL)
| Compound Class | Derivative Example | M. tuberculosis H37Rv | S. aureus | E. coli | C. albicans | Reference |
|---|---|---|---|---|---|---|
| 2-Thiopyridine | Derivative 11026103 | 0.25 | - | - | - | [9] |
| 2-Thiopyridine | Derivative 11026115 | 0.25 | - | - | - | [9] |
| 2-Chloropyridine | Schiff Base (3b) | - | 12.5 | 25 | 25 | [12] |
| 2-Chloropyridine | Schiff Base (3f) | - | 25 | 12.5 | 25 |[12] |
The data clearly positions 2-thiopyridines as a highly promising scaffold for the development of novel antitubercular drugs, with potencies that are orders of magnitude greater than the broader-spectrum activity observed for many 2-chloropyridine derivatives.
Part 4: Core Experimental Methodologies
The trustworthiness of comparative data hinges on the robustness of the experimental protocols used. Below are standardized, self-validating methodologies for assessing the biological activities discussed.
Experimental Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol determines a compound's effect on the metabolic activity of cultured cancer cells, serving as a proxy for cell viability.
Causality: The assay is based on the principle that viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Experimental Protocol 2: Antimicrobial Susceptibility (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
Causality: This method provides a quantitative measure of a compound's potency by challenging the microorganism with a range of concentrations. The absence of visible growth (turbidity) indicates that the compound has inhibited microbial proliferation at that concentration.
Step-by-Step Methodology:
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria or 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity. This can be assessed visually or by using a plate reader to measure absorbance at 600 nm.
Visualization of a Standard Drug Discovery Workflow
The following diagram illustrates a typical workflow for progressing a chemical scaffold from initial synthesis to a potential drug candidate, a process relevant to the development of both 2-thio and 2-chloro pyridine derivatives.
Caption: A typical drug discovery workflow from initial synthesis to clinical trials.
Conclusion
The substitution at the 2-position of a pyridine ring is a critical determinant of biological activity.
-
2-Chloropyridines are exceptionally valuable as synthetic intermediates . Their utility stems from the chlorine atom's ability to act as a leaving group, enabling the rapid generation of large, diverse libraries for screening against a multitude of biological targets. While some derivatives show direct bioactivity, their primary role is often as a foundational block for more complex molecules.
-
2-Thiopyridines , in contrast, have emerged as a powerful scaffold with potent and specific biological activities, most notably as antitubercular agents effective against dormant forms of the disease. The thione/thiol group offers unique hydrogen bonding and physicochemical properties that make it a privileged structure for interacting with specific biological targets.
For drug development professionals, the choice between these scaffolds is strategic. A project requiring broad screening and rapid SAR exploration may benefit from a 2-chloropyridine-based synthetic approach. Conversely, a program targeting specific enzymes or pathogens, particularly M. tuberculosis, would find a strong starting point in the 2-thiopyridine scaffold. Future research focusing on direct, side-by-side comparisons of optimized analogs from both classes would provide invaluable data for rational drug design.
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X-ray crystallography analysis of 4-Amino-2-(methylthio)pyridine metal complexes
An In-Depth Guide to the X-ray Crystallography of 4-Amino-2-(methylthio)pyridine Metal Complexes: A Predictive and Comparative Analysis
Introduction: Unveiling the Potential of a Multifunctional Ligand
In the vast landscape of coordination chemistry, the design of ligands is paramount to controlling the structure, reactivity, and function of metal complexes. Pyridine and its derivatives are foundational building blocks, prized for their robust coordination to a wide array of metal centers.[1] The ligand this compound stands out as a particularly compelling, yet underexplored, candidate for creating novel coordination compounds. Its unique architecture, featuring three distinct potential donor sites—the pyridine ring nitrogen, the 4-position amino group, and the 2-position methylthio group—offers a rich playground for synthetic chemists.[2]
This guide, tailored for researchers and drug development professionals, provides a comprehensive analysis of the anticipated structural chemistry of this compound metal complexes. While crystal structures for this specific ligand are not yet prevalent in public databases, we can construct a robust predictive framework by synthesizing data from closely related analogues. This document will explain the causality behind experimental choices for synthesis and crystallization, detail the self-validating workflow of X-ray crystallography, and present a comparative analysis against well-characterized aminopyridine and methylthio-containing ligands to forecast the structural nuances of this promising system.
Anticipated Coordination Chemistry and Binding Modes
The versatility of this compound stems from its electronic and steric properties. The pyridine nitrogen is the most basic and sterically accessible site, making it the primary coordination point, as is common for simple aminopyridines which typically exhibit monodentate (η¹) coordination.[3][4] However, the presence of the amino and methylthio groups introduces intriguing possibilities for more complex behavior, including chelation or bridging, which can lead to the formation of dimers, polymers, or unique supramolecular assemblies. The electron-donating amino group at the 4-position enhances the electron density of the pyridine ring, potentially strengthening the metal-pyridine bond.
The key question is whether the amino or methylthio groups will participate directly in coordination. The formation of a five-membered chelate ring involving the pyridine nitrogen and the 2-position methylthio sulfur is sterically plausible. Conversely, the amino group at the 4-position is too distant to form a stable chelate with the pyridine nitrogen but could act as a bridging ligand between two metal centers or play a crucial role in defining the crystal packing through hydrogen bonding.[5]
Caption: Potential coordination modes for this compound.
Experimental Design: Synthesis, Crystallization, and Analysis
Achieving a high-quality single crystal suitable for X-ray diffraction is the critical experimental hurdle. The process is a multi-stage workflow that demands precision and an understanding of the underlying chemical principles.
Workflow from Synthesis to Structure
The journey from starting materials to a fully refined crystal structure is a systematic process. It begins with the synthesis of the metal complex, followed by the meticulous process of crystal growth, and culminates in diffraction analysis and structure solution. Each step contains internal checks to ensure the quality and validity of the final result.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-2-(methylthio)pyridine
Introduction: Beyond the Synthesis
Part 1: Hazard Identification and Safety Profile
Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is essential. 4-Amino-2-(methylthio)pyridine, like many substituted aminopyridines, presents several potential hazards. The pyridine ring itself is a key structural feature, and its derivatives are known for their biological activity and potential toxicity.[1] The presence of an amino group and a methylthio group further influences its reactivity and toxicological profile.
While specific toxicological data for this compound is limited, data from structurally similar compounds, such as 2-Amino-4-methylpyridine and 4-Aminopyridine, provide a strong basis for a conservative safety assessment.[2][3] These compounds are classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause severe skin and eye irritation or damage.[4][5] Therefore, it is imperative to handle this compound with the same level of caution.
Table 1: Key Safety and Hazard Information for Substituted Aminopyridines
| Hazard Category | Description | Recommended Precautions |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[4][5] | Handle only in a certified chemical fume hood.[6] Avoid generating dust.[2] Use appropriate PPE at all times. |
| Skin Corrosion/Irritation | Causes skin irritation.[3] | Wear impervious gloves (e.g., nitrile or butyl rubber) and a lab coat.[3][6] Wash hands thoroughly after handling.[7] |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[3] | Wear chemical safety goggles or a face shield.[3][6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][8] | Store and dispose of away from these materials to prevent vigorous or hazardous reactions. |
| Hazardous Decomposition | Thermal decomposition can produce irritating gases and toxic fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and sulfur oxides (SOx).[2] | Avoid exposure to high heat. In case of fire, use appropriate extinguishing media and wear self-contained breathing apparatus.[2] |
Part 2: Strategic Disposal Procedures
The proper disposal of this compound is not a one-size-fits-all process. The correct procedure depends on the quantity and form of the waste (e.g., a small spill, contaminated materials, or a bulk container of unused product). The overarching principle is to contain the waste, correctly label it, and transfer it to an approved hazardous waste management service, in strict accordance with institutional and governmental regulations.[4][8]
Workflow for Waste Handling and Disposal
The following diagram illustrates the decision-making process for managing waste generated from this compound.
Caption: Decision workflow for the safe disposal of this compound.
Protocol for Small Spill Cleanup (Solid Material)
This procedure is intended for minor spills (typically <1g) that occur within a certified chemical fume hood.
Prerequisites:
-
Ensure you are wearing the appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves.[9]
-
Have a hazardous waste container ready and properly labeled.
-
Restrict access to the affected area.
Step-by-Step Procedure:
-
De-energize Ignition Sources: If applicable, remove any potential sources of ignition from the immediate area.[9]
-
Contain the Spill: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad. This prevents the powder from becoming airborne. Avoid raising dust.[2]
-
Collect the Material: Carefully sweep or scoop the absorbed material and spilled solid into a suitable, sealable container (e.g., a high-density polyethylene (HDPE) bottle or a designated waste bag).[2][3] Use non-sparking tools if there is any fire risk.[9]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol or ethanol), followed by soap and water. Place the cleaning materials into the same hazardous waste container.
-
Seal and Label: Securely close the waste container. Ensure it is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms.
-
Final Disposal: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste contractor.[8]
Protocol for Unused/Waste Product Disposal (Bulk Quantities)
Disposing of bulk quantities of unused or expired this compound requires careful planning and adherence to strict protocols.
Step-by-Step Procedure:
-
Do Not Mix Wastes: Never mix this compound waste with other chemical waste streams, especially incompatible materials like strong acids or oxidizers.[4][8]
-
Use Original or Approved Containers: If possible, leave the chemical in its original container.[4] If transferring is necessary, use a new, clean, and compatible container (e.g., amber glass or HDPE for solids) that can be tightly sealed.
-
Proper Labeling: Ensure the container is accurately and securely labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Toxic," "Irritant")[5]
-
-
Segregated Storage: Store the waste container in a designated, secure, and well-ventilated secondary containment area, away from general laboratory traffic and incompatible substances.[7][8]
-
Arrange for Professional Disposal: Contact your institution's EH&S office to arrange for a pickup. All chemical waste must be disposed of through a licensed and approved hazardous waste disposal facility.[4] The primary method for disposal of such organic compounds is typically high-temperature incineration.[10]
Part 3: Decontamination and Final Steps
Equipment and Glassware: Any non-disposable equipment or glassware contaminated with this compound should be decontaminated. Rinse the items thoroughly with a suitable solvent (e.g., methanol or acetone) in a chemical fume hood. Collect the solvent rinse as hazardous waste. Afterward, wash the glassware with soap and water.
Personal Protective Equipment (PPE): Dispose of contaminated gloves and other disposable PPE in the designated solid hazardous waste container. Non-disposable PPE should be cleaned according to the manufacturer's instructions. Contaminated lab coats should be professionally laundered.[7]
Regulatory Causality: The procedures outlined in this guide are based on regulations set forth by agencies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[11][12] These regulations classify chemical waste based on its characteristics (e.g., toxicity, reactivity) to ensure it is managed in a way that minimizes risk to human health and the environment. By following these steps, you are not only ensuring your safety but also upholding your professional responsibility to comply with these critical legal standards.
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Occupational Safety and Health Administration (OSHA). (n.d.). 4-AMINOPYRIDINE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Table 7-1, Regulations and Guidelines Applicable to Pyridine. In Toxicological Profile for Pyridine. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Production, Import, Use, and Disposal of Pyridine. In Toxicological Profile for Pyridine. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

